Product packaging for Fluoflavine(Cat. No.:)

Fluoflavine

カタログ番号: B1662413
分子量: 234.26 g/mol
InChIキー: WGKYYZDYHYOKQV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

6,11-dihydroquinoxalino[2,3-b]quinoxaline is a quinoxaline derivative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N4 B1662413 Fluoflavine

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6,11-dihydroquinoxalino[2,3-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c1-2-6-10-9(5-1)15-13-14(16-10)18-12-8-4-3-7-11(12)17-13/h1-8H,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKYYZDYHYOKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=NC4=CC=CC=C4N=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fluoflavine: A Technical Guide to its Fundamental Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: Fluoflavine, also known as 5,12-dihydroquinoxalino[2,3-b]quinoxaline, is a heterocyclic compound that has garnered significant interest in both materials science and pharmacology. Its unique redox properties make it a compelling candidate for applications in organic electronics and spintronics. Furthermore, its potent and selective inhibitory activity against NADPH Oxidase 1 (NOX1) positions it as a valuable tool for studying redox signaling pathways and as a potential therapeutic agent in drug development. This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailing its physicochemical characteristics, biological functions, and the experimental methodologies used for its characterization.

Physicochemical Properties

This compound is a planar, aromatic molecule with a tetraazaanthracene core. Its extended π-system is responsible for its distinct electronic and optical properties.

Synthesis

The synthesis of the parent H2this compound is achieved through the condensation of ortho-phenylenediamine with 2,3-dichloroquinoxaline in hot ethylene glycol. The product is then isolated as a microcrystalline golden solid via filtration[1].

Redox States and Electrochemical Properties

A key feature of this compound is its ability to exist in multiple, stable oxidation states, including a neutral form (flv0), a monoanionic radical (flv1-•), a dianionic form (flv2-), and a trianionic radical (flv3-•)[1][2][3][4]. This facile switchability between different redox states is a critical property for its potential applications in electronic devices[1][2][3][4]. The electrochemical behavior of this compound and its derivatives has been extensively studied using cyclic voltammetry.

Table 1: Electrochemical Properties of this compound and its Radical Anion

Redox TransitionE1/2 (V vs. Fc+/0)Solvent/ElectrolyteReference
flv0 + e- ⇌ flv1-•-0.96 (1)Not specified[1]
flv1-• + e- ⇌ flv2--1.73 (1)Not specified[1]
Spectroscopic Properties

The distinct oxidation states of this compound can be characterized by their unique spectroscopic signatures.

  • UV-Visible Spectroscopy: The UV-Vis absorption spectrum of this compound is sensitive to its oxidation state. The neutral form exhibits characteristic absorption bands, and upon reduction to its radical anionic and dianionic forms, new absorption features appear in the visible and near-infrared regions[1].

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: The paramagnetic radical species of this compound (flv1-• and flv3-•) can be detected and characterized by EPR spectroscopy. The hyperfine coupling constants observed in the EPR spectra provide valuable information about the distribution of the unpaired electron spin density within the molecule[1][4].

Biological Activity: Selective NOX1 Inhibition

This compound, also referred to in biological literature as ML-090, has been identified as a potent and selective inhibitor of NADPH Oxidase 1 (NOX1)[5]. NOX enzymes are a family of transmembrane proteins that generate reactive oxygen species (ROS) and are implicated in a variety of physiological and pathological processes.

Table 2: Inhibitory Activity of this compound (ML-090) against NOX Isoforms

TargetIC50Cell LineReference
NOX190 nMNot specified[5]
NOX1360 nMHEK293[5]
NOX2>10 µMNot specified[5]
NOX3>10 µMNot specified[5]
NOX4>10 µMNot specified[5]

The high selectivity of this compound for NOX1 over other isoforms makes it an invaluable chemical probe to investigate the specific roles of NOX1 in cellular signaling.

Mechanism of Action and Signaling Pathways

NOX1-derived ROS are known to modulate various downstream signaling pathways that are crucial for cell proliferation, migration, and survival. By inhibiting NOX1, this compound can effectively attenuate these signaling cascades.

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways[6][7][8]. NOX1-mediated ROS production has been shown to be involved in the activation of EGFR signaling. Therefore, this compound, by inhibiting NOX1, can indirectly suppress EGFR-mediated cellular responses.

Modulation of PI3K/Akt and MAPK/ERK Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways are central to cell growth, proliferation, and survival[5][9][10][11][12][13][14]. NOX1-derived ROS can activate these pathways. Consequently, inhibition of NOX1 by this compound can lead to the downregulation of both the PI3K/Akt and MAPK/ERK signaling cascades.

Experimental Protocols

Synthesis of this compound (H2flv)

Materials:

  • ortho-phenylenediamine

  • 2,3-dichloroquinoxaline

  • Ethylene glycol

Procedure:

  • A mixture of ortho-phenylenediamine and 2,3-dichloroquinoxaline is heated in ethylene glycol.

  • The reaction mixture is heated until the reaction is complete, as monitored by an appropriate method (e.g., TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The collected solid is washed with a suitable solvent to afford the microcrystalline golden solid of H2this compound[1].

NOX1 Inhibition Assay (Luminol-Based Chemiluminescence Assay)

This cell-based assay is commonly used to screen for and characterize inhibitors of NOX1 activity by measuring the production of intracellular ROS.

Materials:

  • HT29 human colon carcinoma cells (or other cells endogenously expressing NOX1)

  • This compound (ML-090) or other test compounds

  • Luminol

  • Horseradish peroxidase (HRP)

  • Cell culture medium and reagents

  • 96-well plates

  • Luminometer

Procedure:

  • Seed HT29 cells in a 96-well plate and culture until they reach the desired confluency.

  • Incubate the cells with various concentrations of this compound or control compounds for a specified period (e.g., 1 hour)[15][16].

  • Add a solution containing luminol and HRP to each well[15][16][17].

  • Immediately measure the chemiluminescence signal using a luminometer. The signal is generated by the reaction of luminol with intracellular ROS, catalyzed by HRP[15][16][17].

  • A decrease in the chemiluminescence signal in the presence of this compound indicates inhibition of NOX1 activity[15][16].

  • The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Synthesis_of_this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product ortho_phenylenediamine ortho-phenylenediamine This compound This compound (H2flv) ortho_phenylenediamine->this compound dichloroquinoxaline 2,3-dichloroquinoxaline dichloroquinoxaline->this compound ethylene_glycol Ethylene Glycol (solvent) ethylene_glycol->this compound heat Heat heat->this compound

Synthesis of this compound.

Fluoflavine_Redox_States flv0 flv⁰ (Neutral) flv1_rad flv¹⁻• (Monoanionic Radical) flv0->flv1_rad + e⁻ flv1_rad->flv0 - e⁻ flv2 flv²⁻ (Dianionic) flv1_rad->flv2 + e⁻ flv2->flv1_rad - e⁻ flv3_rad flv³⁻• (Trianionic Radical) flv2->flv3_rad + e⁻ flv3_rad->flv2 - e⁻

Redox states of this compound.

NOX1_Signaling_Pathway_Inhibition cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR NOX1 NOX1 EGFR->NOX1 Activates PI3K PI3K EGFR->PI3K Activates MAPK_ERK MAPK/ERK EGFR->MAPK_ERK Activates ROS ROS NOX1->ROS Generates EGF EGF EGF->EGFR Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation Promotes MAPK_ERK->Proliferation Promotes This compound This compound (ML-090) This compound->NOX1 Inhibits

This compound inhibits NOX1-mediated signaling pathways.

References

The Rediscovery of Fluoflavine: A Technical Guide to its Radical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoflavine, a heterocyclic aromatic compound, has recently emerged from relative obscurity to the forefront of materials science and coordination chemistry. While its core structure, indolo[3,2-b]quinoline, has been known for over a century, the recent isolation and characterization of its stable radical anions have unlocked new avenues for research into organic electronics, spintronics, and molecular magnetism. This technical guide provides a comprehensive overview of the synthesis, characterization, and historical context of this compound, with a focus on the groundbreaking discovery of its radical species. Detailed experimental protocols, quantitative data summaries, and visualizations of synthetic pathways are presented to serve as a valuable resource for researchers in the field.

Historical Context: From Annelation to Radical Isolation

The foundational structure of this compound is the indolo[3,2-b]quinoline core. The synthesis of related indole and quinoline structures dates back to the late 19th and early 20th centuries, with significant contributions from chemists like Fischer. The "Fischer indole synthesis," first reported in 1883, provided a general method for synthesizing indoles from arylhydrazines and aldehydes or ketones. While the precise first synthesis of the unsubstituted this compound molecule is not widely documented in modern literature, the methodologies for creating such fused heterocyclic systems have been established for many decades.

The contemporary significance of this compound, however, lies not in its initial synthesis but in the recent discovery of its capacity to form stable radical anions. In 2024, researchers successfully isolated and characterized the monoanionic (flv¹⁻•) and trianionic (flv³⁻•) radicals of this compound for the first time. This breakthrough has transformed this compound from a simple heterocyclic compound into a promising building block for advanced materials, particularly in the realm of single-molecule magnets and conductive materials. This guide will focus on the technical details of this recent "rediscovery" and the experimental pathways to these novel radical species.

Synthesis of this compound and its Radical Complexes

The journey to isolating this compound's radical anions begins with the synthesis of the neutral parent molecule, dihydrothis compound (H₂flv), and its subsequent oxidation.

Synthesis of Dihydrothis compound (H₂flv) and this compound (flv⁰)

The neutral parent compound, H₂flv, is synthesized via a condensation reaction between ortho-phenylenediamine and 2,3-dichloroquinoxaline in hot ethylene glycol. The subsequent oxidation of H₂flv yields the neutral, fully aromatic this compound (flv⁰).

Synthesis_of_this compound cluster_0 Synthesis of Dihydrothis compound (H₂flv) cluster_1 Oxidation to this compound (flv⁰) ortho-phenylenediamine ortho-phenylenediamine H2flv H2flv ortho-phenylenediamine->H2flv hot ethylene glycol 2,3-dichloroquinoxaline 2,3-dichloroquinoxaline 2,3-dichloroquinoxaline->H2flv H2flv_source H₂flv flv0 flv0 H2flv_source->flv0 PbO₂, boiling chloroform

Synthesis of Dihydrothis compound (H₂flv) and this compound (flv⁰).
Isolation of the this compound Radical Anion K(crypt-222)

The first isolable this compound radical was achieved through the one-electron reduction of neutral this compound (flv⁰) using potassium graphite (KC₈) in the presence of the sequestering agent 2.2.2-cryptand.

Radical_Anion_Synthesis flv0 flv⁰ Radical_Anion K(crypt-222) flv0->Radical_Anion KC8 KC₈ KC8->Radical_Anion crypt-222 2.2.2-cryptand crypt-222->Radical_Anion THF

Synthesis of the this compound Radical Anion.
Synthesis of Yttrium-Fluoflavine Radical Complexes

The stabilization and study of this compound's radical states were further advanced by the synthesis of yttrium complexes. These complexes allowed for detailed investigation of the electronic and magnetic properties of the this compound radicals.

Yttrium_Complex_Synthesis cluster_H2flv_deprotonation Deprotonation cluster_salt_metathesis Salt Metathesis cluster_reduction_oxidation Redox Reactions H2flv H₂flv K2flv K₂flv H2flv->K2flv THF KN_TMS_2 KN(SiMe₃)₂ KN_TMS_2->K2flv K2flv_source K₂flv Complex3 [(Cp₂Y)₂(μ-flv)] (Compound 3) K2flv_source->Complex3 Cp2Y_BPh4 Cp₂Y(BPh₄) Cp2Y_BPh4->Complex3 Complex3_source [(Cp₂Y)₂(μ-flv)] Complex2 [(Cp₂Y)₂(μ-flv•)]⁺ (Compound 2) Complex3_source->Complex2 Oxidation Complex4 [K(crypt-222)][(Cp*₂Y)₂(μ-flv•)] (Compound 4) Complex3_source->Complex4 Reduction Oxidant Oxidant Oxidant->Complex2 Reductant Reductant Reductant->Complex4 Fluoflavine_Redox_States flv0 flv⁰ (Neutral) flv1- flv¹⁻• (Radical Anion) flv0->flv1- + 1e⁻ flv2- flv²⁻ (Dianion) flv1-->flv2- + 1e⁻ flv3- flv³⁻• (Radical Trianion) flv2-->flv3- + 1e⁻

Synthesis of the Parent H2fluoflavine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the parent H2fluoflavine compound, a redox-active molecule of significant interest in materials science and drug development. This document details the experimental protocols for its preparation and key precursors, presents quantitative data in a structured format, and visualizes the synthetic workflow.

Introduction

H2this compound, systematically named 5,12-dihydroquinoxalino[2,3-b]quinoxaline, is a heterocyclic compound featuring a planar, nitrogen-rich aromatic system. Its ability to exist in multiple stable oxidation states makes it a compelling candidate for applications in organic electronics, spintronics, and as a scaffold for novel therapeutic agents. This guide focuses on the practical synthesis of the parent H2this compound compound, providing researchers with the necessary information to produce this versatile molecule in a laboratory setting.

Synthetic Pathway Overview

The synthesis of H2this compound is primarily achieved through a two-step process. The first step involves the preparation of the key intermediate, 2,3-dichloroquinoxaline. This is followed by a condensation reaction with o-phenylenediamine to yield the final H2this compound product. An alternative route for the synthesis of related this compound complexes involves the deprotonation of H2this compound to form a potassium salt, K2flv, which can then be used in salt metathesis reactions.

Synthesis_Workflow A 1,2,3,4-Tetrahydroquinoxaline-2,3-dione B 2,3-Dichloroquinoxaline A->B  PCl5, 160°C C H2this compound B->C  o-Phenylenediamine,  Ethylene Glycol, heat D o-Phenylenediamine D->C E PCl5

Figure 1: Synthetic workflow for H2this compound.

Experimental Protocols

Synthesis of 2,3-Dichloroquinoxaline

The precursor, 2,3-dichloroquinoxaline, is synthesized from 1,2,3,4-tetrahydroquinoxaline-2,3-dione.

Materials:

  • 1,2,3,4-tetrahydroquinoxaline-2,3-dione

  • Phosphorus pentachloride (PCl5)

  • Crushed ice

Procedure:

  • In a fume hood, 1,2,3,4-tetrahydroquinoxaline-2,3-dione (5 g, 30.8 mmol) and phosphorus pentachloride (12.7 g, 60.9 mmol) are quickly ground together using a pestle and mortar.

  • The mixture is transferred to a 250 mL round-bottom flask equipped with a water-cooled condenser and a CaCl2 drying tube.

  • The flask is heated in an oil bath to 160 °C. The reactants will melt and the reaction will commence.

  • The reaction mixture is heated for 2 hours.

  • After cooling to room temperature, the mixture is carefully poured over approximately 200 g of crushed ice to quench the excess PCl5.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford 2,3-dichloroquinoxaline.

Synthesis of Parent H2this compound

The parent H2this compound is synthesized by the condensation of 2,3-dichloroquinoxaline with o-phenylenediamine.

Materials:

  • 2,3-dichloroquinoxaline

  • o-phenylenediamine

  • Ethylene glycol

Procedure:

  • A mixture of 2,3-dichloroquinoxaline and an equimolar amount of o-phenylenediamine is prepared in ethylene glycol.

  • The mixture is heated to reflux in an inert atmosphere.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., ethanol) to remove unreacted starting materials and byproducts.

  • The final product, H2this compound, is obtained as a microcrystalline golden solid after drying.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of H2this compound and its precursor.

CompoundStarting MaterialsReagent Ratio (molar)SolventReaction ConditionsYield
2,3-Dichloroquinoxaline 1,2,3,4-tetrahydroquinoxaline-2,3-dione, PCl51 : 2None160 °C, 2 hHigh
H2this compound 2,3-Dichloroquinoxaline, o-phenylenediamine1 : 1Ethylene GlycolRefluxModerate

Characterization Data

The synthesized H2this compound can be characterized by various spectroscopic and analytical techniques.

TechniqueExpected Observations
Melting Point High melting solid
¹H NMR Aromatic protons in the expected regions
¹³C NMR Aromatic carbons in the expected regions
FT-IR Characteristic vibrational bands for N-H and aromatic C-H and C=C bonds
UV-Vis Absorption bands in the UV and visible regions
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of H2this compound

Alternative Procedures: Synthesis of K2this compound

For applications requiring the deprotonated form of H2this compound, K2flv can be synthesized. This salt is often used in subsequent salt metathesis reactions to generate this compound-bridged metal complexes.

Deprotonation_Workflow H2flv H2this compound K2flv K2this compound H2flv->K2flv  2 eq. KN(SiMe3)2 KN_star Potassium bis(trimethylsilyl)amide (KN(SiMe3)2) KN_star->K2flv THF THF K2flv->THF

Figure 2: Synthesis of K2this compound.
Experimental Protocol for K2this compound

Materials:

  • H2this compound

  • Potassium bis(trimethylsilyl)amide (KN(SiMe3)2)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a glovebox, H2this compound is dissolved in anhydrous THF.

  • Two equivalents of potassium bis(trimethylsilyl)amide are added to the solution at room temperature.

  • The reaction mixture is stirred for several hours, during which a color change is observed.

  • The solvent is removed under vacuum to yield K2flv as a solid.

Conclusion

This guide provides a detailed methodology for the synthesis of the parent H2this compound compound, a molecule with significant potential in various fields of chemical research. The presented protocols and data are intended to serve as a valuable resource for researchers, enabling the reliable preparation of this important heterocyclic compound for further investigation and application.

Fluoflavine's potential in catalytic applications and spintronic devices

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Potential of Fluoflavine in Catalytic Applications and Spintronic Devices

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, or 5,6,11,12-tetraazanaphthacene, is a nitrogen-substituted polycyclic aromatic compound noted for its facile and reversible multi-redox activity. This property makes it a compelling candidate for advanced applications in materials science and catalysis. Recent breakthroughs in the isolation and characterization of stable this compound radical anions have provided a blueprint for their future use in spintronic devices, where the manipulation of electron spin is paramount.[1][2][3][4][5][6] Furthermore, while direct catalytic applications of this compound are still emerging, its structural and electronic similarity to the well-established flavin class of organocatalysts suggests significant potential. Flavins are known to catalyze a variety of photoredox reactions, including the oxidation of sulfides and alcohols.[3][5][7][8][9][10] This technical guide summarizes the current state of this compound research, presenting its synthesis, electrochemical properties, and the foundational evidence supporting its promise in spintronics. It further explores its potential catalytic utility by drawing parallels with analogous flavin-based systems, providing quantitative data and detailed experimental protocols for both areas.

This compound: Synthesis and Redox Characteristics

This compound (flv) is a planar, aromatic heteroacene valued for its accessible and switchable oxidation states.[1] The parent, doubly protonated molecule, H₂flv, can be synthesized, and subsequently transformed into various charged and radical species. The ability to exist in stable radical states is the cornerstone of its potential in spintronics and redox catalysis.[1][6]

Synthesis of this compound and its Radical Anions

The synthesis of the parent H₂flv is achieved through the condensation of ortho-phenylenediamine with 2,3-dichloroquinoxaline.[1][11] From this neutral precursor, various redox states can be accessed. For instance, the dianion (flv²⁻) can be generated by deprotonation, which can then be used in salt metathesis reactions to create bridged metal complexes.[3][11]

Critically for spintronic applications, stable radical anions of this compound have been synthesized and isolated. The monoradical anion (flv¹⁻•) can be generated via a one-electron reduction of the neutral this compound (flv⁰), while the trianion radical (flv³⁻•) can be accessed by reducing a dianionic this compound-bridged metal complex.[1][3][11] The isolation of these radical species as "bottleable" compounds is a significant step toward their practical application.[1][2][3][4]

Synthesis_and_Redox_States_of_this compound cluster_synthesis Synthesis of Parent this compound cluster_redox Generation of Redox Species reagent1 ortho-phenylenediamine H2flv H₂flv (Parent this compound) reagent1->H2flv Condensation (Ethylene Glycol) reagent2 2,3-dichloroquinoxaline reagent2->H2flv flv0 flv⁰ (Neutral) flv_complex [(Cp*₂Y)₂(μ-flv²⁻)] (Dianion Complex) flv_radical1 [K(crypt-222)](flv¹⁻•) (Monoradical Anion) flv0->flv_radical1 + 1e⁻ (Reduction) (e.g., KC₈) flv_radical3 [K(crypt-222)][(Cp*₂Y)₂(μ-flv³⁻•)] (Trianion Radical) flv_complex->flv_radical3 + 1e⁻ (Reduction) (e.g., KC₈)

Caption: Synthetic pathway to H₂flv and its subsequent reduction to key radical anions.
Electrochemical Properties

Cyclic voltammetry (CV) is instrumental in quantifying the redox behavior of this compound and its derivatives. These studies reveal reversible reduction events, confirming the stability of the generated radical species. The half-wave potentials (E₁/₂) indicate the energy required for electron transfer, a critical parameter for designing electronic devices and catalytic cycles.

Table 1: Electrochemical Data for this compound and Related Species

Compound/Complex Redox Process E₁/₂ (V vs Fc⁺/Fc) Solvent/Electrolyte Reference
flv⁰ flv⁰ / flv¹⁻• -0.96 THF / (ⁿBu₄N)PF₆ [11]
flv⁰ flv¹⁻• / flv²⁻ -1.73 THF / (ⁿBu₄N)PF₆ [11]
[(Cp*₂Y)₂(μ-flv²⁻)] flv²⁻ / flv¹⁻• -0.095 (quasi-reversible) Difluorobenzene / (ⁿBu₄N)PF₆ [1]
bi-TpTANC 1st Reduction (1e⁻) -0.795 Not specified [12]
bi-TpTANC 2nd Reduction (1e⁻) -0.927 Not specified [12]
bi-TpTANC 3rd Reduction (2e⁻) -1.44 Not specified [12]

Note: bi-TpTANC is a triptycene end-capped dimer of 5,6,11,12-tetraazanaphthacene.

Potential in Catalytic Applications

While the use of this compound as a catalyst is a nascent field of inquiry, its structural relationship with flavins (which possess an isoalloxazine core) provides a strong basis for predicting its catalytic potential.[1] Flavins are highly efficient and versatile photo-organocatalysts for a range of oxidative transformations, driven by their ability to engage in single-electron transfer (SET) processes upon visible-light irradiation.[13][14][15]

Flavin-Catalyzed Reactions as a Model

Flavin derivatives, such as riboflavin tetraacetate (RFTA), are known to catalyze reactions like the aerobic oxidation of sulfides and alcohols.[8][16] The general mechanism involves the photoexcitation of the flavin catalyst, which then engages in an electron transfer with the substrate. The reduced flavin is subsequently re-oxidized by a terminal oxidant, typically molecular oxygen, to complete the catalytic cycle.[5]

Flavin_Photocatalytic_Cycle Fl_cat Flavin (Flₒₓ) Fl_excited Flavin* (Flₒₓ*) Fl_cat->Fl_excited hν (Visible Light) Fl_reduced Reduced Flavin (FlᵣₑᏧ•) Fl_excited->Fl_reduced SET Fl_reduced->Fl_cat Re-oxidation Substrate Substrate (e.g., R₂S) Product Product (e.g., R₂S⁺•) Substrate:e->Product:w e⁻ Final_Product Final Product (e.g., R₂SO) Product->Final_Product Further steps Oxidant Oxidant (O₂) Reduced_Oxidant Reduced Oxidant (H₂O₂) Oxidant:e->Reduced_Oxidant:w

Caption: Generalized photocatalytic cycle for flavin-mediated oxidation.
Quantitative Data from Flavin-Catalyzed Reactions

The following table summarizes representative results from flavin-catalyzed oxidation reactions, demonstrating their efficiency under mild conditions. These serve as a benchmark for the potential performance of this compound-based catalysts.

Table 2: Performance of Flavin Catalysts in Oxidation Reactions

Substrate Catalyst Reaction Yield (%) Conditions Reference
4-Methoxybenzyl alcohol FEAx-COF Alcohol Oxidation 44 Blue light (463 nm), O₂, MeCN/H₂O, 17h [9][10]
Thioanisole Riboflavin Tetraacetate (RFTA) Sulfide C-H Cyanation 71 Blue LEDs, Tos-CN, MeCN, 16h [16]
Benzyl alcohol Iodo-flavin Alcohol Oxidation >95 Not specified [5]
Methionine dipeptide Riboflavin Tetraacetate (RFTA) Sulfide C-H Cyanation 74 Blue LEDs, Tos-CN, MeCN, 16h [16]

Note: FEAx-COF is a covalent organic framework incorporating an alloxazine (flavin-related) chromophore.

Experimental Protocol: General Procedure for FMO-Catalyzed Sulfoxidation

This protocol is adapted from the biocatalytic sulfoxidation using flavin-containing monooxygenases (FMOs), which provides a highly selective method for generating chiral sulfoxides.

  • Preparation of Reaction Mixture: In a suitable vessel, dissolve the prochiral sulfide substrate (e.g., p-tolyl methyl sulfide) to a final concentration of 5-10 mM in 1.0 mL of 50 mM Tris/HCl buffer (pH 9.0).[17]

  • Addition of Co-factors and Enzyme: To the solution, add DMSO (10 µL), NADPH (to 0.2 mM), sodium phosphite (to 10 mM), and the flavin-containing monooxygenase (FMO) enzyme (to 1.0 µM).[17]

  • Reaction Incubation: Stir the reaction mixture at room temperature (approx. 22-25 °C) at 220 rpm for the desired time (typically determined by time-course experiments).

  • Work-up and Extraction: Upon completion, quench the reaction and extract the product with ethyl acetate (2 x 0.5 mL).[17]

  • Analysis: Dry the combined organic layers over anhydrous Na₂SO₄. Analyze the sample directly by Gas Chromatography/Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase to determine the conversion and enantiomeric excess of the resulting sulfoxide.[17][18]

Potential in Spintronic Devices

The most promising and well-documented application for this compound lies in the field of organic spintronics.[1][2][6] Spintronic devices utilize the spin of an electron, in addition to its charge, to store and process information. Organic molecules are attractive for spintronics due to their long spin relaxation times, which arise from weak spin-orbit coupling.[11] The key to this compound's potential is the stability of its radical forms, which possess an unpaired electron spin that can be manipulated.

Properties of this compound Radicals for Spintronics

The research by Demir and colleagues has demonstrated that this compound radicals are not just transient species but can be isolated and characterized.[1][2][3][4] Electron Paramagnetic Resonance (EPR) spectroscopy and Density Functional Theory (DFT) calculations have been used to map the spin density distribution across the molecule.[6][11]

A crucial finding is that when the this compound radical is coordinated to metal ions (e.g., Yttrium), a significant portion of the spin density is transferred from the ligand to the metal centers.[6][11] This delocalization is a prerequisite for achieving strong magnetic coupling between different components of a device, which is essential for creating functional single-molecule magnets or spin valves.[11]

Table 3: Spectroscopic Data for this compound Radical Species

Species Technique Key Finding Implication for Spintronics Reference
--INVALID-LINK-- EPR Spectroscopy Narrow line width, hyperfine coupling constants determined. Confirms stable, isolable radical with well-defined spin state. [1][11]
[(Cp₂Y)₂(μ-flv¹⁻•)]⁺ EPR Spectroscopy & DFT Broader line width; simulation confirms significant hyperfine coupling to ⁸⁹Y nuclei. Demonstrates spin density transfer from the organic ligand to the metal centers. [11]

| [(Cp₂Y)₂(μ-flv³⁻•)]⁻ | EPR Spectroscopy | Distinct EPR spectrum from the flv¹⁻• complex. | Shows that multiple, stable paramagnetic oxidation states are accessible and distinct. |[1][11] |

Conceptual Device: A this compound-Based Spin Valve

A spin valve is a fundamental spintronic device where the electrical resistance depends on the relative spin orientation of two ferromagnetic layers separated by a non-magnetic spacer. In a molecular spin valve, this spacer is an organic molecule or a thin film.

This compound could serve as this non-magnetic spacer. The device would consist of two ferromagnetic electrodes with a layer of this compound molecules in between. Spin-polarized electrons are injected from one electrode. The resistance of the device would be low if the injected electron's spin aligns with the magnetic orientation of the second electrode and high if it is anti-aligned. The stable radical nature of this compound could enhance the spin transport properties through the molecular layer.

Spin_Valve_Logic cluster_device Conceptual this compound Spin Valve cluster_states Operating Principle FM1 Ferromagnetic Electrode 1 FLV This compound Spacer Layer FM1->FLV Spin-polarized Current FM2 Ferromagnetic Electrode 2 FLV->FM2 Spin-polarized Current State_P Result_LowR Low Resistance State_P->Result_LowR State_AP Result_HighR High Resistance State_AP->Result_HighR

References

Exploring the Redox Activity of the Fluoflavine Ligand Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluoflavine scaffold, a tetraazatetracene derivative, represents a class of redox-active ligands with significant potential in materials science, catalysis, and as a nascent area of exploration in drug development.[1][2] The ability of the this compound core to exist in multiple, stable oxidation states allows for its participation in a rich variety of electron transfer processes.[1][3] This technical guide provides an in-depth exploration of the redox activity of the this compound ligand scaffold, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the associated chemical transformations.

The facile access and switchability between multiple oxidation states are crucial properties for applications in catalysis and spintronic devices.[1][3] The this compound ligand can exist in at least three different oxidation states, two of which are paramagnetic radical species (flv¹⁻• and flv³⁻•).[1] The isolation and characterization of these radical states have been a significant recent achievement in the field, opening new avenues for the design of novel functional materials.[1][3]

Redox States and Electrochemical Properties

The this compound scaffold can undergo successive one-electron reduction and oxidation processes, leading to a cascade of distinct redox states. The key species include the neutral this compound (flv⁰), the monoanionic radical (flv¹⁻•), the dianionic closed-shell species (flv²⁻), and the trianionic radical (flv³⁻•).[1] The stability and accessibility of these states can be modulated by coordination to metal ions.[1]

Quantitative Electrochemical Data

The redox potentials of the this compound ligand and its derivatives have been characterized using cyclic voltammetry. A summary of these key quantitative data is presented in the table below.

Compound/ComplexRedox ProcessE₁/₂ (V vs. Fc⁺/Fc)SolventReference
This compound (flv⁰)flv⁰/flv¹⁻•-1.73(1)1,2-difluorobenzene[1]
This compound (flv⁰)flv¹⁻•/flv²⁻-0.96(1)1,2-difluorobenzene[1]
--INVALID-LINK-- (1)flv⁰/flv¹⁻•-1.608(3)1,2-difluorobenzene[1]
--INVALID-LINK-- (1)flv¹⁻•/flv²⁻-0.902(3)1,2-difluorobenzene[1]
[(Cp₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (2)flv¹⁻•/flv²⁻-0.935(2)1,2-difluorobenzene[1]
[(Cp₂Y)₂(μ-flv)] (3)flv¹⁻•/flv²⁻-0.095(7)1,2-difluorobenzene[1]
[K(crypt-222)][(Cp*₂Y)₂(μ-flv•)] (4)flv²⁻/flv³⁻•-1.608(3)THF[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the this compound ligand and its redox states are crucial for reproducible research in this area.

Synthesis of Dihydrothis compound (H₂flv)

The parent dihydrothis compound is synthesized via a condensation reaction.[1][2]

Materials:

  • o-phenylenediamine

  • 2,3-dichloroquinoxaline

  • Ethylene glycol

Procedure:

  • A mixture of o-phenylenediamine and 2,3-dichloroquinoxaline is heated in ethylene glycol.

  • The reaction mixture is heated until the reaction is complete, as monitored by an appropriate technique (e.g., TLC).

  • Upon completion, the mixture is cooled, and the resulting precipitate is collected by filtration.

  • The collected solid is washed with a suitable solvent to afford microcrystalline golden solids of H₂flv.[1]

Synthesis of the Monoanionic Radical Salt K(crypt-222) (1)

The isolable monoanionic radical is generated through a one-electron reduction of neutral this compound (flv⁰), which is obtained from the oxidation of H₂flv.

Materials:

  • This compound (flv⁰)

  • Potassium graphite (KC₈)

  • 2.2.2-cryptand

  • Anhydrous THF

Procedure:

  • In an inert atmosphere glovebox, a solution of flv⁰ in anhydrous THF is prepared.

  • To this solution, one equivalent of potassium graphite (KC₈) is added as a reducing agent.

  • One equivalent of 2.2.2-cryptand is added to chelate the potassium ion.

  • The reaction mixture is stirred at room temperature until the reduction is complete.

  • The resulting dark blue solution is filtered to remove any unreacted KC₈ and other solid byproducts.

  • Dark blue single crystals of --INVALID-LINK-- are obtained by concentrating the THF solution and storing it at -35 °C for 48 hours.[1]

Synthesis of the Dianionic Dinuclear Yttrium Complex [(Cp*₂Y)₂(μ-flv)] (3)

This complex, featuring the this compound ligand in its dianionic state, is synthesized via a salt metathesis reaction.[1][2]

Materials:

  • Dihydrothis compound (H₂flv)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Cp₂Y(BPh₄) (Cp = pentamethylcyclopentadienyl)

  • Anhydrous THF

Procedure:

  • In an inert atmosphere, H₂flv is deprotonated using two equivalents of KHMDS in anhydrous THF to generate K₂flv.

  • The resulting yellow powder of K₂flv is isolated.

  • In a separate flask, a solution of Cp*₂Y(BPh₄) in anhydrous THF is prepared.

  • Two equivalents of the K₂flv solution are added to the Cp*₂Y(BPh₄) solution.

  • The reaction mixture is stirred, leading to the formation of [(Cp*₂Y)₂(μ-flv)] and the byproduct KBPh₄.

  • The product is purified by recrystallization from a concentrated THF solution at -35 °C.[1]

Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to determine the redox potentials of the this compound species.

Instrumentation:

  • Potentiostat

  • Three-electrode cell:

    • Working electrode (e.g., glassy carbon)

    • Reference electrode (e.g., Ag/AgCl)

    • Counter electrode (e.g., platinum wire)

  • Inert gas (Argon or Nitrogen) source for deoxygenation

Procedure:

  • Prepare a solution of the analyte (e.g., 1 mM) in a suitable degassed solvent (e.g., 1,2-difluorobenzene or THF) containing a supporting electrolyte (e.g., 0.1 M ⁿBu₄NPF₆).

  • Assemble the three-electrode cell and purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen.

  • Maintain a blanket of inert gas over the solution during the experiment.

  • Set the parameters on the potentiostat, including the potential window, scan rate (e.g., 100 mV/s), and number of cycles.

  • Run the cyclic voltammogram and record the data.

  • After the measurement, add a small amount of a standard reference compound (e.g., ferrocene) and record another voltammogram to calibrate the potential axis. The redox potentials are then reported versus the Fc⁺/Fc couple.[1]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is used to characterize the paramagnetic radical species of this compound.

Instrumentation:

  • X-band EPR spectrometer

  • EPR tube (e.g., quartz)

  • Cryostat for variable-temperature measurements

Procedure:

  • In an inert atmosphere, prepare a solution of the radical species in a suitable solvent (e.g., THF).

  • Transfer the solution to an EPR tube and seal it.

  • For measurements at low temperatures, the sample tube is flash-frozen in liquid nitrogen.

  • Place the EPR tube in the spectrometer's resonant cavity.

  • Set the EPR parameters, including the microwave frequency, microwave power, modulation frequency, and modulation amplitude.

  • Record the EPR spectrum at the desired temperature. The resulting spectrum provides information about the electronic structure and environment of the unpaired electron.[1]

Visualizations of Key Processes

Diagrams created using the DOT language provide clear visualizations of the synthetic pathways and redox relationships of the this compound scaffold.

Synthesis_of_H2flv cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product o-phenylenediamine o-phenylenediamine Ethylene_glycol Ethylene glycol (solvent) Heat o-phenylenediamine->Ethylene_glycol 2,3-dichloroquinoxaline 2,3-dichloroquinoxaline 2,3-dichloroquinoxaline->Ethylene_glycol H2flv Dihydrothis compound (H₂flv) Ethylene_glycol->H2flv Condensation

Synthesis of Dihydrothis compound (H₂flv).

Redox_States_of_this compound flv0 flv⁰ (Neutral) flv1_rad flv¹⁻• (Radical Anion) flv0->flv1_rad + e⁻ (Reduction) flv1_rad->flv0 - e⁻ (Oxidation) flv2 flv²⁻ (Dianion) flv1_rad->flv2 + e⁻ (Reduction) flv2->flv1_rad - e⁻ (Oxidation) flv3_rad flv³⁻• (Radical Trianion) flv2->flv3_rad + e⁻ (Reduction) flv3_rad->flv2 - e⁻ (Oxidation) Experimental_Workflow_CV cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare analyte solution in electrolyte degas Degas with Ar/N₂ prep_solution->degas setup_cell Assemble 3-electrode cell degas->setup_cell run_cv Run Cyclic Voltammogram setup_cell->run_cv add_ref Add Ferrocene standard run_cv->add_ref run_ref_cv Run reference CV add_ref->run_ref_cv determine_potentials Determine E₁/₂ vs. Fc⁺/Fc run_ref_cv->determine_potentials

References

Intersystem Crossing in Fluoflavine and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Photophysical Properties and Intersystem Crossing

Fluoflavine and its derivatives are part of the larger family of flavins, which are characterized by their isoalloxazine core. Upon absorption of light, these molecules are promoted to an excited singlet state (S₁). From this state, they can relax through several pathways, including fluorescence (emission of a photon) or non-radiative decay back to the ground state (S₀). Alternatively, the molecule can undergo intersystem crossing, a spin-forbidden transition to a long-lived triplet state (T₁). The efficiency of this process is quantified by the intersystem crossing quantum yield (ΦISC) and the rate constant (kISC).

The triplet state is of particular interest in photochemistry and photobiology because its long lifetime allows for interaction with other molecules. In the presence of molecular oxygen, the triplet state photosensitizer can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂), a key cytotoxic agent in photodynamic therapy. This process is known as a Type II photosensitization mechanism. Alternatively, the triplet sensitizer can react directly with a substrate via electron or hydrogen transfer, initiating radical reactions in a Type I mechanism.

A computational study on fluorinated derivatives of a model flavin, 10-methylisoalloxazine (MIA), provides valuable insights into how substitutions on the flavin core can modulate the intersystem crossing rate.[1] The study suggests that strategic fluorination can either enhance or suppress the ISC rate by altering the energy levels of the relevant singlet and triplet states.[1] For the parent compound MIA, an experimental intersystem crossing rate constant of approximately 1 x 10⁸ s⁻¹ has been reported in aqueous solution.[1]

Quantitative Data on Intersystem Crossing of Flavin Derivatives

The following table summarizes theoretical photophysical data for fluorinated derivatives of 10-methylisoalloxazine (MIA), a closely related flavin, as a proxy for understanding the potential behavior of this compound derivatives. Experimental data for MIA is also included for reference.

CompoundS₁ → T₁ ISC Rate (k_ISC) (s⁻¹)Fluorescence Quantum Yield (Φ_F)Triplet Quantum Yield (Φ_T)Notes
10-methylisoalloxazine (MIA) (experimental)~1 x 10⁸0.220.5In aqueous solution.[1]
2-CF₂-MIA (theoretical)---ISC deactivated.[1]
4-CF₂-MIA (theoretical)---Minimal impact on ISC.[1]
1-F-MIA (theoretical)---ISC deactivated.[1]
2-CF₃-MIA (theoretical)---Fluorescence quenched by ISC.[1]
4-CF₃-MIA (theoretical)---Fluorescence quenched by ISC.[1]

Note: The theoretical study focused on the modulation of ISC channels and, in some cases, provided qualitative descriptions of the effect of substitution rather than specific rate constants.

Experimental Protocols for Measuring Intersystem Crossing Rates

The determination of intersystem crossing rates and quantum yields relies on a variety of spectroscopic techniques. The most common and direct methods are transient absorption spectroscopy and time-resolved fluorescence.

Femtosecond Transient Absorption Spectroscopy (fs-TAS)

This is a powerful pump-probe technique used to observe the evolution of excited states on ultrafast timescales.

Methodology:

  • Sample Preparation: The this compound derivative is dissolved in a suitable solvent and placed in a cuvette. The concentration is adjusted to have an optical density in the range of 0.3-0.5 at the excitation wavelength.

  • Excitation: An ultrashort laser pulse (the "pump" pulse), with a wavelength strongly absorbed by the sample, excites the molecules to the S₁ state.

  • Probing: A second, broadband, and time-delayed ultrashort laser pulse (the "probe" pulse) is passed through the sample. The probe pulse is typically a white-light continuum, allowing for the monitoring of absorption changes over a wide spectral range.

  • Detection: The transmitted probe light is directed to a spectrometer and a detector array. The difference in the absorption spectrum of the sample with and without the pump pulse is recorded as a function of the delay time between the pump and probe pulses.

  • Data Analysis: The decay of the S₁ state (observed as stimulated emission or excited-state absorption) and the concomitant rise of the T₁ state (observed as triplet-triplet absorption) are monitored. The kinetics of these processes are then fit to appropriate models to extract the intersystem crossing rate constant (kISC).

G Workflow for Femtosecond Transient Absorption Spectroscopy cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis SamplePrep Sample Preparation (this compound in solvent) Pump Pump Pulse Excitation (fs laser) SamplePrep->Pump Probe Probe Pulse (White-light continuum) Pump->Probe Time Delay Detector Spectrometer & Detector Array Probe->Detector Data Transient Absorption Spectra (ΔA vs. time delay) Detector->Data Kinetics Kinetic Analysis (Global fitting) Data->Kinetics ISC_Rate Determine k_ISC Kinetics->ISC_Rate

Workflow for Transient Absorption Spectroscopy.
Relative Method for Intersystem Crossing Quantum Yield (ΦISC)

This method involves comparing the triplet-triplet absorption of the sample to that of a standard with a known ΦISC.

Methodology:

  • Standard Selection: A photosensitizer with a well-characterized triplet absorption spectrum and ΦISC in the same solvent is chosen as the standard.

  • Sample and Standard Preparation: Solutions of the this compound derivative and the standard are prepared with the same optical density at the excitation wavelength.

  • Laser Flash Photolysis: Both solutions are excited with a nanosecond laser pulse, and the transient absorption spectra are recorded immediately after the flash.

  • Data Analysis: The initial triplet-triplet absorbance (ΔOD) is measured for both the sample and the standard. The ΦISC of the sample is calculated using the following equation:

    ΦISC (sample) = ΦISC (standard) * (ΔODsample / ΔODstandard) * (εT (standard) / εT (sample))

    where εT is the triplet-triplet molar extinction coefficient. If the extinction coefficients are unknown, they can often be determined by energy transfer methods.

Photophysical Pathways and Photosensitization Mechanisms

The fate of the excited this compound molecule can be visualized using a Jablonski diagram, which illustrates the electronic states and the transitions between them.

Jablonski Diagram of Photophysical Processes.

Once the triplet state is populated, this compound can act as a photosensitizer. The two primary mechanisms are:

Photosensitization Photosensitization Mechanisms cluster_excitation Excitation cluster_type1 Type I Mechanism cluster_type2 Type II Mechanism Sens_S0 Sensitizer (S₀) Sens_S1 Sensitizer (S₁) Sens_S0->Sens_S1 Sens_T1 Sensitizer (T₁) Sens_S1->Sens_T1 ISC Radicals Substrate Radicals Sens_T1->Radicals Electron/H⁺ Transfer O2_singlet ¹O₂ (Singlet Oxygen) Sens_T1->O2_singlet Energy Transfer Substrate Substrate Substrate->Radicals ROS1 Reactive Oxygen Species Radicals->ROS1 + O₂ O2_triplet ³O₂ (Ground State) O2_triplet->O2_singlet

Type I and Type II Photosensitization Pathways.

Conclusion and Future Directions

The intersystem crossing rate is a pivotal parameter governing the photosensitizing ability of this compound and its derivatives. While direct experimental measurement of this rate for the parent this compound molecule remains an area for future investigation, theoretical studies on substituted flavins strongly suggest that the ISC efficiency can be finely tuned through chemical modification. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of new this compound derivatives. For researchers in drug development, the ability to rationally design this compound-based photosensitizers with optimized triplet state formation is a significant step toward more effective photodynamic therapies. Future work should focus on the synthesis and detailed photophysical characterization of a broader range of this compound derivatives to establish clear structure-property relationships and to validate the predictions from computational models.

References

Computational Screening of Novel Fluoflavine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a computational workflow for the discovery and evaluation of novel Fluoflavine analogs as potential therapeutic agents. This compound, a synthetic flavone, and its derivatives are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and anticancer agents. This document outlines the key computational methodologies, presents data in a structured format for easy comparison, and includes detailed experimental protocols and visualizations of relevant signaling pathways.

Introduction to Computational Drug Discovery

Computer-aided drug design (CADD) has become an indispensable tool in the pharmaceutical sciences, accelerating the identification and optimization of new drug candidates. By leveraging computational models, researchers can predict the interaction of small molecules with biological targets, assess their pharmacokinetic properties, and refine their chemical structures to enhance efficacy and minimize potential toxicity. This in silico approach significantly reduces the time and cost associated with traditional drug discovery pipelines.

The workflow for screening novel this compound analogs typically involves several key stages:

  • Target Identification and Validation: Identifying a biological target, often a protein kinase, that is implicated in a disease pathway.

  • Virtual Screening: Screening large libraries of chemical compounds against the 3D structure of the target protein to identify potential binders.

  • Molecular Docking: Predicting the binding mode and affinity of the identified "hits" within the active site of the target.

  • ADMET Prediction: Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates to evaluate their drug-likeness.

  • Molecular Dynamics Simulations: Simulating the dynamic behavior of the ligand-protein complex to assess its stability over time.

Data Presentation: Virtual Screening and In Vitro Evaluation of Flavonoid Analogs

Table 1: Molecular Docking Scores of Flavonoid Analogs Against Protein Kinase Targets

Compound IDTarget ProteinDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
GenisteinPI3K-9.8Wortmannin-10.2
QuercetinPI3K-9.5Wortmannin-10.2
LuteolinMAPK3-9.2Purvalanol-8.53[1]
KaempferolMAPK3-9.1Purvalanol-8.53[1]
ApigeninAkt1-8.9Staurosporine-9.3
Robustaflavone 7,4',7''-trimethyl ether (RTE)PI3K-10.855N/AN/A
Kaempferol 3-rutinoside-4'-glucosideMAPK3-10.12Purvalanol-8.53[1]
Kaempferol 3-rutinoside-7-sophorosideMAPK3-9.87Purvalanol-8.53[1]
RutinMAPK3-9.65Purvalanol-8.53[1]
Vicenin-2MAPK3-9.58Purvalanol-8.53[1]

Table 2: In Vitro Anticancer Activity of Synthesized Flavone and Isoflavone Analogs

Compound IDCancer Cell LineIC50 (µM)
7-O-carboxymethyl-4′-fluoro-2-trifluormethylisoflavoneMCF-711.73[2][3]
7-O-carboxymethyl-4′-fluoroisoflavoneMCF-713.66[2][3]
Isoflavone Analog 5MCF-715.43[2][3]
Flavone Analog 2CaCo-2Moderate Activity
Flavone Analog 3CaCo-230.81
Flavone Analog 4CaCo-2Moderate Activity
Flavone Analog 5CaCo-2Moderate Activity

Table 3: Predicted ADMET Properties of Representative Flavonoid Analogs

PropertyGenisteinQuercetinLuteolinKaempferolApigenin
Molecular Weight ( g/mol )270.24302.24286.24286.24270.24
LogP2.651.832.432.132.55
Hydrogen Bond Donors35443
Hydrogen Bond Acceptors57665
Lipinski's Rule of 5YesYesYesYesYes
Human Intestinal Absorption (%)> 90%> 90%> 90%> 90%> 90%
Blood-Brain Barrier PermeabilityLowLowLowLowLow
CYP2D6 InhibitorNoYesYesYesNo
hERG InhibitionLow RiskLow RiskLow RiskLow RiskLow Risk
Ames MutagenicityNon-mutagenMutagenNon-mutagenNon-mutagenNon-mutagen

Experimental Protocols

This section provides detailed methodologies for the key computational experiments involved in the screening of novel this compound analogs.

Virtual Screening Workflow

A typical virtual screening campaign to identify novel kinase inhibitors from a large compound library using the this compound scaffold would follow these steps:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target kinase (e.g., PI3K, Akt, MAPK) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH of 7.4.

    • Perform energy minimization of the protein structure using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes.

  • Ligand Library Preparation:

    • Generate a library of novel this compound analogs by enumerating various substituents at different positions of the this compound core structure.

    • Convert the 2D structures of the analogs into 3D conformations.

    • Assign appropriate atom types and charges to each ligand.

    • Perform energy minimization of the ligand structures.

  • Molecular Docking:

    • Define the binding site on the target protein, typically centered on the co-crystallized inhibitor or the known ATP-binding pocket.

    • Use a molecular docking program (e.g., AutoDock Vina, GOLD, Glide) to dock each this compound analog into the defined binding site.[1]

    • Generate multiple binding poses for each ligand and score them based on the program's scoring function, which estimates the binding affinity.

    • Rank the ligands based on their docking scores and select the top-scoring compounds for further analysis.

ADMET Prediction Protocol

The assessment of ADMET properties is crucial for filtering out compounds with undesirable pharmacokinetic profiles early in the drug discovery process.

  • Input Preparation:

    • Use the 3D structures of the top-ranked this compound analogs from the virtual screening.

  • Property Calculation:

    • Utilize a computational ADMET prediction tool (e.g., ADMETlab 3.0, SwissADME, pkCSM).[4]

    • Calculate a range of physicochemical and pharmacokinetic properties, including:

      • Physicochemical Properties: Molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area.

      • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor prediction.

      • Distribution: Blood-brain barrier (BBB) permeability and plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

      • Excretion: Total clearance.

      • Toxicity: Ames mutagenicity, hERG (human Ether-a-go-go-Related Gene) inhibition, and hepatotoxicity.

  • Analysis and Filtering:

    • Evaluate the predicted ADMET properties against established drug-likeness rules, such as Lipinski's Rule of Five.

    • Filter out compounds with predicted liabilities, such as poor absorption, high toxicity, or significant inhibition of key metabolic enzymes.

Visualization of Signaling Pathways

This compound and its analogs, like many flavonoids, are thought to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams, generated using the DOT language, illustrate the PI3K/Akt and MAPK signaling pathways, which are common targets for flavonoid-based kinase inhibitors.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth This compound This compound Analog This compound->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and potential inhibition by this compound analogs.

MAPK Signaling Pathway

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression This compound This compound Analog This compound->Raf Inhibition

Caption: MAPK signaling pathway and potential inhibition by this compound analogs.

Conclusion

The computational screening of novel this compound analogs represents a promising strategy for the discovery of new anticancer agents. The workflow outlined in this guide, combining virtual screening, molecular docking, and ADMET prediction, allows for the efficient identification and prioritization of lead candidates with desirable pharmacological profiles. The potential for this compound analogs to inhibit key signaling pathways such as PI3K/Akt and MAPK provides a strong rationale for their further development. While the data presented here is based on structurally related flavonoids, it provides a solid foundation and a clear roadmap for future in silico and in vitro studies focused specifically on novel this compound derivatives.

References

The Multiredox Landscape of Fluoflavine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the multiredox reactivity of Fluoflavine (5,6,11,12-tetraazanaphthacene), a molecule of significant interest in materials science and potentially in drug development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's core redox chemistry, detailed experimental protocols, and a summary of its known and potential biological activities.

Introduction: The Promise of Multiredox Systems

Molecules capable of existing in multiple, stable oxidation states are at the forefront of innovation in diverse fields, from energy storage to catalysis.[1][2][3][4] this compound, a heteroaromatic polycyclic compound, stands out for its facile and reversible redox behavior, making it a compelling candidate for applications in molecular electronics, spintronics, and as a redox-active ligand in coordination chemistry.[5][6][7][8] Understanding the nuances of its electron transfer capabilities is paramount to harnessing its full potential.

The Multiredox States of this compound

This compound can exist in at least four distinct redox states, each with unique electronic and magnetic properties. The accessibility of these states has been experimentally verified through electrochemical and chemical means.[5][6][7]

  • Neutral this compound (flv⁰): The fully oxidized, non-radical state.

  • Radical Anion (flv¹⁻•): A paramagnetic species formed by a one-electron reduction of flv⁰.

  • Dianion (flv²⁻): A diamagnetic species resulting from a two-electron reduction of flv⁰.

  • Radical Trianion (flv³⁻•): A paramagnetic species formed by a three-electron reduction of flv⁰.

The reversible transitions between these states are central to this compound's functionality.

Quantitative Redox Data

The redox potentials of this compound and its yttrium complexes have been determined using cyclic voltammetry, providing quantitative insight into the thermodynamics of its electron transfer processes.

Compound/Redox CoupleE₁/₂ (V vs. Fc⁺/Fc)SolventSupporting ElectrolyteReference
flv⁰/flv¹⁻•-1.731,2-difluorobenzene(ⁿBu₄N)PF₆[5]
flv¹⁻•/flv²⁻-0.961,2-difluorobenzene(ⁿBu₄N)PF₆[5]
--INVALID-LINK-- (flv¹⁻•/flv²⁻)-1.6081,2-difluorobenzene(ⁿBu₄N)PF₆[5]
[(Cp₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (flv¹⁻•/flv²⁻)-0.9351,2-difluorobenzene(ⁿBu₄N)PF₆[5]
[(Cp₂Y)₂(μ-flv)] (flv²⁻/flv³⁻•)-0.095 (quasi-reversible)1,2-difluorobenzene(ⁿBu₄N)PF₆[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound's redox chemistry.

Synthesis of this compound Radical Anions

The generation of this compound's radical anion (flv¹⁻•) can be achieved through chemical reduction of the neutral flv⁰.[5]

Synthesis of --INVALID-LINK--:

  • Reactants: Neutral this compound (flv⁰), potassium graphite (KC₈), and 2.2.2-cryptand (crypt-222).

  • Solvent: Tetrahydrofuran (THF).

  • Procedure: A solution of flv⁰ and crypt-222 in THF is treated with one equivalent of KC₈. The reaction mixture is stirred at room temperature, leading to a color change indicative of the formation of the radical anion.

  • Isolation: The product, --INVALID-LINK--, can be isolated as dark blue single crystals by concentrating the THF solution and storing it at -35 °C for two days.[2]

Cyclic Voltammetry (CV)

Cyclic voltammetry is a key technique for probing the redox potentials of this compound species.[5]

  • Working Electrode: Glassy carbon electrode.

  • Counter Electrode: Platinum wire.

  • Reference Electrode: Silver wire in a solution of AgNO₃ in the supporting electrolyte, referenced externally to the ferrocene/ferrocenium (Fc/Fc⁺) couple.

  • Solvent: 1,2-difluorobenzene or Tetrahydrofuran (THF).

  • Supporting Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate ((ⁿBu₄N)PF₆).

  • Scan Rate: 100 mV/s.

  • Procedure: Solutions of the this compound species are prepared in the chosen solvent containing the supporting electrolyte. The potential is swept between appropriate limits to observe the reversible or quasi-reversible redox events.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is essential for the characterization of the paramagnetic radical species of this compound (flv¹⁻• and flv³⁻•).[5]

  • Instrument: X-band EPR spectrometer.

  • Sample Preparation: Solutions of the radical species (approximately 0.5-1.0 mM) are prepared in an appropriate solvent (e.g., THF or 1,2-difluorobenzene) and sealed in EPR tubes.

  • Measurement Conditions:

    • Temperature: Variable-temperature measurements can be performed to study the stability and electronic structure of the radicals.

    • Microwave Frequency: Approximately 9.4 GHz (X-band).

    • Modulation Frequency: 100 kHz.

    • Microwave Power: Optimized to avoid saturation of the signal.

  • Data Analysis: The g-factor and hyperfine coupling constants are determined from the spectra, providing information about the electronic environment of the unpaired electron.

Visualizing this compound's Redox Chemistry and Potential Biological Interactions

The following diagrams illustrate the core redox transformations of this compound and a generalized workflow for its characterization.

Fluoflavine_Redox_States flv0 This compound (flv⁰) (Neutral) flv1_rad Radical Anion (flv¹⁻•) (Paramagnetic) flv0->flv1_rad + 1e⁻ flv1_rad->flv0 - 1e⁻ flv2 Dianion (flv²⁻) (Diamagnetic) flv1_rad->flv2 + 1e⁻ flv2->flv1_rad - 1e⁻ flv3_rad Radical Trianion (flv³⁻•) (Paramagnetic) flv2->flv3_rad + 1e⁻ flv3_rad->flv2 - 1e⁻

Caption: Redox states of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis synthesis Chemical Reduction of flv⁰ cv Cyclic Voltammetry (Redox Potentials) synthesis->cv epr EPR Spectroscopy (Radical Characterization) synthesis->epr xray Single-Crystal X-ray (Structural Analysis) synthesis->xray uvvis UV-Vis Spectroscopy (Electronic Transitions) synthesis->uvvis data Determination of Redox Properties & Electronic Structure cv->data epr->data xray->data uvvis->data

Caption: Experimental workflow for studying this compound's redox reactivity.

Biological Relevance and Potential Signaling Pathway Interactions

While the direct biological activities of this compound are not yet extensively documented, its structural similarity to other flavonoids suggests potential roles as both an antioxidant and a pro-oxidant.[9][10][11] Flavonoids are known to interact with various cellular signaling pathways, and it is plausible that this compound's multiredox nature could modulate these pathways.

Antioxidant and Pro-oxidant Activities

Flavonoids can act as antioxidants by scavenging free radicals and chelating metal ions involved in their formation.[10] Conversely, in the presence of certain metal ions, they can exhibit pro-oxidant behavior, leading to the generation of reactive oxygen species (ROS).[11] This dual activity is dependent on the specific cellular environment and the concentration of the flavonoid.

Potential Interaction with Signaling Pathways

Flavonoids have been shown to modulate key signaling pathways involved in cellular stress response, inflammation, and proliferation, such as the PI3K/Akt and MAPK pathways.[1][9] The redox state of the cell can influence these pathways, and a redox-active molecule like this compound could potentially exert its effects through these mechanisms. The Nrf2 pathway, a master regulator of the antioxidant response, is another potential target for flavonoids.[2]

Flavonoid_Signaling cluster_cellular Cellular Environment cluster_pathways Signaling Pathways cluster_responses Cellular Responses This compound This compound (as a Flavonoid) ros Reactive Oxygen Species (ROS) This compound->ros Scavenges metals Metal Ions This compound->metals Chelates / Interacts with pi3k PI3K/Akt Pathway This compound->pi3k Modulates mapk MAPK Pathway This compound->mapk Modulates nrf2 Nrf2 Pathway This compound->nrf2 Modulates prooxidant Pro-oxidant Effects This compound->prooxidant Can Induce ros->pi3k ros->mapk ros->nrf2 metals->prooxidant proliferation Regulation of Cell Proliferation pi3k->proliferation inflammation Modulation of Inflammation mapk->inflammation antioxidant Antioxidant Response nrf2->antioxidant

Caption: Potential interactions of this compound with cellular signaling pathways.

Future Directions and Drug Development Implications

The rich multiredox chemistry of this compound opens up exciting avenues for future research and development. Its potential to act as a stable radical source could be exploited in the design of novel materials with unique magnetic and conductive properties. In the context of drug development, the ability of this compound to modulate cellular redox states warrants further investigation. Targeting redox-sensitive signaling pathways is an emerging strategy in cancer therapy and for the treatment of inflammatory diseases.[12] A deeper understanding of this compound's interactions with biological systems could lead to the development of new therapeutic agents that leverage its unique redox properties. Further studies are needed to elucidate the specific biological targets of this compound and to explore the structure-activity relationships of its derivatives.

References

The Emergence of Fluoflavine Radicals: A New Frontier in Single-Molecule Magnet Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for high-performance single-molecule magnets (SMMs) is driven by their potential applications in high-density data storage, quantum computing, and molecular spintronics. A key strategy in the design of SMMs is the use of radical bridging ligands to facilitate strong magnetic coupling between lanthanide ions. The inherent properties of lanthanides, such as their large magnetic moments and significant magnetic anisotropy, make them ideal candidates for SMMs. However, the contracted nature of their 4f orbitals necessitates a mediator to enable effective magnetic communication. Open-shell bridging ligands with diffuse spin orbitals can effectively interact with the 4f orbitals, leading to the desired strong magnetic exchange coupling.

Recently, the redox-active ligand fluoflavine (H₂flv) has emerged as a promising candidate for the construction of novel SMMs. The ability to isolate and stabilize this compound in various oxidation states, particularly as radical anions, opens up new avenues for tuning the electronic and magnetic properties of multinuclear metal complexes. This technical guide provides an in-depth overview of the pivotal role of this compound in the development of SMMs, focusing on the synthesis, characterization, and magnetic properties of recently reported this compound-based complexes.

The this compound Ligand: A Tunable Redox-Active Building Block

This compound, or 5,6,11,12-tetraazanaphthacene (TATC), is a linear N-heteropolycyclic aromatic compound valued for its facile redox switchability and ease of synthesis.[1][2] Its coordinative ability has been explored with transition metals, but its potential in lanthanide-based SMMs has only recently been unlocked through the isolation of its elusive radical forms.[1][2] The ability to exist in multiple, stable oxidation states allows for precise control over the electronic communication between metal centers.[1][3][4][5]

A significant breakthrough has been the synthesis and characterization of the first isolable, free this compound radical, flv¹⁻•, as a bottleable potassium salt, --INVALID-LINK-- (1).[1][2][3][4][6] This was followed by the synthesis of a series of dinuclear yttrium complexes containing the this compound ligand in three distinct oxidation states: flv¹⁻•, flv²⁻, and flv³⁻•.[1][2][3][4][6] While yttrium is diamagnetic, these studies were crucial in establishing the electronic structure and spin delocalization capabilities of the this compound radicals, which are prerequisites for designing high-performance SMMs.[1][2]

Experimental Protocols

The synthesis of this compound-based radical complexes involves a multi-step process, beginning with the synthesis of the parent this compound, followed by its reduction to the desired radical anion and subsequent coordination to metal centers.

Synthesis of H₂this compound (Parent this compound)

The parent H₂this compound is synthesized through the condensation of ortho-phenylenediamine with 2,3-dichloroquinoxaline in hot ethylene glycol.[1][2] The product is obtained as microcrystalline golden solids after filtration.

Synthesis of K(crypt-222) (1)

The first isolable this compound radical is synthesized via the one-electron reduction of neutral this compound (flv⁰) using potassium graphite (KC₈) as a strong reducing agent in the presence of 2.2.2-cryptand (crypt-222) as a chelating agent for the potassium ion.[1] Dark blue single crystals of the product are obtained from a concentrated THF solution at -35 °C.[1][2]

Synthesis of Dinuclear Yttrium-Fluoflavine Complexes

A series of dinuclear yttrium complexes with the this compound bridge in different oxidation states have been synthesized, demonstrating the versatility of this ligand.

  • [(Cp*₂Y)₂(μ-flv)] (3): The complex with the diamagnetic flv²⁻ bridge is synthesized via a salt metathesis reaction. H₂this compound is first deprotonated with potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) to yield K₂flv. This is then reacted with two equivalents of Cp₂Y(BPh₄) to afford the target complex.[1][2] An alternative synthesis involves the reaction of Cp₂Y(BH₄)(THF) with H₂flv.

  • [(Cp*₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (2): The complex containing the flv¹⁻• radical is obtained through the chemical oxidation of complex 3 .

  • [K(crypt-222)][(Cp*₂Y)₂(μ-flv•)] (4): The complex with the flv³⁻• radical is synthesized by the one-electron reduction of complex 3 .

Quantitative Data

The following tables summarize the key quantitative data obtained from the characterization of the this compound radical and its yttrium complexes.

CompoundOxidation State of this compoundg_iso (EPR)E¹₁/₂ (V vs. Fc⁺/Fc)E²₁/₂ (V vs. Fc⁺/Fc)
--INVALID-LINK-- (1)flv¹⁻•2.00355-1.608(3)-0.902(3)
[(Cp₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (2)flv¹⁻•2.003175--
[K(crypt-222)][(Cp₂Y)₂(μ-flv•)] (4)flv³⁻•2.0049--

Table 1: Key Spectroscopic and Electrochemical Data. [1][2]

Visualization of Synthetic Pathways and Logical Relationships

The following diagrams illustrate the synthetic routes to the this compound radical and its complexes, as well as the logical framework for their application in SMMs.

Synthesis_of_Fluoflavine_Radical o-phenylenediamine o-phenylenediamine H2this compound H2this compound o-phenylenediamine->H2this compound Condensation in hot ethylene glycol 2,3-dichloroquinoxaline 2,3-dichloroquinoxaline 2,3-dichloroquinoxaline->H2this compound flv0 flv0 H2this compound->flv0 Deprotonation K(crypt-222)(flv•) K(crypt-222) (1) flv0->K(crypt-222)(flv•) One-electron reduction KC8 KC₈ KC8->K(crypt-222)(flv•) crypt-222 crypt-222 crypt-222->K(crypt-222)(flv•)

Caption: Synthetic pathway to the isolable this compound radical --INVALID-LINK--.

Yttrium_Complex_Synthesis H2this compound H2this compound K2flv K₂flv H2this compound->K2flv Deprotonation (KN(SiMe₃)₂) Y_complex_diamagnetic [(Cp₂Y)₂(μ-flv)] (3) (flv²⁻, diamagnetic) K2flv->Y_complex_diamagnetic Salt Metathesis Cp2Y_BPh4 Cp₂Y(BPh₄) Cp2Y_BPh4->Y_complex_diamagnetic Y_complex_radical1 [(Cp₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (2) (flv¹⁻•, radical) Y_complex_diamagnetic->Y_complex_radical1 Oxidation Y_complex_radical3 [K(crypt-222)][(Cp₂Y)₂(μ-flv•)] (4) (flv³⁻•, radical) Y_complex_diamagnetic->Y_complex_radical3 Reduction

Caption: Synthesis of dinuclear yttrium-fluoflavine complexes in multiple oxidation states.

Fluoflavine_SMM_Logic This compound This compound Ligand Redox_Activity Facile Redox Switchability This compound->Redox_Activity Radical_Formation Stable Radical Anions (flv¹⁻•, flv³⁻•) Redox_Activity->Radical_Formation Spin_Delocalization Extensive Spin Delocalization Radical_Formation->Spin_Delocalization Coordination Coordination to Paramagnetic Lanthanides (e.g., Dy³⁺) Radical_Formation->Coordination Magnetic_Coupling Strong Magnetic Exchange Coupling Spin_Delocalization->Magnetic_Coupling Coordination->Magnetic_Coupling SMM_Behavior High-Performance Single-Molecule Magnets Magnetic_Coupling->SMM_Behavior

References

Unraveling the Electronic Soul of Fluoflavine: A Technical Deep-Dive into its Aromaticity and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive investigation into the aromaticity and electronic structure of fluoflavine has yielded significant insights into its potential for advanced materials science applications. This technical guide synthesizes the latest findings for researchers, scientists, and drug development professionals, offering a detailed look at the molecule's unique properties, particularly in its radical forms. The research highlights this compound's promise in the development of spintronic devices and single-molecule magnets.

Recent breakthroughs have enabled the isolation and characterization of elusive this compound radicals in different oxidation states, specifically the monoanionic (flv¹⁻•) and trianionic (flv³⁻•) radical forms.[1][2][3][4][5] This has been achieved through sophisticated synthetic protocols involving rare earth metal complexes, allowing for an in-depth analysis of the interplay between metal coordination, ligand oxidation state, aromaticity, and electron spin density distribution.[1][2][3][5]

Quantitative Analysis of this compound and its Radical Species

The electronic and structural parameters of this compound and its yttrium-complexed radical anions have been meticulously characterized through a combination of experimental and computational methods. The key quantitative data are summarized below.

Parameterflv⁰--INVALID-LINK-- (1)[(Cp₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (2)[(Cp₂Y)₂(μ-flv)] (3)[K(crypt-222)][(Cp*₂Y)₂(μ-flv•)] (4)
Redox Potentials (V vs Fc⁺/Fc)
E₁/₂(flv¹⁻•/flv²⁻)-0.96(1)-1.608(3)-0.935(2)--
E₁/₂(flv⁰/flv¹⁻•)-1.73(1)----
Selected Bond Lengths (Å)
Central C-C-1.467(3)1.431(6)-Significantly decreased from 3
Y-N----Significantly decreased from 3
Y---Y distance----Significantly decreased from 3
EPR Spectroscopy Data
gᵢₛₒ-2.003552.003175N/A (diamagnetic)2.0049
Hyperfine Coupling Constants (MHz)
Aᵢₛₒ(¹⁴N)--7.90N/A5.85
Aᵢₛₒ(⁸⁹Y)--3.90N/A1.0
Aᵢₛₒ(¹H)--4.50, 1.30N/A2.25, 1.0
Magnetic Susceptibility
χₘT (cm³ K mol⁻¹) at RT--0.355N/A-

Note: Cp = pentamethylcyclopentadienyl, crypt-222 = 2.2.2-cryptand. Data sourced from[1][2].*

Experimental and Computational Framework

The characterization of this compound's electronic structure and aromaticity relies on a synergistic approach combining advanced spectroscopy, electrochemistry, and computational modeling.

Experimental Protocols

Synthesis of this compound Radical Complexes: The synthesis of the free monoanionic flv¹⁻• radical, --INVALID-LINK-- (1), is achieved through the one-electron reduction of neutral this compound (flv⁰) using potassium graphite (KC₈) in the presence of 2.2.2-cryptand.[1][2] The metal-coordinated radical complexes are synthesized via salt metathesis reactions or by chemical oxidation/reduction of precursor complexes.[1][2] For instance, [(Cp₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (2) is synthesized by the oxidation of [(Cp₂Y)₂(μ-flv)] (3).[1]

Single-Crystal X-ray Diffraction: Dark blue single crystals of compound 1 were obtained from a concentrated THF solution at -35 °C.[1][2] This technique provides definitive proof of the molecular structure and bond metrics.

Cyclic Voltammetry (CV): Electrochemical measurements are performed to determine the redox potentials of the various this compound species. Experiments are typically conducted in 1,2-difluorobenzene or THF with (ⁿBu₄N)PF₆ as the supporting electrolyte, and all potentials are referenced against the ferrocene/ferrocenium (Fc⁺/Fc) redox couple.[1][2] A standard three-electrode setup is used, and the scan rate is typically 100 mV/s.[1][2]

Variable-Temperature Electron Paramagnetic Resonance (EPR) Spectroscopy: Continuous wave (cw) X-Band EPR spectroscopy is employed to study the paramagnetic radical species.[1][2] Spectra are recorded on dilute solutions (∼0.5 mmol/L) in solvents like THF or difluorobenzene.[1] The resulting spectra are simulated using software such as EasySpin for MATLAB to extract hyperfine coupling constants, which provide a map of the electron spin density.[1]

SQUID Magnetometry: The paramagnetic nature of the radical complexes is confirmed by Superconducting Quantum Interference Device (SQUID) magnetometry, which measures the magnetic susceptibility of the samples.[2]

¹H NMR Spectroscopy: For diamagnetic species like compound 3, ¹H NMR spectroscopy in deuterated solvents (e.g., THF-d₈) is used to characterize the chemical environment of the protons.[1][2]

Computational Chemistry Protocols

Density Functional Theory (DFT) Calculations: The electronic structure, spin density, and aromaticity of the this compound radicals are investigated using DFT.[1][2] All calculations are typically performed with the Orca 5.0.3 program suite.[1]

Aromaticity and Bonding Analysis: The aromaticity of the this compound ligand is assessed using Shannon aromaticity indices.[1] Further insights into chemical bonding are obtained through Natural Localized Molecular Orbital (NLMO) analysis using NBO 7.0 and Quantum Theory of Atoms in Molecules (QTAIM) analysis with the MultiWfn program.[1] These computational methods are crucial for understanding the Y-N covalency, the degree of aromaticity, and the transfer of spin density from the this compound ligand to the yttrium centers.[1]

Visualizing the Investigative Workflow

The comprehensive analysis of this compound's properties follows a structured workflow, integrating both experimental synthesis and characterization with in-depth computational analysis.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Computational Analysis flv0 Neutral this compound (flv⁰) reduction Reduction (KC₈, crypt-222) flv0->reduction complexation Complexation with Yttrium flv0->complexation flv1_radical K(crypt-222) (1) reduction->flv1_radical flv_complexes Y-flv Complexes (2, 3, 4) complexation->flv_complexes redox_reactions Oxidation/Reduction redox_reactions->flv_complexes xray Single-Crystal X-ray flv1_radical->xray cv Cyclic Voltammetry flv1_radical->cv epr EPR Spectroscopy flv1_radical->epr flv_complexes->redox_reactions flv_complexes->xray flv_complexes->cv flv_complexes->epr squid SQUID Magnetometry flv_complexes->squid nmr NMR Spectroscopy flv_complexes->nmr dft DFT Calculations xray->dft spin_density Spin Density Mapping epr->spin_density aromaticity Aromaticity Indices dft->aromaticity bonding Bonding Analysis (NLMO, QTAIM) dft->bonding dft->spin_density logical_relationship cluster_properties Core Properties cluster_factors Influencing Factors cluster_applications Potential Applications redox Multi-Redox Activity radicals Stable Radical States spintronics Spintronics radicals->spintronics smm Single-Molecule Magnets radicals->smm aromaticity Tunable Aromaticity electronic_structure Variable Electronic Structure electronic_structure->spintronics electronic_structure->smm qis Quantum Information Science electronic_structure->qis oxidation Oxidation State oxidation->redox oxidation->radicals oxidation->aromaticity oxidation->electronic_structure coordination Metal Coordination coordination->redox coordination->radicals coordination->electronic_structure

References

A Technical Guide to Aggregation-Induced Emission in Fluoflavine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. The unique "turn-on" nature of AIE luminogens (AIEgens) makes them highly attractive for a wide range of applications, including bio-imaging, chemical sensing, and materials science.

Fluoflavine, a nitrogen-containing polycyclic aromatic hydrocarbon, and its structural analogs based on quinoxaline and phenazine cores, are promising candidates for AIE-based applications. Their rigid structures and potential for derivatization allow for the fine-tuning of their photophysical properties. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and potential applications of AIE in the context of this compound and its related N-heterocyclic systems. Due to the limited direct research on the AIE properties of this compound, this guide draws upon data and protocols from structurally similar quinoxaline and phenazine-based AIEgens to provide a foundational understanding and a practical framework for future studies.

Core Mechanism of Aggregation-Induced Emission

The predominant mechanism underlying the AIE phenomenon is the Restriction of Intramolecular Motion (RIM) . In dilute solutions, AIEgens can dissipate absorbed energy through non-radiative pathways, primarily via low-frequency intramolecular rotational and vibrational motions of their phenyl rings or other flexible components. This free motion quenches fluorescence, rendering the molecules non-emissive. However, in the aggregated state, these intramolecular motions are physically constrained. This restriction blocks the non-radiative decay channels, forcing the excited state to decay radiatively, resulting in strong fluorescence emission.

AIE_Mechanism cluster_solution In Dilute Solution cluster_aggregate In Aggregated State Excited_State_Sol Excited State Ground_State_Sol Ground State Excited_State_Sol->Ground_State_Sol Non-Radiative Decay (Intramolecular Motion) Weak_Emission Weak_Emission Excited_State_Sol->Weak_Emission Weak/No Fluorescence Light_In_Sol Light Absorption (Excitation) Light_In_Sol->Excited_State_Sol Excited_State_Agg Excited State Ground_State_Agg Ground State Excited_State_Agg->Ground_State_Agg Radiative Decay (Strong Fluorescence) RIM Restriction of Intramolecular Motion Light_In_Agg Light Absorption (Excitation) Light_In_Agg->Excited_State_Agg Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_aggregation Aggregation Induction cluster_characterization Characterization Synthesis Synthesize this compound Analog Stock_Solution Prepare Stock Solution (e.g., 1 mM in THF) Synthesis->Stock_Solution Add_AIEgen Add AIEgen to Mixtures (Final Conc. e.g., 10 µM) Stock_Solution->Add_AIEgen Solvent_Mixtures Prepare Solvent/Nonsolvent Mixtures (e.g., THF/Water) Solvent_Mixtures->Add_AIEgen Spectroscopy Measure UV-Vis & Fluorescence Spectra Add_AIEgen->Spectroscopy DLS Dynamic Light Scattering (DLS) for Aggregate Size Add_AIEgen->DLS Microscopy SEM/TEM Imaging of Aggregate Morphology Add_AIEgen->Microscopy QY Quantum Yield Calculation Spectroscopy->QY Signaling_Pathway_Concept AIE_Probe AIE Probe (Non-emissive in solution) Interaction Binding/Reaction AIE_Probe->Interaction Target Biological Target (e.g., Overexpressed Enzyme) Target->Interaction Aggregation Probe Aggregation & Restricted Motion Interaction->Aggregation Fluorescence Strong Fluorescence Signal (Detection) Aggregation->Fluorescence

Early-Stage Research on Fluoflavine Derivatives for Bioimaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research into fluoflavine and its derivatives, with a forward-looking perspective on their potential applications in bioimaging. While the direct exploration of this compound derivatives as bioimaging agents is still in its nascent stages, this document consolidates the existing knowledge on their synthesis, electrochemical properties, and the photophysical characteristics of structurally related compounds. By presenting detailed experimental protocols and summarizing key data, this guide aims to equip researchers with the necessary information to build upon current findings and explore the promising future of this compound-based bioimaging.

Introduction to this compound and its Potential in Bioimaging

This compound (5,6,11,12-tetraazanaphthacene) is a nitrogen-containing polycyclic aromatic compound. Its extended π-system is characteristic of many organic fluorophores, suggesting its potential as a scaffold for the development of novel fluorescent probes. The inherent redox activity of the this compound core, allowing it to exist in multiple oxidation states, opens up possibilities for designing probes that are sensitive to the cellular redox environment.

While much of the detailed research on this compound has focused on its intriguing electronic and magnetic properties for applications in materials science, the observation of fluorescence from some of its derivatives suggests a promising, yet underexplored, future in the realm of bioimaging. Structurally similar compounds, such as proflavine and 3-hydroxyflavone derivatives, have already been successfully employed as fluorescent probes for imaging specific cellular components and pathological markers, such as amyloid plaques. This guide will draw parallels to these related compounds to highlight the potential pathways for developing this compound-based bioimaging agents.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its subsequent modification into various derivatives are critical first steps in developing new probes. The following protocols are based on established methods reported in the scientific literature.

Synthesis of the Parent this compound (H₂flv)

The foundational this compound molecule can be synthesized via a condensation reaction.

Experimental Protocol:

  • Reactants: ortho-phenylenediamine and 2,3-dichloroquinoxaline are used as the primary reactants.

  • Solvent and Conditions: The reaction is typically carried out in hot ethylene glycol.

  • Procedure: The reactants are heated together in ethylene glycol, leading to the condensation and formation of the this compound structure.

  • Purification: The product, H₂flv, precipitates as microcrystalline golden solids and can be isolated by filtration.

// Nodes Reactant1 [label="ortho-phenylenediamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactant2 [label="2,3-dichloroquinoxaline", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Condensation Reaction", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Conditions [label="Hot Ethylene Glycol", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="this compound (H₂flv)\n(microcrystalline golden solid)", shape=box3d, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Filtration", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Reactant1 -> Reaction; Reactant2 -> Reaction; Reaction -> Conditions [style=dotted, arrowhead=none]; Reaction -> Purification [label="Precipitation"]; Purification -> Product; }

Synthesis workflow for the parent this compound (H₂flv).
Synthesis of a this compound Radical Anion Complex

This compound can be reduced to form radical anions, which can be stabilized in metal complexes. The following is a representative synthesis.

Experimental Protocol:

  • Starting Material: The neutral this compound (flv⁰) is obtained through the oxidation of H₂flv with an oxidizing agent like lead(IV) oxide (PbO₂).

  • Reduction: flv⁰ is treated with a strong reducing agent, such as potassium graphite (KC₈), to generate the radical anion flv¹⁻•.

  • Complexation: The generated radical anion is then reacted with a metal precursor, for example, a dinuclear yttrium complex precursor, in a suitable solvent like THF.

  • Isolation: The resulting this compound radical-bridged dinuclear yttrium complex is isolated and purified. An immediate color change to orange-red with green fluorescence is often observed during the reaction.

Physicochemical Properties of this compound Derivatives

The development of bioimaging probes requires a thorough understanding of their photophysical and electrochemical properties. While comprehensive fluorescence data for this compound derivatives is limited in the current literature, absorption and electrochemical data are available.

UV-Visible Absorption Data

The following table summarizes the UV-visible absorption maxima for several this compound derivatives, providing insight into the wavelengths required for their excitation.

Compound/DerivativeSolventAbsorption Maxima (λ_max, nm)Reference
Neutral this compound (flv⁰)Acetonitrile~280 (sharp), 360-440 (broad)
Free flv¹⁻• Radical Anion¹THF423, 544, 586, 644, 691, 765
Yttrium-Coordinated flv¹⁻• Radical Anion Complex²DichloromethaneTransitions between 500-800 nm, with a π → π* transition at 470
Yttrium-Coordinated flv²⁻ Dianion Complex³Not specified~270, 440, 470, 505
Yttrium-Coordinated flv³⁻• Radical Trianion Complex⁴Not specified~270, 440, 470, 505, and additional absorptions between 523-700

¹ --INVALID-LINK-- ² [(Cp₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] ³ [(Cp₂Y)₂(μ-flv)] ⁴ [K(crypt-222)][(Cp*₂Y)₂(μ-flv•)]

Electrochemical Data

Cyclic voltammetry studies have been conducted on this compound and its derivatives, revealing their redox potentials. This data is crucial for understanding their stability and for designing redox-sensitive probes.

Compound/DerivativeSolventRedox Potential (E₁/₂, V vs Fc⁺/Fc)Reference
Neutral this compound (flv⁰)Not specified-0.96 and -1.73 (two reversible reductions)
Yttrium-Coordinated flv²⁻ DianionDifluorobenzene-0.095 (quasi-reversible oxidation)

Principles of Fluorescence for Bioimaging

The utility of a molecule for bioimaging is fundamentally linked to its fluorescence properties. Key parameters include the absorption and emission wavelengths, the Stokes shift, the quantum yield, and the fluorescence lifetime.

// Ground State S0 [label="Ground State (S₀)", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"]; S0_v0 [label="v=0", shape=plaintext, pos="-0.5,-0.2!"]; S0_v1 [label="v=1", shape=plaintext, pos="-0.5,0.2!"]; S0_line [shape=none, label="", pos="0,0.5!", height=0.01, width=1.5]; S0_line2 [shape=none, label="", pos="0,0.9!", height=0.01, width=1.5];

// Excited State S1 [label="Excited Singlet State (S₁)", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,3!"]; S1_v0 [label="v=0", shape=plaintext, pos="-0.5,2.8!"]; S1_v1 [label="v=1", shape=plaintext, pos="-0.5,3.2!"]; S1_line [shape=none, label="", pos="0,3.5!", height=0.01, width=1.5]; S1_line2 [shape=none, label="", pos="0,3.9!", height=0.01, width=1.5];

// Triplet State T1 [label="Triplet State (T₁)", fillcolor="#F1F3F4", fontcolor="#202124", pos="2.5,2!"]; T1_line [shape=none, label="", pos="2.5,2.5!", height=0.01, width=1.5];

// Transitions S0_line -> S1_line2 [label="Absorption\n(Excitation)", color="#4285F4", fontcolor="#4285F4", arrowhead=vee, style=bold]; S1_line2 -> S1_line [label="Vibrational\nRelaxation", color="#EA4335", fontcolor="#EA4335", arrowhead=vee, style="dashed,bold"]; S1_line -> S0_line2 [label="Fluorescence", color="#34A853", fontcolor="#34A853", arrowhead=vee, style=bold]; S1_line -> T1_line [label="Intersystem\nCrossing", color="#FBBC05", fontcolor="#FBBC05", arrowhead=vee, style="dashed,bold"]; T1_line -> S0_line [label="Phosphorescence", color="#5F6368", fontcolor="#5F6368", arrowhead=vee, style=bold]; }

Jablonski diagram illustrating the principle of fluorescence.
  • Quantum Yield (Φ_F): This is the ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. A higher quantum yield is generally desirable for brighter probes.

  • Molar Extinction Coefficient (ε): This measures how strongly a chemical species absorbs light at a given wavelength. A high molar extinction coefficient allows for effective excitation of the probe at low concentrations.

  • Brightness: The brightness of a fluorophore is the product of its molar extinction coefficient and its quantum yield (ε × Φ_F). This is a critical parameter for comparing the performance of different fluorescent probes.

  • Stokes Shift: This is the difference between the absorption and emission maxima. A large Stokes shift is advantageous as it minimizes the overlap between the excitation and emission signals, leading to improved signal-to-noise ratios.

While quantitative fluorescence data for this compound derivatives are not yet available in the literature, the observation of "green fluorescence" in some of its complexes suggests that the emission is likely in the 500-550 nm range, which is a useful spectral window for bioimaging.

Potential Bioimaging Applications and Future Directions

The development of this compound derivatives for bioimaging can be guided by the successes of structurally related flavin and acridine compounds.

Cellular and Organelle Staining

The planar, lipophilic nature of the this compound core suggests that its derivatives could be designed to passively diffuse across cell membranes and accumulate in specific organelles, such as mitochondria or lipid droplets, depending on the nature of their functional groups.

Probes for Pathological Markers

Proflavine, an acridine derivative with a similar polycyclic aromatic structure, has been used to develop fluorescent probes for imaging amyloid-β plaques, which are hallmarks of Alzheimer's disease. This suggests that this compound could serve as a scaffold for developing new probes for neurodegenerative diseases.

Redox-Sensing Probes

Given the well-documented redox activity of the this compound core, there is significant potential for designing "turn-on" or ratiometric fluorescent probes that respond to changes in the cellular redox state. Such probes could be invaluable for studying oxidative stress and related pathologies.

General Experimental Protocols for Bioimaging

While specific protocols for this compound derivatives must be empirically determined, the following general methodologies for characterizing and applying fluorescent probes in a biological context can serve as a starting point.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and quantum yield of a this compound derivative.

  • Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable solvent (e.g., DMSO, ethanol, or a buffer solution). The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Data Acquisition:

    • Record the absorption spectrum to determine the absorption maximum (λ_abs).

    • Set the excitation wavelength to λ_abs and scan a range of emission wavelengths to record the emission spectrum and determine the emission maximum (λ_em).

  • Quantum Yield Determination: The quantum yield can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate or fluorescein) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Cellular Imaging with Fluorescence Microscopy

Objective: To visualize the subcellular localization of a this compound derivative.

  • Cell Culture: Plate cells (e.g., HeLa, HEK293) on glass-bottom dishes or coverslips and grow to the desired confluency.

  • Probe Loading: Prepare a stock solution of the this compound derivative in DMSO. Dilute the stock solution in cell culture medium to the final desired concentration (typically in the low micromolar range).

  • Staining: Remove the old medium from the cells and replace it with the probe-containing medium. Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells with fresh, pre-warmed medium or phosphate-buffered saline (PBS) to remove any unbound probe.

  • Imaging: Mount the coverslip or dish on a fluorescence microscope equipped with appropriate filter sets for the excitation and emission wavelengths of the this compound derivative. Acquire images using a sensitive camera.

// Nodes Start [label="Synthesized\nthis compound Derivative", shape=invhouse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CellCulture [label="Culture Cells on\nGlass-Bottom Dish", fillcolor="#F1F3F4", fontcolor="#202124"]; ProbeLoading [label="Incubate Cells with\nthis compound Probe", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washing [label="Wash to Remove\nUnbound Probe", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Imaging [label="Fluorescence\nMicroscopy", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Image Analysis\n(Localization, Intensity)", shape=document, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> ProbeLoading; CellCulture -> ProbeLoading; ProbeLoading -> Washing; Washing -> Imaging; Imaging -> Analysis; }

General experimental workflow for cellular imaging.

Conclusion

The field of this compound derivatives for bioimaging is rich with potential but remains largely untapped. The established synthetic routes and the intriguing electrochemical and absorption properties of the this compound core provide a solid foundation for future research. By leveraging the knowledge gained from structurally similar fluorophores and applying systematic design strategies, it is anticipated that a new generation of this compound-based probes for a wide range of bioimaging applications can be developed. This guide serves as a starting point for researchers poised to explore this exciting frontier.

Ligand-Based Multivalence in Fluoflavine Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of ligand-based multivalence, with a specific focus on complexes involving fluoflavine and the broader flavin scaffold. It delineates two distinct concepts of multivalence: the recently discovered redox-state multivalence observed in organometallic this compound complexes and the classical structural multivalence employed in drug design. The guide offers a comprehensive overview of the synthesis, characterization, and potential applications of these systems, supported by quantitative data, detailed experimental protocols, and conceptual diagrams.

Section 1: The Concept of Redox-State Multivalence in this compound Complexes

Recent advancements in organometallic chemistry have revealed a novel form of ligand-based multivalence in this compound (flv) complexes. This concept does not refer to multiple ligands attached to a scaffold, but rather to the ability of a single this compound ligand to exist in several stable, isolable oxidation states when coordinated to metal ions. This property is pivotal for the development of new functional materials for spintronics and quantum information science.[1][2]

A landmark study showcases a series of dinuclear yttrium complexes where the bridging this compound ligand is stabilized in three distinct oxidation states: -1 (monoanionic radical, flv¹⁻•), -2 (dianionic, flv²⁻), and -3 (trianionic radical, flv³⁻•).[3][4] This represents an exceptionally rare example of isolable ligand-based multivalence, allowing for a precise investigation of how the electronic structure of a ligand influences the properties of a molecule.[3][4] The diamagnetic nature of the Y(III) ions is crucial, as it enables a detailed analysis of the metal-radical interactions through techniques like EPR spectroscopy and DFT calculations.[4]

The facile switching between these redox states is a key property for potential applications in catalysis and molecular electronics.[1][2] The stability and accessibility of these radical states pave the way for creating materials with strong magnetic exchange coupling, which is particularly important for lanthanide ions whose 4f orbitals are not readily accessible for interaction.[1]

Quantitative Data: Structural and Spectroscopic Parameters

The change in the this compound ligand's oxidation state induces significant and measurable changes in the geometric and electronic structure of the complexes. These parameters are crucial for understanding the interplay between metal coordination and ligand redox state.

Complex IDThis compound Oxidation State (z)Central C-C Bond Length (Å)Y-flv-Y Angle (°)Key IR Vibrational Band (cm⁻¹)
1 -1 (flv¹⁻•, free radical)1.467(3)N/AN/A
2 -1 (flv¹⁻•, bridged)1.431(6)16.3(3)~1317 (calculated)
3 -2 (flv²⁻, bridged)N/A13.1(5) / 20.3(5)N/A
4 -3 (flv³⁻•, bridged)N/AN/A1338

Data compiled from multiple sources.[3][4]

The notable shortening of the central C-C bond in the bridged radical complex 2 compared to the free radical 1 is attributed to the coordination with the highly Lewis-acidic yttrium ions.[4] Furthermore, EPR spectroscopy confirmed significant hyperfine couplings (HFCs) to the ⁸⁹Y nuclei in complex 2 , indicating substantial spin density transfer from the this compound radical onto the yttrium centers, a critical feature for developing conductive magnets and other spintronic devices.[3]

Experimental Protocols

Synthesis of Parent H₂flv: The neutral this compound precursor (H₂flv) is synthesized through the condensation of ortho-phenylenediamine with 2,3-dichloroquinoxaline. The reaction is typically carried out in hot ethylene glycol, yielding microcrystalline golden solids upon filtration.[3]

Synthesis of Dianionic Bridged Complex (3): [(Cp*₂Y)₂(μ-flv)] This synthesis follows a salt metathesis route.

  • Deprotonation: The parent H₂flv is deprotonated using two equivalents of a strong base, such as potassium bis(trimethylsilyl)amide (KHMDS), in an anhydrous solvent like THF to generate the potassium salt, K₂flv.[4]

  • Metathesis: The resulting K₂flv is then reacted with two equivalents of a Cp₂Y precursor, such as Cp₂Y(BPh₄).

  • Isolation: The reaction yields the neutral, diamagnetic complex 3 , which can be isolated and purified. This method has been shown to nearly triple the yield compared to other routes.[4]

Synthesis of Radical Anion Bridged Complexes (2 and 4):

  • For Complex 2 (flv¹⁻•): The monoanionic radical Kflv is first generated by a one-electron reduction of neutral this compound (flv⁰) using a potent reducing agent like potassium graphite (KC₈). This radical is then transferred to a solution containing two equivalents of the yttrium precursor.[4]

  • For Complex 4 (flv³⁻•): The trianionic radical complex is accessed via chemical reduction of the neutral, dianionic complex 3 .[4]

Visualization of Synthetic and Logical Pathways

The synthesis of these unique this compound complexes and the relationship between their redox states can be visualized as follows:

Synthesis_and_Redox_States cluster_precursors Precursors cluster_intermediates Intermediates cluster_complexes Yttrium-Fluoflavine Complexes H2flv H₂flv (Neutral) K2flv K₂flv (Dianion) H2flv->K2flv + 2 KHMDS Kflv Kflv (Radical Anion) H2flv->Kflv + KC₈ (Reduction) Y_prec Cp*₂Y(BPh₄) C3 Complex 3 [(Cp₂Y)₂(μ-flv²⁻)] Y_prec->C3 C2 Complex 2 [(Cp₂Y)₂(μ-flv¹⁻•)]⁺ Y_prec->C2 KHMDS KHMDS KC8 KC₈ (Reducer) K2flv->C3 + 2 Y_prec (Salt Metathesis) Kflv->C2 + 2 Y_prec C3->C2 Oxidation C4 Complex 4 [(Cp*₂Y)₂(μ-flv³⁻•)]⁻ C3->C4 Reduction

Synthetic pathways and redox relationships of Y-fluoflavine complexes.

Section 2: Structural Multivalence in Flavin-Based Ligands for Drug Development

While this compound itself is primarily studied in materials science, the broader class of flavins (the core structure of Flavin Mononucleotide, FMN, and Flavin Adenine Dinucleotide, FAD) is a well-established scaffold for designing enzyme inhibitors. In this context, "ligand-based multivalence" adheres to the classical definition: covalently linking multiple ligand molecules to a central scaffold. This strategy aims to enhance binding affinity (avidity) and selectivity for biological targets.[5][6]

The principle of multivalency is effective because many biological targets, such as enzymes or cell surface receptors, exist as dimers, oligomers, or have multiple binding sites.[5] A multivalent ligand can engage with multiple sites simultaneously, leading to a significant decrease in the dissociation constant (Kd) compared to its monovalent counterpart.[5][6] This enhancement arises from several mechanisms:

  • Statistical Rebinding: The proximity of multiple ligand moieties increases the probability of rebinding to the target after an initial dissociation event.[6]

  • Chelate Effect: Simultaneous binding to multiple sites dramatically reduces the overall off-rate (k_off).[6]

  • Receptor Clustering: Multivalent ligands can induce the clustering of receptors on a cell surface, triggering downstream signaling.[5]

Application to Flavin-Dependent Enzymes

Flavin-dependent enzymes are a diverse class of catalysts involved in a vast range of metabolic processes.[7] For instance, lysine-specific demethylase 1 (LSD1), a FAD-dependent enzyme, is a major target in cancer therapy.[8] While no specific examples of multivalent this compound inhibitors for biological targets were identified, the flavin scaffold is an ideal candidate for applying multivalent design principles against enzymes like LSD1, which functions as a dimer.

A hypothetical multivalent inhibitor for a dimeric flavin-dependent enzyme could be constructed by linking two flavin analogue molecules with a flexible or rigid linker of optimal length. The linker's length and composition are critical parameters that can be tuned to maximize inhibitory potency.[6]

Experimental Protocols for Evaluating Multivalent Inhibitors

Enzyme Inhibition Assay (General Protocol): To determine the inhibitory potency (e.g., IC₅₀ or Kᵢ) of a novel multivalent flavin-based compound, a continuous, coupled spectrophotometric or fluorometric assay is typically employed.

  • Reagents: Purified recombinant target enzyme, substrate, flavin cofactor (FAD or FMN), coupling enzymes, and a detectable substrate for the coupling reaction (e.g., Amplex Red).

  • Procedure: a. The multivalent inhibitor, at varying concentrations, is pre-incubated with the target enzyme and the FAD cofactor in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) in a microplate. b. The enzymatic reaction is initiated by adding the substrate. c. The reaction progress is monitored by measuring the change in absorbance or fluorescence over time, which corresponds to the rate of product formation. d. The rate of reaction at each inhibitor concentration is calculated.

  • Data Analysis: The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a suitable equation (e.g., the four-parameter logistic equation). The IC₅₀ can be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.[9]

Surface Plasmon Resonance (SPR) for Binding Kinetics: SPR is a label-free technique used to measure the real-time binding kinetics (k_on, k_off) and affinity (K_D) of an inhibitor.

  • Immobilization: The target protein is covalently immobilized onto the surface of a sensor chip.

  • Binding: A solution containing the multivalent inhibitor at a specific concentration is flowed over the chip surface, and the binding is measured as a change in the refractive index, reported in response units (RU).

  • Dissociation: A buffer is flowed over the chip to measure the dissociation of the inhibitor from the target.

  • Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

Visualization of Multivalent Inhibition Concept

The following diagram illustrates the conceptual difference between monovalent and multivalent inhibition of a dimeric enzyme target.

Monovalent vs. multivalent ligand binding to a dimeric target.

Conclusion

The study of ligand-based multivalence in the context of this compound and related flavin structures is a tale of two distinct but powerful concepts. In materials science, the discovery of stable, multiple redox states in a single this compound ligand opens new frontiers for designing advanced electronic and magnetic materials. In drug development, the classical strategy of linking multiple flavin-based ligands creates inhibitors with superior potency and selectivity. For researchers, understanding both definitions of multivalence is crucial for leveraging the full potential of the versatile flavin scaffold in both therapeutic and technological applications. Future work may even bridge these two worlds, exploring how the redox activity of a ligand within a multivalent drug could be used to control its biological activity.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Fluoflavine Thin Films

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Fluoflavine thin films, a critical step in leveraging its potential in various research and drug development applications. This compound, a selective NOX1 inhibitor, is a molecule of significant interest, and its formulation into thin films can offer advantages for controlled release and targeted delivery. The following sections detail two primary solution-based methods for thin film fabrication: spin coating and solvent casting.

Overview of Thin Film Preparation Techniques

The fabrication of high-quality thin films is paramount for their application in drug delivery systems. The choice of deposition technique significantly influences the film's morphology, thickness, uniformity, and, consequently, its drug release profile. For organic molecules like this compound, solution-based methods are often preferred due to their relative simplicity, cost-effectiveness, and suitability for heat-sensitive compounds.

  • Spin Coating: This technique involves depositing a solution of the material onto a spinning substrate. The centrifugal force spreads the solution evenly, and the solvent evaporates, leaving a uniform thin film. It is a rapid method ideal for producing highly uniform films of controlled thickness.[1]

  • Solvent Casting: In this method, a solution containing the material is cast onto a substrate and the solvent is allowed to evaporate slowly.[2][3][4] This technique is simple, requires minimal specialized equipment, and is suitable for a wide range of materials and for preparing films with various thicknesses.[2][3][4]

Experimental Protocols

Synthesis of this compound

Prior to thin film deposition, this compound must be synthesized. A common method involves the condensation of ortho-phenylenediamine with 2,3-dichloroquinoxaline in a suitable solvent like hot ethylene glycol. The resulting product is typically a microcrystalline solid.

Protocol for Spin Coating of this compound Thin Films

This protocol describes a method for depositing this compound thin films using a spin coater.

Materials and Equipment:

  • This compound powder

  • Dichloromethane (DCM), HPLC grade

  • Substrates (e.g., glass microscope slides, quartz discs)

  • Spin coater

  • Pipettes

  • Ultrasonic bath

  • Nitrogen gas line

  • Hot plate or vacuum oven

Protocol:

  • Substrate Cleaning:

    • Thoroughly clean the substrates by sonicating them in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates under a stream of nitrogen gas.

    • Optional: Treat the substrates with oxygen plasma for 5 minutes to enhance surface wettability.

  • Solution Preparation:

    • Prepare a stock solution of this compound in DCM. Due to the aromatic nature of this compound, chlorinated solvents are often effective.

    • Start with a concentration range of 1-10 mg/mL. The final concentration will depend on the desired film thickness.

    • Dissolve the this compound powder in DCM by stirring or gentle sonication until fully dissolved. The solution should be clear.

    • Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

  • Spin Coating Process:

    • Place a cleaned substrate on the vacuum chuck of the spin coater.

    • Dispense a specific volume of the this compound solution onto the center of the substrate (e.g., 100 µL for a 1x1 inch substrate).

    • Start the spin coating program. A two-step program is often effective:

      • Step 1 (Spread): 500 rpm for 10 seconds to allow the solution to spread across the substrate.

      • Step 2 (Thinning): 2000-5000 rpm for 30-60 seconds to achieve the desired thickness. Higher speeds result in thinner films.[1]

    • The spinning process should be carried out in a fume hood due to the use of a volatile organic solvent.

  • Drying/Annealing:

    • After spin coating, carefully remove the substrate from the spin coater.

    • Dry the film on a hotplate at a low temperature (e.g., 50-70 °C) for 10-15 minutes or in a vacuum oven to remove any residual solvent. The drying temperature should be well below the decomposition temperature of this compound.

Quantitative Data Summary (Spin Coating):

ParameterRange/ValueEffect on Film Properties
This compound Concentration1 - 10 mg/mLHigher concentration generally leads to thicker films.
SolventDichloromethane (DCM)Affects solubility and evaporation rate.
Spin Speed (Step 2)2000 - 5000 rpmHigher speed results in thinner films.
Spin Duration (Step 2)30 - 60 secondsLonger duration can lead to thinner and more uniform films.
Drying Temperature50 - 70 °CEnsures complete solvent removal and can affect film morphology.
Protocol for Solvent Casting of this compound Thin Films

This protocol provides a method for preparing this compound thin films using the solvent casting technique.

Materials and Equipment:

  • This compound powder

  • Dichloromethane (DCM) or a mixture of Toluene and Acetic Acid (e.g., 9:1 v/v)

  • Casting vessel (e.g., petri dish, flat-bottomed beaker)

  • Leveling surface

  • Desiccator or a controlled environment for drying

  • Scraper or razor blade

Protocol:

  • Solution Preparation:

    • Prepare a solution of this compound in a suitable solvent. A higher concentration compared to spin coating is typically used (e.g., 10-50 mg/mL).

    • Ensure the this compound is completely dissolved. Sonication may be required.

    • The volume of the solution will depend on the area of the casting vessel and the desired film thickness.

  • Casting the Film:

    • Place the casting vessel on a perfectly level surface to ensure uniform film thickness.

    • Carefully pour the this compound solution into the casting vessel.

    • Cover the vessel with a lid that has small perforations to allow for slow and controlled solvent evaporation. This prevents rapid drying which can lead to film defects.

  • Drying the Film:

    • Allow the solvent to evaporate slowly at room temperature in a fume hood or a desiccator. This process can take several hours to a full day depending on the solvent's volatility and the volume of the solution.

    • For less volatile solvents, gentle heating in a vacuum oven (e.g., 40-60 °C) can be used to expedite drying after the initial film has formed.[5]

  • Film Retrieval:

    • Once the film is completely dry, it can be carefully peeled from the casting surface using a scraper or a razor blade.

Quantitative Data Summary (Solvent Casting):

ParameterRange/ValueEffect on Film Properties
This compound Concentration10 - 50 mg/mLHigher concentration results in thicker films.
Solvent SystemDCM or Toluene:Acetic AcidInfluences evaporation rate and film morphology.
Casting VolumeDependent on vessel sizeDetermines the final film thickness for a given concentration.
Drying MethodSlow evaporation at RT or gentle heatingAffects film uniformity and residual solvent content.

Characterization of this compound Thin Films

After preparation, it is crucial to characterize the thin films to ensure they meet the desired specifications for the intended application.

Common Characterization Techniques:

TechniqueInformation Obtained
UV-Vis Spectroscopy Optical properties, confirmation of this compound presence, and estimation of film thickness and uniformity.[6]
Scanning Electron Microscopy (SEM) Surface morphology, topography, and cross-sectional thickness.[6]
Atomic Force Microscopy (AFM) High-resolution surface topography and roughness.[6]
X-ray Diffraction (XRD) Crystalline structure and orientation of the this compound molecules within the film.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical composition and integrity of the this compound molecule after film formation.[6]
Contact Angle Measurement Surface wettability and hydrophobicity/hydrophilicity.[6]

Visualizations

Experimental Workflow for Thin Film Preparation

G cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Processing & Characterization cluster_char synthesis This compound Synthesis solution Solution Preparation synthesis->solution Dissolve in solvent spin_coating Spin Coating solution->spin_coating solvent_casting Solvent Casting solution->solvent_casting drying Drying / Annealing spin_coating->drying solvent_casting->drying characterization Film Characterization drying->characterization SEM SEM characterization->SEM AFM AFM characterization->AFM XRD XRD characterization->XRD FTIR FTIR characterization->FTIR UVVis UV-Vis characterization->UVVis

Caption: Workflow for this compound thin film preparation and characterization.

Logical Relationship of Spin Coating Parameters

G cluster_input Input Parameters cluster_output Output Film Properties concentration Solution Concentration viscosity Solution Viscosity concentration->viscosity thickness Film Thickness concentration->thickness Directly proportional roughness Surface Roughness concentration->roughness viscosity->thickness Directly proportional speed Spin Speed speed->thickness Inversely proportional uniformity Film Uniformity speed->uniformity time Spin Time time->thickness Inversely proportional time->uniformity

Caption: Influence of key parameters on spin-coated film properties.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Cyclic Voltammetry of Fluoflavine

This document provides a detailed protocol for conducting a cyclic voltammetry (CV) experiment on this compound. It includes information on the electrochemical properties of this compound, a step-by-step experimental procedure, and expected results based on published data. This guide is intended for researchers in electrochemistry, materials science, and drug development who are interested in the redox behavior of this molecule.

Introduction

This compound, also known as 5,6,11,12-tetraazanaphthacene, is a polycyclic aromatic compound valued for its facile and reversible redox switchability.[1][2] Its ability to undergo multiple, stepwise electron transfer reactions makes it a compound of interest for applications in high-energy-density batteries, sensors, conductive materials, and spintronic devices.[1][3][4][5] Understanding the electrochemical behavior of this compound through techniques like cyclic voltammetry is crucial for harnessing its potential in these fields.

Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of a species in solution. By applying a linear potential sweep to an electrode and measuring the resulting current, one can determine the reduction and oxidation potentials of the analyte, as well as gain insights into the kinetics and thermodynamics of the electron transfer processes.

Electrochemical Properties of this compound

This compound (flv⁰) is known to undergo two successive and reversible one-electron reduction events.[1][2] The first reduction yields the radical anion (flv¹⁻•), and the second reduction forms the dianion (flv²⁻). These processes can be represented by the following equations:

  • flv⁰ + e⁻ ⇌ flv¹⁻•

  • flv¹⁻• + e⁻ ⇌ flv²⁻

The formal potentials for these redox events are sensitive to the solvent and the presence of coordinating species.[1]

Quantitative Data

The following table summarizes the key electrochemical data for this compound and its radical anion, as determined by cyclic voltammetry. All potentials are referenced against the ferrocene/ferrocenium (Fc⁺/Fc) redox couple.

SpeciesRedox ProcessHalf-Wave Potential (E₁/₂) (V vs Fc⁺/Fc)SolventSupporting ElectrolyteReference
flv⁰flv⁰ → flv¹⁻•-1.73 (1)Not Specified(ⁿBu₄N)PF₆[1][2]
flv¹⁻• → flv²⁻-0.96 (1)Not Specified(ⁿBu₄N)PF₆[1][2]
--INVALID-LINK--flv¹⁻• → flv²⁻-1.608 (3)1,2-difluorobenzene(ⁿBu₄N)PF₆[1][2]
flv²⁻ → flv³⁻•-0.902 (3)1,2-difluorobenzene(ⁿBu₄N)PF₆[1][2]

Experimental Protocol

This protocol outlines the steps for setting up and running a cyclic voltammetry experiment to characterize the redox behavior of this compound.

Materials and Reagents
  • This compound (flv⁰)

  • Anhydrous solvent (e.g., 1,2-difluorobenzene or Tetrahydrofuran (THF))

  • Supporting electrolyte: Tetrabutylammonium hexafluorophosphate ((ⁿBu₄N)PF₆)

  • Ferrocene (for internal referencing)

  • High-purity inert gas (Argon or Nitrogen)

  • Working electrode (e.g., Glassy Carbon or Platinum)

  • Reference electrode (e.g., Silver/Silver Ion (Ag/Ag⁺) or Saturated Calomel Electrode (SCE))

  • Counter electrode (e.g., Platinum wire)

  • Electrochemical cell

  • Potentiostat

Experimental Workflow Diagram

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Electrolyte Solution (Solvent + Supporting Electrolyte) B Prepare Analyte Solution (this compound in Electrolyte) A->B C Assemble Electrochemical Cell B->C E Deoxygenate Solution (Inert Gas Purge) C->E D Polish and Clean Electrodes D->C F Connect Electrodes to Potentiostat E->F G Set CV Parameters (Potential Window, Scan Rate) F->G H Run Cyclic Voltammogram G->H I Record and Save Data H->I J Add Ferrocene Standard I->J K Run CV of Ferrocene J->K L Reference Potentials to Fc/Fc+ K->L M Analyze Voltammogram (Determine E½, Peak Separation) L->M

Caption: Experimental workflow for cyclic voltammetry of this compound.

Step-by-Step Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M (ⁿBu₄N)PF₆) in the chosen anhydrous solvent.

    • Prepare the analyte solution by dissolving a known concentration of this compound (e.g., 0.5-1.0 mM) in the electrolyte solution.

  • Electrode Preparation:

    • Polish the working electrode to a mirror finish using alumina slurry on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and then the solvent to be used in the experiment.

    • Clean the reference and counter electrodes according to standard laboratory procedures.

  • Cell Assembly:

    • Assemble the three-electrode electrochemical cell with the working, reference, and counter electrodes immersed in the analyte solution.

    • Ensure the tip of the reference electrode is positioned close to the working electrode surface.

  • Deoxygenation:

    • Purge the solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment. A typical starting point for this compound would be:

      • Initial Potential: 0 V

      • Vertex Potential 1 (Cathodic Limit): -2.0 V (adjust as needed to observe both reduction peaks)

      • Vertex Potential 2 (Anodic Limit): +0.5 V

      • Scan Rate: 100 mV/s[1][2]

    • Run the cyclic voltammetry scan and record the voltammogram.

    • Perform scans at various scan rates (e.g., 20, 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.

  • Internal Referencing:

    • After acquiring the data for this compound, add a small amount of ferrocene to the solution.

    • Run a cyclic voltammogram under the same conditions to record the redox wave for the Fc/Fc⁺ couple.

    • Use the half-wave potential of the ferrocene couple to reference the measured potentials of this compound.[6]

  • Data Analysis:

    • Determine the half-wave potentials (E₁/₂) for each redox event, which is the average of the cathodic and anodic peak potentials (Epc and Epa).

    • Measure the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, the theoretical value is approximately 57 mV at room temperature.

Logical Relationship Diagram of this compound Redox States

Fluoflavine_Redox flv0 This compound (flv⁰) flv1_rad Radical Anion (flv¹⁻•) flv0->flv1_rad + e⁻ (Reduction) flv1_rad->flv0 - e⁻ (Oxidation) flv2_di Dianion (flv²⁻) flv1_rad->flv2_di + e⁻ (Reduction) flv2_di->flv1_rad - e⁻ (Oxidation)

Caption: Redox states of this compound.

Conclusion

This application note provides a comprehensive guide for setting up and performing a cyclic voltammetry experiment on this compound. By following this protocol, researchers can obtain reliable and reproducible data on the electrochemical properties of this versatile molecule. The provided quantitative data serves as a benchmark for experimental results. The ability to precisely measure the redox potentials of this compound is essential for its development in various technological applications.

References

Application Notes and Protocols for DFT Calculations on Fluoflavine Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing Density Functional Theory (DFT) calculations on Fluoflavine and its metal complexes. The protocols outlined below are based on established computational chemistry methodologies and findings from recent research, offering a framework for investigating the electronic structure, reactivity, and spectroscopic properties of these compounds.

Introduction to this compound Complexes and DFT

This compound and its derivatives are a class of redox-active organic molecules that can act as ligands to form complexes with various metal ions. These complexes are of significant interest in fields such as catalysis, materials science, and drug development due to their rich electronic and magnetic properties. DFT has emerged as a powerful computational tool to elucidate the intricate interplay between the metal center and the this compound ligand, providing insights that are often challenging to obtain through experimental methods alone.[1][2][3][4][5]

DFT calculations can be employed to:

  • Predict and analyze molecular geometries.

  • Determine electronic and spin density distributions.[1][4][5]

  • Calculate spectroscopic parameters, such as hyperfine coupling constants for comparison with Electron Paramagnetic Resonance (EPR) data.[1][2]

  • Investigate reaction mechanisms and ligand-metal interactions.

  • Explore the effects of different oxidation states on the electronic structure.[1][2][3][4][5]

Theoretical Background: Key Concepts in DFT

A successful DFT study relies on the appropriate choice of several key parameters that dictate the accuracy and computational cost of the calculations.

Functionals: The functional in DFT approximates the exchange-correlation energy, a critical component of the total electronic energy. The choice of functional depends on the specific properties being investigated.

  • Hybrid Functionals (e.g., B3LYP, PBE0): These are often a good starting point for a wide range of systems, including organic molecules and transition metal complexes. B3LYP, for instance, has been used in studies of flavin-related molecules.[1][6]

  • Range-Separated Functionals (e.g., ωB97X-D): These can provide improved descriptions of non-covalent interactions and charge-transfer excitations.

  • Double-Hybrid Functionals: These incorporate a portion of MP2 correlation and can offer higher accuracy at a greater computational cost.

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of basis set influence the accuracy of the calculation.

  • Pople-style Basis Sets (e.g., 6-31G, 6-311+G(d,p)):* These are widely used and offer a good balance of accuracy and computational efficiency for geometry optimizations and electronic structure calculations of organic ligands.[1]

  • Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are recommended for high-accuracy calculations of electronic properties.[7] The "aug-" prefix indicates the addition of diffuse functions, which are crucial for describing anions and weak interactions.[7][8]

  • Effective Core Potentials (ECPs) (e.g., LANL2DZ, SDD): For complexes containing heavy metal atoms, ECPs are used to replace the core electrons of the metal with a potential, reducing the computational cost while maintaining accuracy for the valence electrons.[8][9] A mixed basis set approach, using an ECP for the metal and a Pople or Dunning-style basis set for the ligand atoms, is a common practice.[9]

Protocol for DFT Calculations on a this compound Metal Complex

This protocol outlines a general workflow for performing DFT calculations on a generic this compound-metal complex. Specific parameters should be adjusted based on the system of interest and the desired properties.

3.1. Step 1: Building the Initial Molecular Structure

  • Obtain Initial Coordinates:

    • If available, start with experimental crystallographic data (.cif file).

    • Alternatively, use a molecular builder/editor (e.g., Avogadro, GaussView, IQmol) to construct the this compound ligand and coordinate the metal ion.[10]

  • Define Charge and Multiplicity:

    • Determine the overall charge of the complex.

    • Determine the spin multiplicity (2S+1, where S is the total spin). For a closed-shell singlet state, the multiplicity is 1. For a radical with one unpaired electron (doublet state), the multiplicity is 2, and so on.[10]

3.2. Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy structure of the molecule.[10]

  • Select a DFT Functional and Basis Set:

    • For initial optimizations, a moderate level of theory is often sufficient (e.g., B3LYP with a double-zeta basis set like 6-31G* for the ligand and an appropriate ECP like LANL2DZ for the metal).[9][10]

  • Set up the Calculation in a Quantum Chemistry Software Package: (e.g., Gaussian, ORCA, Q-Chem)

    • Specify the coordinates, charge, and multiplicity.

    • Choose the desired functional and basis set.

    • Specify the job type as "Optimization".

  • Perform the Optimization:

    • Run the calculation.

    • Check for convergence. The optimization is successful when the forces on the atoms are close to zero, and the energy has reached a minimum.

  • Verify the Optimized Structure:

    • Visualize the output structure to ensure it is chemically reasonable.

3.3. Step 3: Frequency Calculation

A frequency calculation should be performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface.

  • Use the Same Level of Theory as the Optimization.

  • Set up the Calculation:

    • Use the optimized coordinates from the previous step.

    • Specify the job type as "Frequency".

  • Analyze the Results:

    • A true minimum will have no imaginary frequencies.

    • The output will also provide thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy).

3.4. Step 4: Single-Point Energy and Electronic Structure Analysis

For more accurate electronic properties, a single-point energy calculation is performed on the optimized geometry using a higher level of theory.[10]

  • Choose a More Robust Functional and a Larger Basis Set:

    • For example, a range-separated hybrid functional with a triple-zeta basis set augmented with diffuse and polarization functions (e.g., ωB97X-D/aug-cc-pVTZ for the ligand and a suitable ECP for the metal).

  • Set up the Calculation:

    • Use the optimized geometry.

    • Specify the job type as "Single Point Energy".

    • Request additional output for analysis (e.g., population analysis, molecular orbitals, electron density).

  • Analyze the Electronic Structure:

    • Molecular Orbitals (MOs): Visualize the HOMO, LUMO, and other frontier orbitals to understand the electronic transitions and reactivity.

    • Mulliken and Natural Bond Orbital (NBO) Analysis: Investigate the charge distribution and bonding interactions within the complex.

    • Spin Density Analysis: For open-shell systems (radicals), visualize the spin density to understand the distribution of the unpaired electron(s).[1][2] This is crucial for interpreting EPR data.

3.5. Step 5: Calculation of Spectroscopic Properties (Optional)

DFT can be used to predict various spectroscopic properties.

  • UV-Vis Spectra (TD-DFT): Time-Dependent DFT (TD-DFT) can be used to calculate excited state energies and oscillator strengths to simulate the UV-Vis absorption spectrum.[6]

  • EPR Parameters: For paramagnetic complexes, DFT can be used to calculate g-tensors and hyperfine coupling constants (HFCs).[1][2] These calculated values can be directly compared with experimental EPR spectra.

Data Presentation

Quantitative data from DFT calculations should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Calculated Hyperfine Coupling Constants (Aiso in MHz) for a this compound Radical Complex.

Atom Experimental Aiso Calculated Aiso (B3LYP/6-311+G(d,p))
14N 7.90 Value
89Y 3.90 Value
1H (position 1) 4.50 Value
1H (position 2) 1.30 Value

Note: The calculated values are placeholders and would be filled with the actual output from the DFT calculation. Experimental data is from reference[2].

Table 2: Comparison of Key Geometric Parameters (in Å and degrees) between Experimental and Calculated Structures.

Parameter Experimental (X-ray) Calculated (B3LYP/6-31G*)
Metal-N1 Bond Length Value Value
Metal-N2 Bond Length Value Value
N1-Metal-N2 Bond Angle Value Value
Dihedral Angle Value Value

Note: Placeholder values to be replaced with actual data.

Visualization of Workflow

A diagram of the computational workflow can help in understanding the logical progression of the calculations.

DFT_Workflow cluster_prep 1. Preparation cluster_calc 2. Core Calculations cluster_analysis 3. Analysis & Properties Build Build Initial Structure (from X-ray or Builder) ChargeMultiplicity Define Charge and Multiplicity GeomOpt Geometry Optimization (e.g., B3LYP/6-31G*) ChargeMultiplicity->GeomOpt FreqCalc Frequency Calculation (Verify Minimum) GeomOpt->FreqCalc SPE Single Point Energy (Higher Level of Theory) FreqCalc->SPE ElecStruc Electronic Structure Analysis (MOs, NBO, Spin Density) SPE->ElecStruc Spectra Spectroscopic Properties (TD-DFT, EPR parameters) ElecStruc->Spectra

Caption: A generalized workflow for performing DFT calculations on this compound complexes.

Advanced Analyses

For a more in-depth understanding of the electronic structure and bonding in this compound complexes, several advanced analytical techniques can be employed.

  • Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize the nature of chemical bonds (e.g., covalent vs. ionic).[1][2]

  • Natural Localized Molecular Orbital (NLMO) Analysis: This provides insights into the localization of orbitals and the nature of bonding.[1][5]

  • Aromaticity Indices: Calculations of indices like the Shannon Aromaticity (SA) can quantify the aromatic character of the this compound ligand upon coordination and changes in oxidation state.[1]

By following these protocols and employing the appropriate theoretical methods, researchers can gain valuable insights into the properties and reactivity of this compound complexes, aiding in the rational design of new materials and therapeutic agents.

References

Application Note: Determination of the Fluorescence Quantum Yield of Fluoflavine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoflavine, also known as 5,6,11,12-tetraazanaphthacene, is a polycyclic aza-aromatic hydrocarbon. The characterization of the photophysical properties of such molecules is crucial for their application in various fields, including materials science and drug development. One of the most important of these properties is the fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed[1].

This application note provides a detailed protocol for determining the fluorescence quantum yield of this compound using the relative method. This method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Principle of the Relative Quantum Yield Measurement

The relative fluorescence quantum yield is calculated using the following equation:

ΦX = ΦST * (IX / IST) * (AST / AX) * (nX2 / nST2)

Where:

  • Φ is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • The subscripts X and ST refer to the unknown sample (this compound) and the standard, respectively.

To minimize errors, a series of solutions with varying concentrations for both the sample and the standard are prepared, and the integrated fluorescence intensity is plotted against absorbance. The slope of the resulting linear plot is then used in the calculation.

Estimated Photophysical Properties of this compound

PropertyEstimated Value/RangeNotes
Solubility Empirically determinedStart with common spectroscopic solvents such as ethanol, cyclohexane, dioxane, THF, or DCM.
Absorption Maximum (λabs) 360 - 440 nmA broad absorption feature has been reported in acetonitrile[2][3].
Emission Maximum (λem) ~500 - 550 nmBased on an observation of green fluorescence for a derivative[2].

Selection of a Fluorescence Quantum Yield Standard

The choice of a suitable standard is critical and should ideally have absorption and emission spectra that overlap with the sample. Based on the estimated properties of this compound, two common standards are proposed:

StandardSolventQuantum Yield (ΦST)Excitation λ (nm)Emission λ (nm)Refractive Index (nST)
Quinine Sulfate 0.1 M H2SO40.546~350~4501.33
Rhodamine 6G Ethanol0.95~530~5501.36

Note: Quinine sulfate is a widely used and well-characterized standard. While its emission is in the blue region, it can still be used if the instrument's detector is properly calibrated. Rhodamine 6G offers better spectral overlap with the estimated emission of this compound. This protocol will proceed using Quinine Sulfate as the primary example.

Experimental Protocol

Materials and Instrumentation
  • This compound

  • Quinine sulfate dihydrate (fluorescence standard)

  • Sulfuric acid (H₂SO₄), concentrated

  • Spectroscopic grade solvent for this compound (e.g., ethanol, cyclohexane, determined empirically)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Solution Preparation

Standard Stock Solution (Quinine Sulfate):

  • Prepare a 0.1 M H₂SO₄ solution by carefully adding the required amount of concentrated H₂SO₄ to deionized water.

  • Accurately weigh a small amount of quinine sulfate dihydrate and dissolve it in the 0.1 M H₂SO₄ to prepare a stock solution of approximately 10⁻⁴ M.

This compound Stock Solution:

  • Accurately weigh a small amount of this compound and dissolve it in the chosen spectroscopic grade solvent to prepare a stock solution of approximately 10⁻⁴ M.

Working Solutions:

  • From the stock solutions of both the standard and this compound, prepare a series of five dilutions with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.

Absorbance Measurements
  • Record the UV-Vis absorption spectra of all working solutions of this compound and the quinine sulfate standard.

  • Determine the absorbance value at the chosen excitation wavelength (for quinine sulfate, λex = 350 nm; for this compound, this needs to be determined from its absorption spectrum, estimated to be in the 360-440 nm range).

Fluorescence Measurements
  • Set the excitation and emission slits of the spectrofluorometer to a narrow bandpass (e.g., 2-5 nm).

  • Record the fluorescence emission spectrum of each working solution.

    • For Quinine Sulfate, excite at 350 nm and record the emission from 400 nm to 600 nm.

    • For this compound, excite at its absorption maximum and record the emission over a range that covers its full emission profile (e.g., estimated 450 nm to 650 nm).

  • Integrate the area under the emission curve for each measurement.

Data Analysis
  • For both this compound and the quinine sulfate standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Perform a linear regression for both data sets. The plots should be linear, and the lines should pass through the origin.

  • Determine the slope of each line (Gradient).

  • Calculate the fluorescence quantum yield of this compound using the following equation:

    ΦX = ΦST * (GradX / GradST) * (nX2 / nST2)

Data Presentation

Table 1: Absorbance and Integrated Fluorescence Intensity Data

SampleConcentrationAbsorbance at λexIntegrated Fluorescence Intensity
Quinine Sulfate Dilution 1AST1IST1
Dilution 2AST2IST2
Dilution 3AST3IST3
Dilution 4AST4IST4
Dilution 5AST5IST5
This compound Dilution 1AX1IX1
Dilution 2AX2IX2
Dilution 3AX3IX3
Dilution 4AX4IX4
Dilution 5AX5IX5

Table 2: Calculated Quantum Yield

ParameterValue
ΦST (Quinine Sulfate) 0.546
nST (0.1 M H2SO4) 1.33
nX (Solvent for this compound) To be determined
GradST From plot
GradX From plot
ΦX (this compound) Calculated Value

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_standard Prepare Quinine Sulfate Standard Solutions abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_standard->abs_measure fluo_measure Measure Fluorescence (Spectrofluorometer) prep_standard->fluo_measure prep_sample Prepare this compound Sample Solutions prep_sample->abs_measure prep_sample->fluo_measure plot Plot Integrated Intensity vs. Absorbance abs_measure->plot integrate Integrate Fluorescence Emission Spectra fluo_measure->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate calculation_logic cluster_inputs Experimental Data cluster_processing Processing cluster_output Final Calculation abs_data Absorbance (A) plot_data Plot I vs. A abs_data->plot_data fluo_data Integrated Fluorescence (I) fluo_data->plot_data ref_index Refractive Indices (n) final_calc Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X^2 / n_ST^2) ref_index->final_calc known_qy Known Quantum Yield (Φ_ST) known_qy->final_calc get_slope Determine Gradients (Grad) plot_data->get_slope get_slope->final_calc

References

Application Note: In Situ Spectroelectrochemistry of Fluoflavine Redox States

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoflavine and its derivatives are a class of heterocyclic compounds that exhibit rich redox chemistry, making them subjects of interest in various fields, including materials science and drug development. The ability of this compound to exist in multiple oxidation states, each with distinct electronic and optical properties, is key to its potential applications. In situ spectroelectrochemistry is a powerful analytical technique that combines electrochemical control with spectroscopic observation, allowing for the real-time investigation of these redox states. This application note provides a detailed protocol for the in situ spectroelectrochemical analysis of this compound, summarizing key quantitative data and experimental methodologies.

Quantitative Data Summary

The redox potentials and UV-visible absorption maxima of this compound and its related species are crucial for understanding its electrochemical behavior. The following tables summarize quantitative data from electrochemical and spectroscopic studies.

Table 1: Redox Potentials of this compound and its Complexes

Compound/Redox CoupleE₁/₂ (V vs. Fc⁺/Fc)SolventSupporting ElectrolyteScan Rate (mV/s)Notes
Neutral this compound (flv⁰)
flv⁰/flv¹⁻•-0.96Not Specified(ⁿBu₄N)PF₆100Reversible reduction.[1][2]
flv¹⁻•/flv²⁻-1.73Not Specified(ⁿBu₄N)PF₆100Reversible reduction.[1][2]
This compound Radical Anion Salt (--INVALID-LINK--)
flv⁰/flv¹⁻•-0.902THF(ⁿBu₄N)PF₆100Reversible.[1][2]
flv¹⁻•/flv²⁻-1.608THF(ⁿBu₄N)PF₆100Reversible.[1][2]
Dinuclear Yttrium Complex ([(Cp*₂Y)₂(μ-flv²⁻)])
flv¹⁻•/flv²⁻-0.095Difluorobenzene(ⁿBu₄N)PF₆100Quasi-reversible oxidation.[1]
Irreversible Oxidation+0.36Difluorobenzene(ⁿBu₄N)PF₆100
Irreversible Reduction-0.81Difluorobenzene(ⁿBu₄N)PF₆100Hints at the formation of flv³⁻•.[1]

Table 2: UV-Visible Absorption Data for this compound Redox States

Speciesλₘₐₓ (nm)SolventNotes
Neutral this compound (flv⁰) ~280, 360-440 (broad)AcetonitrileSharp, intense absorption around 280 nm.[1]
--INVALID-LINK-- 270, 440, 470, 505THFStrong absorptions characteristic of the flv¹⁻• radical anion.[1]
[(Cp₂Y)₂(μ-flv²⁻)] 270, 440, 470, 505Not SpecifiedDiamagnetic flv²⁻ species.[1]
[K(crypt-222)][(Cp₂Y)₂(μ-flv³⁻•)] 270, 440, 470, 505, 523-700THFShows additional absorptions in the 523-700 nm range, characteristic of the flv³⁻• radical trianion.[1]

Experimental Protocols

In Situ UV-Vis Spectroelectrochemistry

This protocol describes the general procedure for acquiring UV-Vis spectra of an analyte at various applied potentials.

Materials:

  • Potentiostat/Galvanostat

  • UV-Vis Spectrometer with a fiber-optic probe

  • Spectroelectrochemical cell (e.g., an optically transparent thin-layer electrochemical cell - OTTLE cell)

  • Working electrode (e.g., platinum or gold mesh, glassy carbon)

  • Reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference)

  • Counter electrode (e.g., platinum wire)

  • This compound sample

  • Anhydrous solvent (e.g., acetonitrile, THF, difluorobenzene)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - (ⁿBu₄N)PF₆)

  • Inert gas (e.g., argon or nitrogen) for deoxygenation

Procedure:

  • Cell Assembly: Assemble the spectroelectrochemical cell with the working, reference, and counter electrodes. Ensure the working electrode is positioned in the light path of the spectrometer.

  • Solution Preparation: Prepare a solution of the this compound sample in the chosen anhydrous solvent containing the supporting electrolyte. The concentration of this compound should be optimized for spectroscopic detection (typically in the micromolar to low millimolar range).

  • Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution throughout the experiment.

  • Initial Spectrum: Record the UV-Vis spectrum of the solution at the open-circuit potential. This represents the spectrum of the initial redox state of this compound.

  • Spectroelectrochemical Scan:

    • Apply a starting potential where no electrochemical reaction occurs.

    • Step the potential to a value where a redox transition is expected (based on cyclic voltammetry data).

    • Hold the potential at this value and record the UV-Vis spectrum until no further spectral changes are observed, indicating that the electrochemical equilibrium has been reached.

    • Repeat this process for all potentials of interest, stepping through the redox transitions of this compound.

  • Data Analysis: Correlate the changes in the absorption spectra with the applied potentials to identify the spectral features of each redox state.

Cyclic Voltammetry (CV)

CV is essential for determining the redox potentials of this compound and assessing the reversibility of its electron transfer processes.

Materials:

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Working electrode (e.g., glassy carbon, platinum, or gold disk)

  • Reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium internal standard)

  • Counter electrode (e.g., platinum wire)

  • This compound sample

  • Anhydrous solvent

  • Supporting electrolyte (e.g., 0.1 M (ⁿBu₄N)PF₆)

  • Inert gas

Procedure:

  • Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurry, then sonicate in an appropriate solvent to remove any residual particles.

  • Cell Setup: Assemble the electrochemical cell with the three electrodes in the this compound solution containing the supporting electrolyte.

  • Deoxygenation: Deoxygenate the solution by bubbling with an inert gas for 15-20 minutes.

  • CV Measurement:

    • Set the potential window to scan over the expected redox events of this compound.

    • Perform a cyclic voltammetry scan at a specific scan rate (e.g., 100 mV/s).[1]

    • Record the resulting voltammogram (current vs. potential).

    • Vary the scan rate to investigate the kinetics of the electron transfer processes.

  • Data Analysis: Determine the half-wave potentials (E₁/₂) for reversible or quasi-reversible processes from the voltammograms. These potentials correspond to the formal redox potentials of the this compound species.

Visualizations

Fluoflavine_Redox_States flv0 This compound (flv⁰) Neutral flv1_rad Radical Anion (flv¹⁻•) flv0->flv1_rad + e⁻ flv1_rad->flv0 - e⁻ flv2 Dianion (flv²⁻) flv1_rad->flv2 + e⁻ flv2->flv1_rad - e⁻ flv3_rad Radical Trianion (flv³⁻•) flv2->flv3_rad + e⁻ flv3_rad->flv2 - e⁻

Caption: Redox states of this compound.

Spectroelectrochemistry_Workflow process_node process_node data_node data_node output_node output_node start_end_node start_end_node start Start prep_solution Prepare Analyte Solution (this compound + Electrolyte) start->prep_solution assemble_cell Assemble Spectroelectrochemical Cell prep_solution->assemble_cell deoxygenate Deoxygenate with Inert Gas assemble_cell->deoxygenate initial_spectrum Record Spectrum at Open-Circuit Potential deoxygenate->initial_spectrum apply_potential Apply Potential 1 initial_spectrum->apply_potential record_spectrum1 Record Spectrum 1 apply_potential->record_spectrum1 apply_potential2 Apply Potential 2 record_spectrum1->apply_potential2 record_spectrum2 Record Spectrum 2 apply_potential2->record_spectrum2 analyze Correlate Spectra with Potentials record_spectrum2->analyze ...repeat for all potentials results Identify Redox States and their Spectra analyze->results end End results->end

Caption: In situ spectroelectrochemistry workflow.

References

Application Notes and Protocols: Exploring the Potential of Fluoflavine as a Photosensitizer in Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the facile construction of complex molecular architectures under mild conditions. A key component of any photoredox system is the photosensitizer, a molecule that absorbs light and initiates electron transfer processes. While a variety of photosensitizers are known, the exploration of novel scaffolds with unique photophysical and electrochemical properties remains an active area of research. Flavins, a class of naturally occurring pigments, have garnered significant attention as versatile and sustainable organophotocatalysts.[1] This document explores the potential of fluoflavine, a heteroaromatic polycyclic compound, as a photosensitizer in photoredox catalysis. Although direct applications of this compound as a photosensitizer are not yet extensively reported, its electronic properties suggest it may be a promising candidate for further investigation.

Photophysical and Electrochemical Properties of this compound

Recent studies have focused on the isolation and characterization of this compound radicals and their metal complexes, highlighting the molecule's ability to undergo reversible redox processes.[2][3][4][5] This facile access to multiple oxidation states is a critical feature for a photosensitizer.[2][4]

Electrochemical Data

Cyclic voltammetry studies have shed light on the redox activity of neutral this compound (flv⁰), revealing two successive, reversible reduction events.[2][3] These values are crucial for designing catalytic cycles, as they indicate the thermodynamic driving force for electron transfer to or from a substrate.

CompoundReduction Potential (E₁/₂)¹ [V vs. Fc/Fc⁺]Reduction Potential (E₁/₂) ² [V vs. Fc/Fc⁺]
This compound (flv⁰)-1.73-0.96
Data sourced from[2][3]
Spectroscopic Data

The absorption of visible light is a prerequisite for a photosensitizer. The UV-vis spectra of this compound radical anions have been reported, providing insight into the electronic transitions of these species. The neutral this compound molecule is a yellow compound, indicating absorption in the blue region of the visible spectrum, a common characteristic of flavin-based photosensitizers.[6]

SpeciesAbsorption Maxima (λmax) [nm]
--INVALID-LINK--~450, ~550, ~600
[(Cp₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄]~475, ~625
[K(crypt-222)][(Cp₂Y)₂(μ-flv•)]~425, ~550
Data represents approximate peak maxima from reported spectra in[3]

Potential Applications in Photoredox Catalysis

While specific examples of this compound-photocatalyzed reactions are yet to be documented, its structural similarity to other flavin photosensitizers suggests its potential utility in a range of transformations. Other flavins, such as riboflavin and lumiflavin, have been successfully employed in various photoredox reactions, including:

  • Oxidative Transformations: Flavins are efficient catalysts for oxidative reactions.[7]

  • Reductive Transformations: The use of flavin anions has enabled reductive photocatalysis.[7]

  • C-H Functionalization: Flavin-mediated photocatalysis provides a platform for sulfide C-H functionalization.

  • [2+2] Cycloadditions: Flavin derivatives have been shown to mediate [2+2] photocycloaddition reactions.

Given its redox properties, this compound could potentially mediate similar single-electron transfer (SET) processes.

General Experimental Protocol Template

The following provides a general template for a photoredox reaction that could be adapted for screening this compound as a photosensitizer. Researchers should optimize reaction conditions, including solvent, base/acid, and light source, for their specific transformation.

Materials:

  • This compound (photosensitizer)

  • Substrate

  • Reagent

  • Solvent (degassed)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • To an oven-dried reaction vessel, add this compound (typically 1-5 mol%).

  • Add the substrate and any other solid reagents.

  • Seal the vessel with a septum and purge with an inert gas for 15-30 minutes.

  • Add the degassed solvent via syringe.

  • If a liquid reagent is used, add it via syringe.

  • Place the reaction vessel at a fixed distance from the visible light source. For temperature control, a cooling fan may be used.

  • Irradiate the reaction mixture for the desired amount of time, with stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, quench the reaction if necessary, and proceed with standard workup and purification procedures.

Visualizing Photoredox Catalysis with this compound

General Workflow for a Photoredox Reaction

The following diagram illustrates a typical workflow for setting up a photoredox catalytic reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Analysis A Add this compound & Substrate B Purge with Inert Gas A->B C Add Degassed Solvent & Reagents B->C D Irradiate with Visible Light C->D E Stir & Monitor Progress D->E F Quench Reaction E->F G Purification F->G H Characterization G->H

Caption: A typical experimental workflow for a photoredox reaction.

Proposed General Mechanism for Flavin-Based Photoredox Catalysis

This diagram outlines a generalized mechanism for photoredox catalysis involving a flavin photosensitizer, which could be applicable to this compound. The cycle can proceed through either an oxidative or reductive quenching pathway depending on the substrate and reaction conditions.

G Fl Flavin (Fl) Fl_star Excited Flavin (Fl*) Fl->Fl_star hν (Visible Light) Fl_radical_anion Flavin Radical Anion (Fl•-) Fl_star->Fl_radical_anion  SET Fl_star->Fl_radical_anion Substrate A Fl_radical_cation Flavin Radical Cation (Fl•+) Fl_star->Fl_radical_cation SET   Fl_star->Fl_radical_cation Substrate B Sub_A_ox Oxidized A (A+) Sub_B_red Reduced B (B-) Fl_radical_anion->Fl  SET Substrate B Fl_radical_cation->Fl SET   Substrate A Sub_A Substrate A Product Product Sub_A_ox->Product Sub_B Substrate B Sub_B_red->Product

Caption: General mechanism of flavin-based photoredox catalysis.

Conclusion

While this compound is a relatively unexplored photosensitizer, its inherent electrochemical properties and structural similarity to other well-established flavin photocatalysts make it an intriguing candidate for future research in photoredox catalysis. The data and general protocols presented here are intended to serve as a starting point for researchers interested in exploring the synthetic potential of this promising molecule. Further investigation into its photophysical properties, such as excited-state lifetime and fluorescence quantum yield, will be crucial in fully elucidating its capabilities as a photosensitizer.

References

Application Notes and Protocols for Fluoflavine in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and professionals in organic electronics.

Disclaimer: Fluoflavine, also known as 5,6,11,12-tetraazanaphthacene, is a nitrogen-containing polycyclic aromatic compound with significant potential in organic electronics due to its electron-accepting nature and stable redox states.[1] However, as of late 2025, a comprehensive review of scientific literature reveals a primary focus on its radical ion chemistry and coordination complexes for applications in spintronics and catalysis.[1][2] There is a notable absence of published studies detailing the fabrication and performance of organic light-emitting diodes (OLEDs) using this compound as the primary light-emitting or charge-transporting material.

Therefore, these notes provide a summary of the known fundamental properties of this compound and present generalized protocols that a researcher could adapt to investigate its potential application in OLEDs. The device structures and workflows are proposed based on the expected electronic properties of an electron-accepting aza-aromatic compound.

Overview of this compound

Chemical Structure

Caption: Figure 1: Chemical Structure of this compound.

Known Properties of this compound

The following tables summarize the key properties of this compound based on available literature.

Table 1: General and Physicochemical Properties
PropertyValue / DescriptionReference
Systematic Name 5,6,11,12-Tetraazanaphthacene[1]
Common Name This compound (flv), H₂flv (doubly protonated form)[1]
Molecular Formula C₁₄H₈N₄
Appearance Microcrystalline golden solid
Key Characteristics Strongly electron-accepting; forms stable radical anions (flv¹⁻•, flv³⁻•); valued for facile redox switchability.[1]
Table 2: Electrochemical Properties

The electrochemical properties of this compound and its radical anion have been characterized by cyclic voltammetry (CV). The potentials are typically reported versus the Fc⁺/Fc redox couple.

Compound/Redox EventE₁/₂ (V vs. Fc⁺/Fc)DescriptionReference
flv⁰ → flv¹⁻•-0.902 VFirst reversible one-electron reduction.[2]
flv¹⁻• → flv²⁻-1.608 VSecond reversible one-electron reduction.[2]

Potential Applications in OLEDs

Given its strong electron-accepting nature, this compound is a promising candidate for several roles within an OLED device architecture.

  • Electron Transport Layer (ETL): The low-lying LUMO (Lowest Unoccupied Molecular Orbital), inferred from its low reduction potential, makes it suitable for accepting electrons from the cathode and transporting them to the emissive layer.

  • Host Material: Its potentially high triplet energy (a common feature of rigid, heteroaromatic molecules) could make it an effective host for phosphorescent or TADF (Thermally Activated Delayed Fluorescence) emitters, confining their excitons.

  • Emitter: If this compound exhibits a sufficiently high photoluminescence quantum yield (PLQY), it could be investigated as a fluorescent emitter, potentially in the green portion of the spectrum.[2]

Hypothetical OLED Device Architecture

A researcher could start by evaluating this compound as an ETL in a standard phosphorescent OLED (PHOLED). A proposed device stack is shown below.

sub Glass Substrate ito ITO (Anode) sub->ito Transparent Conductive Oxide htl HTL (e.g., NPB) ito->htl Hole Injection & Transport eml EML (e.g., CBP:Ir(ppy)₃) htl->eml Exciton Formation Zone hbl HBL (e.g., TCTA) eml->hbl Hole & Exciton Blocking etl ETL (this compound) hbl->etl Electron Transport e_inj EIL (e.g., LiF) etl->e_inj Electron Injection cathode Cathode (e.g., Al) e_inj->cathode Metal Contact

Caption: Figure 2: Hypothetical OLED structure using this compound as an ETL.

Experimental Protocols

Protocol 1: Synthesis of this compound (H₂flv)

This protocol is adapted from the procedure described in the literature.

Figure 3: Synthesis Workflow for this compound reagents o-phenylenediamine 2,3-dichloroquinoxaline Ethylene Glycol reaction Combine and heat reagents reagents->reaction filtration Filter hot solution reaction->filtration product Collect microcrystalline golden solid (this compound) filtration->product wash Wash with hot ethylene glycol & ethanol product->wash dry Dry under vacuum wash->dry

Caption: Figure 3: Synthesis Workflow for this compound.

Materials:

  • ortho-phenylenediamine

  • 2,3-dichloroquinoxaline

  • Ethylene glycol (anhydrous)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Combine ortho-phenylenediamine (1 equivalent) and 2,3-dichloroquinoxaline (1 equivalent) in a round-bottom flask.

  • Add anhydrous ethylene glycol to the flask to serve as the solvent.

  • Heat the mixture under reflux with stirring in an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction. The original publication suggests heating for a period sufficient to ensure complete condensation.

  • Upon completion, a precipitate will form. Filter the hot reaction mixture to collect the solid product.

  • Wash the collected solid sequentially with hot ethylene glycol and then with ethanol to remove unreacted starting materials and solvent.

  • Dry the resulting microcrystalline golden solid under vacuum to yield pure this compound.

  • Purification (Optional but Recommended for OLEDs): For high-purity material required for electronic devices, perform temperature-gradient sublimation.

Protocol 2: Fabrication of a this compound-Based OLED (General)

This protocol describes a general method for fabricating a multi-layer OLED via thermal evaporation in a high-vacuum system.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • High-purity organic materials (e.g., NPB for HTL, this compound for ETL, etc.)

  • High-purity metals for cathode (e.g., LiF, Al)

  • Deionized water, acetone, isopropyl alcohol (IPA)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr) with multiple sources

  • Quartz crystal microbalances (QCMs) for thickness monitoring

Procedure:

  • Substrate Cleaning: a. Sonicate ITO substrates sequentially in deionized water, acetone, and IPA for 15 minutes each. b. Dry the substrates with a nitrogen gun. c. Immediately treat with UV-Ozone or Oxygen Plasma for 5-10 minutes to increase the ITO work function and remove organic residues.

  • Device Fabrication (Thermal Evaporation): a. Load the cleaned substrates and deposition materials into the vacuum chamber. b. Evacuate the chamber to a base pressure below 10⁻⁶ Torr. c. Sequentially deposit the organic and metal layers at controlled rates, monitored by QCMs. A typical deposition sequence would be: i. Hole Transport Layer (HTL): e.g., NPB (40 nm) at a rate of ~1 Å/s. ii. Emissive Layer (EML): e.g., Doped layer like CBP:Ir(ppy)₃ (20 nm) at ~1 Å/s. iii. Hole Blocking Layer (HBL): e.g., TCTA (10 nm) at ~1 Å/s. iv. Electron Transport Layer (ETL): this compound (30 nm) at ~1 Å/s. v. Electron Injection Layer (EIL): LiF (1 nm) at ~0.1 Å/s. vi. Cathode: Al (100 nm) at ~2-5 Å/s.

  • Encapsulation: a. Without breaking vacuum, transfer the completed devices to a nitrogen-filled glovebox. b. Encapsulate the devices using a UV-cured epoxy and a glass coverslip to protect against oxygen and moisture degradation.

Protocol 3: Characterization of the OLED Device

Figure 4: OLED Characterization Workflow start Fabricated OLED Device smu Connect to Source Measure Unit (SMU) start->smu spectro Place in front of Spectroradiometer start->spectro system Integrated Measurement System (e.g., Keithley 2400, Photometer) smu->system spectro->system measure Sweep Voltage Record J, V, L system->measure calc Calculate Performance Metrics: - Current Efficiency (cd/A) - Power Efficiency (lm/W) - External Quantum Efficiency (%) measure->calc spectrum Measure EL Spectrum & CIE Coordinates measure->spectrum output Data Analysis & Plots calc->output spectrum->output

Caption: Figure 4: General workflow for OLED device characterization.

Equipment:

  • Source measure unit (SMU)

  • Calibrated photodiode or spectroradiometer

  • Device testing probe station

Procedure:

  • Mount the encapsulated OLED device in the testing station.

  • Connect the SMU to the anode (ITO) and cathode (Al) of the device.

  • Position the photodetector normal to the device emission surface.

  • Current-Voltage-Luminance (J-V-L) Measurement: a. Apply a forward voltage sweep using the SMU. b. Simultaneously record the current density (J) flowing through the device and the luminance (L) measured by the photodetector at each voltage step.

  • Electroluminescence (EL) Spectrum Measurement: a. Drive the device at a constant current or voltage (e.g., at a luminance of 1000 cd/m²). b. Record the emission spectrum using the spectroradiometer. c. From the spectrum, calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates.

  • Efficiency Calculations: a. Current Efficiency (η_c): Calculate from the L and J data (cd/A). b. Power Efficiency (η_p): Calculate from L, J, and V data (lm/W). c. External Quantum Efficiency (EQE): Calculate using the luminance, current, and EL spectrum data, assuming a Lambertian emission profile.

By following these generalized protocols, researchers can systematically investigate the properties of this compound and determine its viability for use in high-performance organic light-emitting diodes.

References

Application Notes & Protocols: Synthesis of Fluoflavine-Based Metal-Organic Frameworks (MOFs) for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various biomedical applications, including drug delivery, bioimaging, and sensing.[1][2] Fluoflavine, a redox-active tetraazannulated aromatic ligand, offers intriguing possibilities as a building block for novel MOFs due to its planar structure, coordinative nitrogen sites, and potential for electronic and magnetic functionalities.[1][3] While the synthesis of discrete this compound-based coordination complexes has been reported, the development of porous, crystalline this compound-based MOFs remains an emerging area of research.[3]

This document provides a comprehensive set of protocols for the hypothetical synthesis, characterization, and application of a this compound-based MOF, herein designated as FFLAV-MOF-1, for drug delivery applications. The protocols are based on established methodologies for MOF synthesis and characterization.[2][4]

Hypothetical this compound-Based MOF: FFLAV-MOF-1

For the purpose of these protocols, we propose a hypothetical this compound-based MOF, FFLAV-MOF-1(Zn) , constructed from Zinc (II) ions and deprotonated this compound ligands. The proposed synthesis is based on a solvothermal method, a common technique for MOF crystallization.[2]

Table 1: Predicted Properties of FFLAV-MOF-1(Zn)

PropertyPredicted ValueCharacterization Technique
BET Surface Area800 - 1500 m²/gNitrogen Physisorption
Pore Volume0.5 - 0.9 cm³/gNitrogen Physisorption
Pore Size1.2 - 1.8 nmNitrogen Physisorption
Thermal Stability (in N₂)Up to 350 °CThermogravimetric Analysis
Drug Loading Capacity (Doxorubicin)15 - 25 wt%UV-Vis Spectroscopy

Experimental Protocols

Synthesis of the this compound Ligand (H₂-Fluoflavine)

The parent H₂-Fluoflavine ligand can be synthesized through the condensation of o-phenylenediamine with 2,3-dichloroquinoxaline in ethylene glycol.[3]

Materials:

  • o-phenylenediamine

  • 2,3-dichloroquinoxaline

  • Ethylene glycol

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine and 2,3-dichloroquinoxaline in ethylene glycol.

  • Heat the mixture to reflux for 4-6 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting microcrystalline golden solid by filtration.

  • Wash the solid with hot ethylene glycol, followed by ethanol and deionized water.

  • Dry the product under vacuum at 80 °C overnight.

Synthesis of FFLAV-MOF-1(Zn)

This protocol describes a solvothermal method for the synthesis of the hypothetical FFLAV-MOF-1(Zn).

Materials:

  • H₂-Fluoflavine

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve H₂-Fluoflavine (0.1 mmol) and Zinc nitrate hexahydrate (0.2 mmol) in 10 mL of DMF.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution.

  • Seal the vial tightly and place it in a preheated oven at 120 °C for 48 hours.

  • After 48 hours, remove the vial from the oven and allow it to cool to room temperature.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores.

  • Dry the purified FFLAV-MOF-1(Zn) under vacuum at 150 °C for 12 hours to activate the framework.

Characterization of FFLAV-MOF-1(Zn)

A suite of characterization techniques should be employed to confirm the successful synthesis and determine the properties of FFLAV-MOF-1(Zn).

a) Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

b) Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.

c) Nitrogen Physisorption (BET Analysis): To determine the specific surface area, pore volume, and pore size distribution of the activated MOF.

d) Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the this compound ligand to the zinc metal centers by observing shifts in the vibrational frequencies of the ligand.

e) Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the MOF particles.

Drug Loading into FFLAV-MOF-1(Zn)

This protocol outlines the loading of a model anticancer drug, Doxorubicin (DOX), into the pores of FFLAV-MOF-1(Zn).

Materials:

  • Activated FFLAV-MOF-1(Zn)

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Disperse 10 mg of activated FFLAV-MOF-1(Zn) in 10 mL of a 1 mg/mL solution of DOX in PBS (pH 7.4).

  • Stir the suspension at room temperature in the dark for 24 hours.

  • Collect the DOX-loaded MOF (DOX@FFLAV-MOF-1(Zn)) by centrifugation.

  • Wash the product with PBS to remove surface-adsorbed DOX.

  • Dry the final product under vacuum at room temperature.

  • Determine the drug loading content by measuring the concentration of DOX in the supernatant using UV-Vis spectroscopy at 480 nm and calculating the difference from the initial concentration.

In Vitro Drug Release Study

This protocol describes the in vitro release of DOX from DOX@FFLAV-MOF-1(Zn) under physiological conditions.

Materials:

  • DOX@FFLAV-MOF-1(Zn)

  • Phosphate-buffered saline (PBS, pH 7.4 and pH 5.5)

Procedure:

  • Disperse 5 mg of DOX@FFLAV-MOF-1(Zn) in 10 mL of PBS (pH 7.4 or pH 5.5) in a dialysis bag (MWCO = 10 kDa).

  • Place the dialysis bag in 40 mL of the corresponding PBS buffer at 37 °C with gentle stirring.

  • At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.

  • Quantify the concentration of released DOX in the collected samples using UV-Vis spectroscopy at 480 nm.

  • Calculate the cumulative drug release percentage over time.

Visualizations

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_mof MOF Synthesis o_phenylenediamine o-phenylenediamine reflux Reflux in Ethylene Glycol o_phenylenediamine->reflux dichloroquinoxaline 2,3-dichloroquinoxaline dichloroquinoxaline->reflux ethylene_glycol Ethylene Glycol ethylene_glycol->reflux H2_this compound H₂-Fluoflavine Zn_nitrate Zn(NO₃)₂·6H₂O solvothermal Solvothermal Reaction (120°C, 48h) H2_this compound->solvothermal filtration Filtration & Washing reflux->filtration Cool & Filter filtration->H2_this compound Zn_nitrate->solvothermal DMF DMF DMF->solvothermal FFLAV_MOF FFLAV-MOF-1(Zn) washing Washing with DMF & Ethanol solvothermal->washing Centrifuge & Wash activation Activation (150°C) washing->activation Dry under Vacuum activation->FFLAV_MOF

Caption: Workflow for the synthesis of the this compound ligand and FFLAV-MOF-1(Zn).

Drug_Delivery_Workflow cluster_loading Drug Loading cluster_release In Vitro Release FFLAV_MOF Activated FFLAV-MOF-1(Zn) loading Stir in DOX solution (24h, RT) FFLAV_MOF->loading DOX Doxorubicin (DOX) DOX->loading wash_drug Centrifuge & Wash loading->wash_drug DOX_MOF DOX@FFLAV-MOF-1(Zn) wash_drug->DOX_MOF release Dialysis in PBS (pH 7.4 or 5.5, 37°C) DOX_MOF->release analysis UV-Vis Spectroscopy release->analysis release_profile Drug Release Profile analysis->release_profile

Caption: Experimental workflow for drug loading and in vitro release studies.

Applications and Future Perspectives

This compound-based MOFs represent a novel platform for advanced drug delivery systems. The redox-active nature of the this compound ligand could be exploited for stimuli-responsive drug release, where the release of the therapeutic agent is triggered by specific redox conditions found in the tumor microenvironment.[3] Furthermore, the inherent fluorescence of the this compound moiety could be utilized for simultaneous bioimaging and drug tracking.[1]

Future research should focus on the actual synthesis and characterization of this compound-based MOFs to validate the hypothetical protocols presented here. Optimization of the synthesis conditions to control crystal size and morphology will be crucial for their in vivo applications. Furthermore, comprehensive in vitro and in vivo studies are necessary to evaluate the biocompatibility, cytotoxicity, and therapeutic efficacy of these novel materials. The exploration of different metal ions and functionalized this compound derivatives could lead to a new family of MOFs with tailored properties for a wide range of biomedical applications.[5]

References

Application Notes and Protocols for the Synthesis of Fluoflavine Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit proposed, protocol for the synthesis of Fluoflavine nanoparticles, a selective inhibitor of NADPH oxidase 1 (NOX1).[1] Given the current absence of a standardized protocol in the literature, this guide outlines a methodology based on the nanoprecipitation technique, a common and effective method for formulating nanoparticles from organic molecules. These application notes also include comprehensive procedures for the characterization of the synthesized nanoparticles and discuss potential therapeutic applications and the hypothesized signaling pathway of this compound, particularly in the context of its known anti-inflammatory, anticancer, and neuroprotective activities associated with flavones.[2][3][4]

Introduction to this compound

This compound is a flavone derivative that has been identified as a potent and selective inhibitor of NOX1, with an IC50 of 90 nM.[1] It exhibits over 100-fold selectivity for NOX1 compared to NOX2, NOX3, and NOX4.[1] The NOX family of enzymes are crucial in mediating various physiological and pathological processes through the production of reactive oxygen species (ROS). The selective inhibition of NOX1 by this compound presents a promising therapeutic strategy for diseases where NOX1-mediated oxidative stress is a key pathological driver, such as in certain cancers, inflammatory disorders, and neurodegenerative diseases.

Encapsulation of this compound into nanoparticles is anticipated to enhance its therapeutic potential by improving its solubility, bioavailability, and targeted delivery, thereby potentially reducing off-target effects.

Proposed Protocol for Synthesis of this compound Nanoparticles via Nanoprecipitation

This protocol describes a bottom-up approach for the synthesis of this compound nanoparticles using the nanoprecipitation (solvent displacement) method.

Materials and Reagents
Reagent/MaterialSuggested Supplier
This compoundMedChemExpress
Acetone (ACS grade)Sigma-Aldrich
Dichloromethane (DCM, ACS grade)Sigma-Aldrich
Poloxamer 188Sigma-Aldrich
Polyvinyl alcohol (PVA)Sigma-Aldrich
Deionized water (18.2 MΩ·cm)Millipore
Magnetic stirrer with stir barVWR
Glass vialsVWR
Syringe filters (0.22 µm)Millipore
Dialysis tubing (MWCO 10 kDa)Thermo Fisher Scientific
Experimental Procedure
  • Preparation of the Organic Phase:

    • Dissolve 5 mg of this compound in 1 mL of a 1:1 (v/v) mixture of acetone and dichloromethane.

    • Vortex the solution until the this compound is completely dissolved.

    • Filter the organic phase through a 0.22 µm syringe filter to remove any particulate matter.

  • Preparation of the Aqueous Phase:

    • Prepare a 0.5% (w/v) solution of a stabilizer (e.g., Poloxamer 188 or PVA) in 10 mL of deionized water.

    • Stir the aqueous phase on a magnetic stirrer at 500 rpm.

  • Nanoprecipitation:

    • Using a syringe pump for a controlled addition rate, inject the organic phase into the stirring aqueous phase at a rate of 0.1 mL/min.

    • A milky suspension should form instantaneously, indicating the formation of nanoparticles.

    • Continue stirring for at least 4 hours at room temperature to allow for the complete evaporation of the organic solvents.

  • Purification of Nanoparticles:

    • Transfer the nanoparticle suspension to a dialysis bag (MWCO 10 kDa).

    • Dialyze against deionized water for 24 hours, with water changes every 4-6 hours, to remove the residual organic solvent and unencapsulated this compound.

  • Storage:

    • Store the purified this compound nanoparticle suspension at 4°C for short-term use or lyophilize for long-term storage.

Characterization of this compound Nanoparticles

A thorough characterization is essential to ensure the quality, stability, and efficacy of the synthesized nanoparticles.

ParameterMethodExpected Outcome/Analysis
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Determine the mean hydrodynamic diameter and the size distribution of the nanoparticles. A PDI value below 0.3 indicates a homogenous population.
Zeta Potential Laser Doppler VelocimetryMeasure the surface charge of the nanoparticles. A zeta potential of ±30 mV or higher suggests good colloidal stability.
Morphology and Size Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Visualize the shape and surface morphology of the nanoparticles and confirm the size obtained from DLS.
Encapsulation Efficiency and Drug Loading UV-Vis SpectroscopyQuantify the amount of this compound encapsulated within the nanoparticles.
Crystalline State X-ray Diffraction (XRD)Determine if the encapsulated this compound is in an amorphous or crystalline state.
Chemical Integrity Fourier-Transform Infrared Spectroscopy (FTIR)Confirm the presence of this compound and the stabilizer in the nanoparticles and check for any chemical interactions.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Storage organic_phase Dissolve this compound in Acetone/DCM nanoprecipitation Inject Organic Phase into Aqueous Phase with Stirring organic_phase->nanoprecipitation aqueous_phase Prepare Stabilizer Solution (e.g., Poloxamer 188) aqueous_phase->nanoprecipitation solvent_evaporation Stir to Evaporate Organic Solvents nanoprecipitation->solvent_evaporation dialysis Dialysis to Remove Impurities solvent_evaporation->dialysis storage Store at 4°C or Lyophilize dialysis->storage

Caption: Workflow for the synthesis of this compound nanoparticles.

Hypothesized Signaling Pathway of this compound

This compound's primary known mechanism of action is the selective inhibition of NOX1.[1] NOX1 is a key enzyme in the generation of ROS, which acts as a signaling molecule in various pathways, including those involved in inflammation and cell proliferation. The general anti-inflammatory and anticancer activities of flavones often involve the modulation of signaling pathways such as NF-κB, MAPK, and JNK-STAT.[2]

Based on this, we hypothesize that this compound nanoparticles exert their therapeutic effects by inhibiting NOX1, leading to a reduction in ROS production. This, in turn, would suppress the activation of pro-inflammatory and pro-proliferative signaling cascades like NF-κB and MAPK.

G Fluoflavine_NP This compound Nanoparticles NOX1 NOX1 Fluoflavine_NP->NOX1 Inhibition ROS Reduced ROS Production NOX1->ROS Suppression NFkB NF-κB Pathway ROS->NFkB Inhibition of Activation MAPK MAPK Pathway ROS->MAPK Inhibition of Activation Inflammation Decreased Inflammation NFkB->Inflammation Proliferation Decreased Cell Proliferation MAPK->Proliferation

Caption: Hypothesized signaling pathway of this compound nanoparticles.

Potential Applications in Drug Development

The unique properties of this compound as a selective NOX1 inhibitor, combined with the advantages of nanoparticle formulation, suggest potential applications in:

  • Oncology: Certain cancers, such as those of the colon and prostate, exhibit elevated NOX1 expression, which is associated with tumor growth and angiogenesis. This compound nanoparticles could offer a targeted approach to inhibit these processes.

  • Inflammatory Diseases: NOX1-derived ROS are implicated in the pathogenesis of inflammatory bowel disease (IBD) and other chronic inflammatory conditions. A nanoparticle formulation could enhance the delivery of this compound to inflamed tissues.

  • Neurodegenerative Diseases: Oxidative stress is a major contributor to neuronal damage in diseases like Alzheimer's and Parkinson's. The neuroprotective effects of flavonoids, potentially mediated through NOX1 inhibition, could be harnessed more effectively with nanoparticle delivery across the blood-brain barrier.[3][4]

Conclusion

This document provides a foundational, yet proposed, framework for the synthesis and characterization of this compound nanoparticles. The detailed protocols and characterization methods are designed to guide researchers in the development of a novel therapeutic agent. The hypothesized mechanism of action, centered on the selective inhibition of NOX1, opens avenues for investigating the efficacy of this compound nanoparticles in a range of diseases driven by oxidative stress. Further research is warranted to optimize the synthesis protocol and to validate the therapeutic potential and signaling pathways of this promising nanoparticle formulation.

References

Fluoflavine as a Probe for DNA Intercalation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoflavine, a heterocyclic compound, is a structural analog of the well-characterized DNA intercalator, proflavine.[1][2] Due to this structural similarity, this compound holds potential as a fluorescent probe for studying the structure and dynamics of DNA, and for screening potential DNA-binding drugs. Intercalating agents are molecules that can insert themselves between the base pairs of DNA, leading to conformational changes in the DNA structure and often interfering with cellular processes like replication and transcription.[3][4] This property makes them valuable tools in molecular biology and potential therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of this compound as a DNA intercalation probe. It is important to note that while the fundamental principles are based on the extensive research conducted on proflavine, the specific experimental parameters for this compound may require optimization.

Principle of DNA Intercalation Detection

The interaction of this compound with DNA can be monitored by changes in its photophysical properties. Upon intercalation into the DNA double helix, the environment around the this compound molecule becomes more rigid and hydrophobic. This change typically leads to alterations in its absorption and fluorescence spectra, which can be quantified to determine binding affinities and mechanisms.

Applications

  • Quantification of DNA-ligand interactions: Determination of binding constants and stoichiometry of this compound-DNA complexes.

  • High-throughput screening: Screening of small molecules that compete with this compound for DNA binding sites.

  • Structural analysis of DNA: Probing local DNA conformations and changes induced by other ligands.

  • Cellular imaging: As a potential fluorescent stain for nucleic acids in fixed or live cells (requires further validation).

Data Presentation

Table 1: Spectroscopic Properties of Proflavine (Analog for this compound)
ParameterFree in SolutionIntercalated in DNAReference
Absorption Maximum (λ_max_) ~444 nmRed-shift to ~460 nm[5]
Molar Extinction Coefficient (ε) Decreases (Hypochromism)-[6][7]
Fluorescence Emission Maximum ~505 nmQuenching or slight blue-shift[8]
Fluorescence Quantum Yield 38.56%2.86% (significant quenching)[5]
Table 2: Quantitative Data for Proflavine-DNA Interaction
ParameterValueMethodReference
Binding Constant (K_b_) 2.20 (± 0.48) x 10⁴ M⁻¹UV-Vis Spectroscopy
Binding Constant (K_b) 2.32 (± 0.41) x 10⁴ M⁻¹Cyclic Voltammetry
Binding Constant (K_prf) 0.119 (± 9x10⁻³) µM⁻¹Flow Injection Analysis[9]
Binding Site Size 2.07 (± 0.1) base pairsVoltammetric Measurements
Stern-Volmer Quenching Constant (K_sv) (298 K) (4.2 ± 0.1) × 10⁵ M⁻¹Fluorescence Quenching[10]
Standard Gibbs Free-Energy Change (ΔG°) -24.90 kJ/molElectrochemical Measurements[11]

Note: The data presented above is for proflavine and should be considered as a starting point for studies with this compound. Experimental determination of these parameters for this compound is essential.

Experimental Protocols

UV-Vis Spectrophotometry for DNA Binding Analysis

This protocol describes how to determine the binding constant of this compound to DNA by monitoring the changes in its absorption spectrum.

Materials:

  • This compound stock solution (e.g., 1 mM in a suitable buffer)

  • Calf Thymus DNA (ctDNA) stock solution (concentration determined by absorbance at 260 nm)

  • Phosphate buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 7.0)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Protocol:

  • Prepare a working solution of this compound in the phosphate buffer at a concentration that gives an absorbance of ~1.0 at its λ_max_.

  • Fill a quartz cuvette with the this compound solution and record the initial absorption spectrum (typically from 350 to 600 nm).

  • Titrate the this compound solution with small aliquots of the ctDNA stock solution.

  • After each addition of DNA, mix the solution thoroughly and allow it to equilibrate for 5 minutes.

  • Record the absorption spectrum after each titration.

  • Continue the titration until no further significant changes in the spectrum are observed.

  • Correct the spectra for the dilution effect.

  • Analyze the data using the Scatchard equation or a suitable non-linear fitting model to determine the binding constant (K_b_) and the number of binding sites.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound and DNA stock solutions C Record initial spectrum of this compound A->C B Set up spectrophotometer B->C D Titrate with DNA aliquots C->D E Equilibrate and record spectra D->E F Repeat until saturation E->F not saturated F->D G Correct for dilution F->G saturated H Plot absorbance changes G->H I Calculate binding constant (Kb) H->I

UV-Vis Titration Workflow
Fluorescence Spectroscopy for DNA Binding and Quenching Studies

This protocol details the use of fluorescence spectroscopy to study the binding of this compound to DNA, often observed as fluorescence quenching.

Materials:

  • This compound stock solution

  • ctDNA stock solution

  • Phosphate buffer

  • Quartz fluorescence cuvettes

  • Fluorometer

Protocol:

  • Prepare a dilute working solution of this compound in the phosphate buffer (e.g., 1-5 µM).

  • Record the fluorescence emission spectrum of the this compound solution by exciting at its absorption maximum (λ_ex_).

  • Add increasing concentrations of ctDNA to the this compound solution.

  • After each addition, mix and equilibrate for 5 minutes before recording the fluorescence emission spectrum.

  • Monitor the decrease in fluorescence intensity at the emission maximum (λ_em_).

  • Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the quenching constant (K_sv_).

  • The binding constant (K_b_) and the number of binding sites can also be determined by plotting log[(F₀-F)/F] vs. log[DNA].

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound and DNA solutions C Record initial fluorescence of this compound A->C B Set up fluorometer B->C D Add increasing amounts of DNA C->D E Record fluorescence spectra D->E F Plot fluorescence intensity vs. DNA concentration E->F G Apply Stern-Volmer equation F->G H Determine quenching constant (Ksv) G->H

Fluorescence Quenching Assay Workflow
Thermal Denaturation (DNA Melting) Studies

This protocol is used to assess the stabilization of the DNA double helix by this compound binding. Intercalators increase the melting temperature (T_m_) of DNA.

Materials:

  • ctDNA solution

  • This compound solution

  • Phosphate buffer

  • UV-Vis spectrophotometer with a temperature controller (peltier)

Protocol:

  • Prepare two samples in separate cuvettes: one with ctDNA in buffer and another with ctDNA and this compound in buffer. The concentration of this compound should be sufficient to ensure significant binding.

  • Place the cuvettes in the spectrophotometer's temperature-controlled sample holder.

  • Monitor the absorbance at 260 nm as the temperature is slowly increased (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature where the DNA is fully denatured (e.g., 95°C).

  • Plot the absorbance at 260 nm versus temperature for both samples.

  • The melting temperature (T_m_) is the temperature at which half of the DNA is denatured, corresponding to the midpoint of the absorbance increase.

  • Determine the T_m_ for both the DNA alone and the DNA-fluoflavine complex. An increase in T_m_ in the presence of this compound indicates stabilization of the DNA duplex due to intercalation.

Signaling Pathways and Logical Relationships

The primary mechanism of action for intercalating agents like this compound at the molecular level is the physical insertion between DNA base pairs. This event can trigger a cascade of cellular consequences.

G A This compound C Intercalation (Insertion between base pairs) A->C B DNA Double Helix B->C D DNA Structural Distortion (Unwinding, Lengthening) C->D E Inhibition of DNA Replication & Transcription D->E F Cell Cycle Arrest E->F G Apoptosis (Programmed Cell Death) F->G

Mechanism of Action for DNA Intercalators

Conclusion

This compound, as a structural analog of proflavine, presents a promising avenue for the development of new fluorescent probes for DNA intercalation studies. The protocols and data provided herein, based on its well-characterized counterpart, offer a solid foundation for researchers to begin their investigations. It is crucial to experimentally determine the specific spectroscopic properties and binding affinities of this compound to validate its use as a reliable probe. The methodologies outlined will be instrumental in characterizing the interaction of this and other novel compounds with DNA, contributing to the fields of molecular biology, diagnostics, and drug discovery.

References

Application Notes and Protocols for Electrochemical CO2 Capture Using Fluoflavine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of fluoflavine derivatives, specifically this compound disulfonate (FFDS), in electrochemical systems for carbon dioxide (CO2) capture. The methodology leverages an electrochemical pH swing mechanism driven by the redox activity of the this compound compound.

Introduction

Electrochemical CO2 capture presents a promising alternative to traditional energy-intensive thermal amine scrubbing methods. This approach utilizes redox-active molecules to drive the capture and release of CO2 at ambient temperature and pressure, significantly lowering the energy penalty. This compound derivatives, such as the water-soluble and oxygen-tolerant this compound disulfonate (FFDS), have emerged as effective mediators for this process. The capture and release are governed by a proton-coupled electron transfer (PCET) mechanism, which induces a pH swing in the electrolyte solution.[1]

Principle of Operation

The electrochemical CO2 capture process using FFDS operates on the principle of a redox-induced pH swing. The core of the technology is the reversible two-electron, two-proton reduction and oxidation of the FFDS molecule.

  • CO2 Capture (Cathode): In the reduced state, the FFDS solution becomes basic, which increases the solubility of CO2 from a gas stream (e.g., ambient air or flue gas) by converting it to bicarbonate and carbonate ions.

  • CO2 Release (Anode): The bicarbonate/carbonate-rich electrolyte is then circulated to the anode where the FFDS is electrochemically oxidized. This process releases protons, making the solution acidic and causing the bicarbonate/carbonate to be converted back into gaseous CO2, which can then be collected in a concentrated stream.

This continuous cycle allows for efficient capture and concentration of CO2 powered by electricity.

Quantitative Performance Data

The performance of FFDS in an aqueous electrochemical flow system has been quantified in several key studies. The following table summarizes the reported data for an FFDS-based system.[1]

ParameterValueConditions
CO2/e- Molar Ratio 0.88Simulated flue gas containing 10% O2.
Coulombic Efficiency > 99%Accelerated overnight Direct Air Capture (DAC) under deep discharge-charge mode.
Energy Cost for Release & Regeneration 58 - 190 kJ/mol CO2Dependent on applied current densities and discharge-charge modes.
Cycling Stability Stable over 40 daysThree-day DAC under normal discharge-charge mode.

Signaling Pathway and Experimental Workflow

The logical flow of the electrochemical CO2 capture and release process, along with the key chemical transformations, can be visualized as follows:

CO2_Capture_Workflow CO2_gas CO2 (gas) Bicarbonate HCO3- / CO3^2- (in solution) CO2_gas->Bicarbonate Absorption FFDS_reduced Reduced FFDS (Basic Electrolyte) FFDS_reduced->Bicarbonate Drives absorption (pH swing) Bicarbonate_release HCO3- / CO3^2- (in solution) Bicarbonate->Bicarbonate_release Electrolyte Circulation FFDS_oxidized Oxidized FFDS (Acidic Electrolyte) FFDS_oxidized->FFDS_reduced Electrochemical Reduction CO2_released CO2 (gas, concentrated) FFDS_oxidized->CO2_released Drives release (pH swing) Bicarbonate_release->CO2_released Desorption

Caption: Electrochemical CO2 capture and release cycle using FFDS.

Experimental Protocols

The following sections provide detailed protocols for key experiments in the evaluation of this compound derivatives for electrochemical CO2 capture.

Synthesis of this compound Disulfonate (FFDS)

This protocol describes a two-step synthesis of FFDS, starting from the synthesis of this compound (FF) followed by its sulfonation.

Step 1: Synthesis of this compound (FF) [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ortho-phenylenediamine and 2,3-dichloroquinoxaline in ethylene glycol.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography.

  • Isolation: After cooling to room temperature, a microcrystalline golden solid of this compound will precipitate.

  • Purification: Collect the solid by filtration, wash with ethanol, and then with diethyl ether. Dry the product under vacuum.

Step 2: Sulfonation of this compound to FFDS [1]

  • Reaction Setup: In a clean, dry flask, add the synthesized this compound to fuming sulfuric acid (oleum).

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Precipitation: Carefully and slowly pour the reaction mixture onto ice. A yellow precipitate of this compound disulfonic acid (FFDS) will form.

  • Purification: Collect the FFDS precipitate by filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and then wash with ethanol. Dry the final product under vacuum. A high yield of approximately 94% can be expected.

Preparation of the FFDS Electrolyte
  • Dissolution: Prepare the desired concentration of the FFDS electrolyte by dissolving the synthesized FFDS powder in deionized water. The supporting electrolyte, such as potassium chloride (KCl), can be added to increase conductivity.

  • pH Adjustment: Adjust the initial pH of the electrolyte solution to the desired value (e.g., neutral or slightly basic) using a suitable buffer or by adding a base (e.g., KOH).

  • Degassing: Degas the electrolyte solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen before introducing it into the electrochemical cell.

Electrochemical Cell Assembly and Operation

A flow-through electrochemical cell with gas diffusion electrodes is recommended for efficient CO2 capture.

Components:

  • Electrochemical Cell: A two-compartment cell separated by an ion-exchange membrane (anion or cation exchange membrane depending on the specific process design).

  • Electrodes: Gas diffusion electrodes (GDEs) for both the cathode and anode. The GDEs typically consist of a carbon-based gas diffusion layer with a catalyst layer.

  • Pumps: Peristaltic pumps to circulate the electrolyte.

  • Gas Flow Control: Mass flow controllers to regulate the flow of the CO2-containing gas stream and the sweep gas for the released CO2.

  • Potentiostat/Galvanostat: To apply the desired potential or current for the electrochemical reactions.

  • CO2 Sensor: An in-line NDIR (non-dispersive infrared) CO2 sensor to monitor the concentration of CO2 in the outlet gas streams.

Assembly and Operation Workflow:

Experimental_Setup cluster_gas_handling Gas Handling cluster_electrochemical_cell Electrochemical Flow Cell cluster_electrolyte_circulation Electrolyte Circulation cluster_analysis Analysis Gas_Inlet CO2 Source (e.g., Air, Flue Gas) MFC_In Mass Flow Controller Gas_Inlet->MFC_In Cathode Cathode (GDE) MFC_In->Cathode Membrane Ion-Exchange Membrane Cathode->Membrane CO2_Sensor_Capture CO2 Sensor (Capture Outlet) Cathode->CO2_Sensor_Capture Anode Anode (GDE) Electrolyte_Reservoir FFDS Electrolyte Reservoir Anode->Electrolyte_Reservoir CO2_Sensor_Release CO2 Sensor (Release Outlet) Anode->CO2_Sensor_Release Membrane->Anode Pump Peristaltic Pump Electrolyte_Reservoir->Pump Pump->Cathode Data_Acquisition Data Acquisition System CO2_Sensor_Capture->Data_Acquisition CO2_Sensor_Release->Data_Acquisition Potentiostat Potentiostat/ Galvanostat Potentiostat->Cathode Working Electrode Potentiostat->Anode Counter Electrode

Caption: Workflow for assembling and operating the electrochemical CO2 capture system.

  • Assembly: Assemble the electrochemical cell according to the manufacturer's instructions, ensuring proper sealing to prevent leaks.

  • Electrolyte Loading: Fill the electrolyte reservoir with the prepared FFDS solution and prime the pumps to circulate the electrolyte through the cell.

  • Gas Flow: Start the flow of the CO2-containing gas through the cathode compartment and a sweep gas (e.g., nitrogen) through the anode compartment.

  • Electrochemical Cycling: Apply a constant reduction potential or current to the cathode for CO2 capture. Monitor the outlet CO2 concentration from the cathode to determine the capture efficiency. Once the electrolyte is saturated with CO2, switch the polarity and apply an oxidation potential or current to the anode to release the captured CO2. Monitor the outlet CO2 concentration from the anode to quantify the released CO2.

  • Data Logging: Continuously record the current, potential, and CO2 concentrations throughout the experiment.

Analytical Methods

CO2 Quantification:

  • Calibration of CO2 Sensor:

    • Perform a two-point calibration of the NDIR CO2 sensor using a zero gas (pure nitrogen) and a calibration gas with a known CO2 concentration (e.g., 1000 ppm or 10% CO2, depending on the expected range).

    • For direct air capture applications, a calibration point at ambient CO2 levels (around 400 ppm) is also recommended.[2][3]

  • Calculation of CO2 Capture/Release:

    • The amount of CO2 captured or released can be calculated by integrating the difference between the inlet and outlet CO2 concentrations over time, multiplied by the gas flow rate.

Electrochemical Characterization (Cyclic Voltammetry):

  • Setup: Use a standard three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).

  • Procedure:

    • Record the cyclic voltammogram (CV) of the FFDS electrolyte under an inert atmosphere (e.g., nitrogen).

    • Then, saturate the electrolyte with CO2 and record the CV again.

    • Compare the CVs to observe the electrochemical response of FFDS to the presence of CO2. The scan rate can be varied (e.g., from 10 to 100 mV/s) to investigate the kinetics of the electron transfer.[4][5]

Conclusion

This compound derivatives, particularly FFDS, offer a promising avenue for the development of efficient and sustainable electrochemical CO2 capture technologies. The protocols outlined in these application notes provide a framework for researchers to synthesize, characterize, and evaluate these compounds in a laboratory setting. Further optimization of the electrolyte composition, electrode materials, and cell design will be crucial for the scale-up and commercialization of this technology.

References

Application Notes and Protocols for Time-Resolved Spectroscopy of Fluoflavine Excited States

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoflavine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their unique photophysical and redox properties. Understanding the behavior of their excited states is crucial for applications ranging from photodynamic therapy to the development of novel photosensitizers and organic light-emitting diodes (OLEDs). Time-resolved spectroscopy is an indispensable tool for elucidating the dynamics of these short-lived excited states, providing insights into their formation, decay pathways, and reactivity.

This document provides a detailed guide to performing and interpreting time-resolved spectroscopic experiments on this compound. It includes established protocols for transient absorption and fluorescence lifetime measurements, illustrative data from related flavin compounds, and a discussion of the key photophysical parameters that can be extracted. While comprehensive photophysical data for neutral this compound is not extensively available in public literature, this guide uses data from structurally similar flavins to demonstrate the expected outcomes and data analysis workflows. The focus of existing research has been largely on the radical and anionic states of this compound, which are also briefly discussed.

Photophysical Pathways of this compound

Upon absorption of a photon, a this compound molecule is promoted to an excited singlet state (S₁). From there, it can undergo several deactivation processes, which are depicted in the Jablonski diagram below. The primary pathways include fluorescence (radiative decay to the ground state, S₀), internal conversion (non-radiative decay to S₀), and intersystem crossing to a triplet state (T₁). The triplet state can then decay back to the ground state via phosphorescence or non-radiative processes.

Jablonski cluster_Singlet Singlet States cluster_Triplet Triplet State S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 Absorption S1->S0 Fluorescence (τ_F) S1->S0 Internal Conversion (IC) S2 S₂ S1->S2 Excited State Absorption (S₁→Sₙ) T1 T₁ S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (τ_T) T1->S0 Intersystem Crossing T1->T1 Excited State Absorption (T₁→Tₙ) TAS_Workflow cluster_Setup Experimental Setup cluster_Steps Protocol Steps Laser Femtosecond Laser (e.g., Ti:Sapphire) OPA Optical Parametric Amplifier (OPA) Laser->OPA Pump Beam WLG White Light Generation Laser->WLG Probe Beam Sample Sample Cell OPA->Sample WLG->Sample Detector Spectrometer/CCD Sample->Detector step1 1. Prepare Sample (Solvent, Concentration, Degas) step2 2. Set Excitation Wavelength (e.g., 400 nm) step1->step2 step3 3. Generate Probe Pulse (White Light Continuum) step2->step3 step4 4. Overlap Pump and Probe in Sample step3->step4 step5 5. Record ΔA at Various Time Delays step4->step5 step6 6. Data Analysis step5->step6

Troubleshooting & Optimization

Technical Support Center: Fluoflavine Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of Fluoflavine in organic solvents.

Troubleshooting Guides

Issue: this compound is not dissolving in the chosen organic solvent.

  • Initial Assessment:

    • Verify Solvent Purity: Ensure the organic solvent is of high purity and anhydrous, as trace amounts of water can significantly impact the solubility of hydrophobic compounds.

    • Confirm this compound Integrity: Check the purity and physical state of the this compound. Impurities or a different polymorphic form can affect solubility.

    • Review the "Like Dissolves Like" Principle: this compound is a largely non-polar, aromatic molecule. Its solubility will be favored in solvents with similar characteristics. Polar solvents are generally less effective.

  • Troubleshooting Workflow:

    G start Start: this compound not dissolving check_solvent Step 1: Verify Solvent Purity & Dryness start->check_solvent check_this compound Step 2: Confirm this compound Purity check_solvent->check_this compound solubility_principle Step 3: Re-evaluate 'Like Dissolves Like' check_this compound->solubility_principle heating Option A: Gentle Heating & Sonication solubility_principle->heating cosolvent Option B: Introduce a Co-solvent solubility_principle->cosolvent analog Option C: Consider a More Soluble Analog solubility_principle->analog determine_solubility Action: Determine Experimental Solubility heating->determine_solubility cosolvent->determine_solubility analog->determine_solubility end_soluble Outcome: Soluble determine_solubility->end_soluble end_insoluble Outcome: Insoluble - Re-evaluate solvent choice determine_solubility->end_insoluble

    Caption: Troubleshooting workflow for this compound dissolution issues.

  • Corrective Actions:

    • Gentle Heating and Sonication: Apply gentle heat (e.g., 30-40°C) and use a sonicator to provide energy to break the crystal lattice of the this compound solid. Be cautious, as flavins can be photosensitive and heat-labile.[1]

    • Co-solvency: Introduce a small amount of a compatible co-solvent to modify the polarity of the solvent system. For example, if using a non-polar solvent like toluene, adding a small percentage of a slightly more polar solvent like dichloromethane might improve solubility.

    • Particle Size Reduction: If you have the means, reducing the particle size of the this compound powder through techniques like micronization can increase the surface area available for dissolution, thereby improving the dissolution rate.[2][3][4]

    • Chemical Modification (Advanced): For specialized applications, consider synthesizing a more soluble analog. For instance, attaching a flexible alkyl chain, such as an isobutyl or a dibenzylethyl group to the N(10) position of the isoalloxazine ring, has been shown to significantly improve solubility in non-polar organic solvents like benzene and methylene chloride.[5]

Frequently Asked Questions (FAQs)

Q1: Is there a comprehensive table of this compound's solubility in common organic solvents?

A1: Currently, a comprehensive public database of quantitative solubility data for this compound in a wide range of organic solvents is not available. Solubility often needs to be determined empirically for the specific solvent, temperature, and purity of the materials being used. However, based on its chemical structure and related flavin compounds, a qualitative assessment suggests low solubility in highly polar solvents and better, though still limited, solubility in non-polar aprotic solvents. For research purposes, it is highly recommended to experimentally determine the solubility in your solvent system of interest using a standardized method like the shake-flask protocol.

Q2: How can I experimentally determine the solubility of this compound in a specific organic solvent?

A2: The most reliable and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[6] This involves adding an excess amount of this compound to a known volume of the solvent, agitating the mixture at a constant temperature until equilibrium is reached (typically 24-72 hours), and then measuring the concentration of dissolved this compound in the supernatant using an analytical technique like HPLC or UV-Vis spectroscopy.[6]

Q3: Does the oxidation state of this compound affect its solubility?

A3: Yes, the oxidation state can significantly impact solubility. For flavin analogs, the reduced anionic forms have been observed to be considerably less soluble in organic solvents than the oxidized form.[5] This is an important consideration if you are working with reduced species of this compound.

Q4: What are some suitable starting solvents for dissolving this compound?

A4: Based on studies of modified flavins and the general properties of similar polycyclic aromatic compounds, you could start with aprotic, non-polar to moderately polar solvents. A flavin analog, N(10)-2,2-dibenzylethyl-7,8-dimethylisoalloxazine (DBF), which was designed for improved solubility, showed good solubility in benzene and methylene chloride.[5] Additionally, some experiments with this compound radicals have been conducted in tetrahydrofuran (THF), suggesting some degree of solubility.

Q5: Can I use DMSO or DMF to dissolve this compound?

A5: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are powerful, polar aprotic solvents capable of dissolving a wide range of compounds. While specific data for this compound is scarce, these solvents are often used for poorly soluble compounds. However, their high boiling points can make them difficult to remove after an experiment.

Quantitative Solubility Data

As previously mentioned, specific quantitative solubility data for this compound is not widely published. The table below is provided as a template for researchers to record their own experimental findings, based on the shake-flask method. For reference, the reported solubility of a more soluble, structurally related flavin analog, N(10)-2,2-dibenzylethyl-7,8-dimethylisoalloxazine (DBF), is included.[5]

SolventTemperature (°C)This compound Solubility (mg/mL)This compound Solubility (mM)Reference/Notes
User's Experimental Data
Dichloromethane (DCM)25Enter your dataEnter your data
Tetrahydrofuran (THF)25Enter your dataEnter your dataThis compound radicals have been studied in THF, but were noted to have poor solubility.
Acetonitrile25Enter your dataEnter your dataFree this compound ligand has been characterized using UV-vis in acetonitrile.
Toluene25Enter your dataEnter your data
Dimethyl Sulfoxide (DMSO)25Enter your dataEnter your data
N,N-Dimethylformamide (DMF)25Enter your dataEnter your data
Reference Data for DBF Analog
BenzeneRoom Temp.~0.67~1.5N(10)-2,2-dibenzylethyl-7,8-dimethylisoalloxazine[5]
Methylene ChlorideRoom Temp.~8.9~20N(10)-2,2-dibenzylethyl-7,8-dimethylisoalloxazine[5]

Experimental Protocols

Protocol: Determining Equilibrium Solubility via the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in an organic solvent.[6]

  • Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

  • Materials:

    • This compound (solid)

    • Organic solvent of interest

    • Glass vials with screw caps

    • Temperature-controlled shaker or agitator

    • Centrifuge

    • Syringe filters (chemically inert, e.g., PTFE)

    • Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

    • Volumetric flasks and pipettes

  • Workflow Diagram:

    G prep 1. Preparation: Add excess this compound to a known volume of solvent. equilibrate 2. Equilibration: Agitate at constant temperature for 24-72 hours. prep->equilibrate separate 3. Phase Separation: Centrifuge the suspension. equilibrate->separate filter 4. Filtration: Filter the supernatant through a PTFE filter. separate->filter quantify 5. Quantification: Dilute and analyze the filtrate using HPLC or UV-Vis. filter->quantify report 6. Reporting: Calculate and report solubility in mg/mL or mM. quantify->report

  • Procedure:

    • Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial containing a precise volume of the chosen organic solvent. "Excess" means that a visible amount of undissolved solid remains after the equilibration period.

    • Equilibration: Seal the vials and place them in a shaker with constant temperature control. Agitate the samples for a sufficient duration (24 to 72 hours is typical) to ensure equilibrium is reached between the dissolved and undissolved solid.

    • Phase Separation: After equilibration, remove the vials and allow them to stand briefly. To separate the undissolved solid, centrifuge the vials at a high speed.

    • Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Attach a chemically inert syringe filter (e.g., 0.22 µm PTFE) and filter the solution into a clean vial. This step is crucial to remove any remaining solid particles.

    • Quantification:

      • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

      • Generate a calibration curve using an appropriate analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

      • Accurately dilute the filtered sample solution to fall within the linear range of the calibration curve.

      • Measure the concentration of the diluted sample and, accounting for the dilution factor, calculate the concentration of the original saturated solution. [6] 6. Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

References

Addressing photostability issues of Fluoflavine in solution

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is photostability and why is it a concern for Fluoflavine?

A1: Photostability refers to the ability of a molecule to resist degradation upon exposure to light. For a fluorescent molecule like this compound, photostability is crucial because light exposure, particularly the high-intensity light used for excitation in fluorescence microscopy and other applications, can lead to photochemical reactions that irreversibly damage the molecule. This process, known as photobleaching, results in a loss of fluorescence and can compromise experimental results.[1][2]

Q2: My this compound solution is rapidly losing its fluorescence during my experiment. What is happening?

A2: The rapid loss of fluorescence is a classic sign of photobleaching. This occurs when this compound molecules are exposed to excitation light, leading to their photochemical destruction.[1][2] The rate of this degradation is influenced by several factors, including the intensity and wavelength of the light, the duration of exposure, and the chemical environment of the solution.[3][4]

Q3: What are the primary causes of photobleaching in fluorescent dyes like this compound?

A3: The primary causes of photobleaching involve the interaction of the excited fluorophore with its environment. Key mechanisms include:

  • Generation of Reactive Oxygen Species (ROS): In the presence of oxygen, the excited this compound molecule can transfer energy to molecular oxygen, creating highly reactive species like singlet oxygen and superoxide radicals. These ROS can then attack and degrade the this compound molecule.[4][5]

  • Triplet State Formation: High-intensity light can cause the fluorophore to enter a long-lived, high-energy triplet state. In this state, the molecule is more susceptible to chemical reactions with surrounding molecules, including oxygen, which leads to degradation.[4]

  • Photochemical Degradation: The energy from light absorption can directly break chemical bonds within the this compound molecule, altering its structure and destroying its fluorescent properties.[4]

Q4: How can I minimize photobleaching of my this compound solution?

A4: Several strategies can be employed to minimize photobleaching:

  • Reduce Light Exposure: This is the most straightforward method. Use the lowest possible light intensity and the shortest exposure time necessary to obtain a good signal.[1][2][6] Use neutral density filters to attenuate the light source.[2]

  • Use Appropriate Filters: Ensure your filter sets are optimized for the specific excitation and emission wavelengths of this compound to avoid unnecessary exposure to damaging wavelengths.[1]

  • Work in Low-Light Conditions: When preparing and handling this compound solutions, work in a dimly lit room or use amber-colored labware to protect the solution from ambient light.[7][8][9]

  • Use Antifade Reagents: These are chemical additives that can be added to the solution to reduce photobleaching. They typically work by scavenging reactive oxygen species.[1][5][10]

  • Deoxygenate Solutions: Since oxygen plays a key role in photobleaching, removing it from the solution through methods like nitrogen or argon bubbling can improve stability.[5]

Q5: Are there any chemical stabilizers I can add to my this compound solution?

A5: Yes, several types of chemical stabilizers, often referred to as antifade agents, can be used. These include:

  • Antioxidants: Ascorbic acid (Vitamin C) and Trolox are common antioxidants that can scavenge reactive oxygen species.[5][7]

  • Triplet State Quenchers: Molecules like 1,4-diazabicyclo[2.2.2]octane (DABCO) can help to deactivate the reactive triplet state of the fluorophore.[5]

  • Commercial Antifade Reagents: Several commercially available mounting media and solutions are formulated with a combination of stabilizers to protect fluorescent dyes from photobleaching.[1][11]

Troubleshooting Guide

If you are experiencing photostability issues with your this compound solution, follow these troubleshooting steps:

Issue Possible Cause Recommended Solution
Rapid loss of fluorescence signal during measurement. High light intensity.Reduce the intensity of the excitation light source by using lower power settings or neutral density filters.[1][2]
Prolonged exposure time.Decrease the exposure time for each measurement to the minimum required for adequate signal detection.[1]
Presence of oxygen in the solution.Deoxygenate the solvent by bubbling with an inert gas like nitrogen or argon before dissolving the this compound.[5]
Fluorescence intensity decreases over time, even with minimal light exposure. Ambient light degradation during storage or handling.Store this compound solutions in amber vials or wrap containers in aluminum foil to protect from light.[7][8][9] Prepare solutions in a dimly lit environment.[7]
Unstable solvent or pH.Ensure the solvent is of high purity and the pH of the solution is stable, as environmental factors can influence photostability.[4]
Inconsistent fluorescence readings between samples. Inconsistent light exposure between samples.Ensure all samples are exposed to the same light intensity and duration during the experiment.[2]
Degradation of stock solution.Prepare fresh this compound solutions for critical experiments. Store stock solutions protected from light and at a low temperature as recommended for light-sensitive compounds.

Experimental Protocols

Protocol for Assessing this compound Photostability

This protocol is based on the ICH Q1B guidelines for photostability testing and can be adapted for a laboratory setting.[12][13][14]

Objective: To determine the effect of light exposure on the stability of a this compound solution.

Materials:

  • This compound

  • High-purity solvent (e.g., THF, DCM, or the solvent used in your experiment)

  • Transparent, chemically inert containers (e.g., quartz cuvettes or glass vials)

  • Aluminum foil

  • A calibrated light source capable of emitting both visible and near-UV light (as specified in ICH Q1B).[14] Alternatively, a fluorescence microscope's excitation lamp can be used for a qualitative assessment.

  • UV-Vis spectrophotometer or fluorometer

Procedure:

  • Sample Preparation: Prepare a solution of this compound at the desired concentration in the chosen solvent.

  • Control Sample: Transfer an aliquot of the solution to a container and wrap it completely in aluminum foil. This will serve as the "dark control."[14]

  • Test Sample: Transfer an equal aliquot of the solution to an identical, transparent container. This is the "exposed sample."

  • Light Exposure: Place both the dark control and the exposed sample in a photostability chamber or at a fixed distance from the light source. Expose them for a defined period. According to ICH Q1B, a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter is recommended for confirmatory studies.[13] For general lab purposes, you can expose the sample for varying durations (e.g., 1, 2, 4, 8 hours) to assess the rate of degradation.

  • Analysis: After the exposure period, measure the absorbance or fluorescence intensity of both the dark control and the exposed sample.

  • Data Interpretation: Compare the measurements of the exposed sample to the dark control. A significant decrease in absorbance or fluorescence in the exposed sample indicates photodegradation.

Quantitative Data Summary
Parameter Dark Control Exposed Sample (1.2 million lux hours, 200 Wh/m²) % Degradation
Initial Absorbance at λmax [Value][Value]-
Final Absorbance at λmax [Value][Value][Calculation]
Initial Fluorescence Intensity at λem [Value][Value]-
Final Fluorescence Intensity at λem [Value][Value][Calculation]

% Degradation = [ (Initial Value - Final Value) / Initial Value ] * 100

Visualizations

Signaling Pathway of Photobleaching

Photobleaching_Pathway This compound This compound (Ground State) Excited_this compound Excited Singlet State This compound->Excited_this compound Degradation Photodegradation Products This compound->Degradation Excited_this compound->this compound Fluorescence Triplet_State Excited Triplet State Excited_this compound->Triplet_State Intersystem Crossing Oxygen Molecular Oxygen (O2) Triplet_State->Oxygen Energy Transfer Triplet_State->Degradation Chemical Reaction Light Light (hν) Light->this compound Absorption ROS Reactive Oxygen Species (ROS) Oxygen->ROS ROS->this compound Oxidation

Caption: General pathway of fluorescent molecule photobleaching.

Troubleshooting Workflow for this compound Photostability

Troubleshooting_Workflow Start Start: Rapid Fluorescence Loss Check_Light Step 1: Check Light Exposure Start->Check_Light Reduce_Intensity Reduce Intensity/ Exposure Time Check_Light->Reduce_Intensity Problem_Solved1 Problem Solved? Reduce_Intensity->Problem_Solved1 Check_Environment Step 2: Evaluate Solution Environment Problem_Solved1->Check_Environment No End_Success Experiment Optimized Problem_Solved1->End_Success Yes Use_Antifade Add Antifade Reagent/ Deoxygenate Check_Environment->Use_Antifade Problem_Solved2 Problem Solved? Use_Antifade->Problem_Solved2 Check_Handling Step 3: Review Handling & Storage Problem_Solved2->Check_Handling No Problem_Solved2->End_Success Yes Protect_From_Light Use Amber Vials/ Work in Dim Light Check_Handling->Protect_From_Light Protect_From_Light->End_Success End_Fail Consult Further

Caption: A step-by-step workflow for troubleshooting this compound photostability issues.

References

Troubleshooting Unexpected Results in Fluoflavine Electrochemistry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during the electrochemical analysis of Fluoflavine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the expected redox events for this compound in cyclic voltammetry?

A1: Neutral this compound (flv⁰) typically exhibits two successive, reversible reduction events.[1][2] These correspond to the formation of the radical anion (flv¹⁻•) and the dianion (flv²⁻). The exact potentials of these events can vary depending on the experimental conditions.

Q2: I am observing no peaks or very weak signals in my cyclic voltammogram. What could be the cause?

A2: This issue often stems from the poor solubility of this compound or the instability of its radical species in the chosen solvent and supporting electrolyte system.[1] Consider the following troubleshooting steps:

  • Solvent Selection: this compound's solubility can be challenging. While THF is a common solvent, difluorobenzene has been used successfully when solubility in THF is low.[1]

  • Supporting Electrolyte: Ensure your supporting electrolyte, such as tetrabutylammonium hexafluorophosphate ((ⁿBu₄N)PF₆), is compatible with your solvent system and is present at an appropriate concentration (typically 0.1 M).[1]

  • Analyte Concentration: A low analyte concentration can lead to weak signals. While solubility is a limiting factor, try to use a concentration that is as high as possible without causing precipitation.

  • Electrode Surface: The surface of your working electrode may be fouled. Polish the electrode according to standard procedures before each experiment.

Q3: The redox peaks in my cyclic voltammogram are irreversible. What does this indicate?

A3: Irreversible features can point to several issues, including the instability of the generated radical species under the electrochemical conditions or subsequent chemical reactions.[2] It has been noted that under certain reductive conditions, irreversible features may suggest the potential formation of a flv³⁻• radical trianion.[2]

Q4: My results are not reproducible across multiple scans. What are the likely causes?

A4: Poor reproducibility is often linked to electrode surface changes or degradation of the analyte.

  • Electrode Fouling: The products of the electrochemical reaction may be adsorbing to the electrode surface, altering its properties with each scan.[3] Polishing the electrode between experiments is crucial.

  • Analyte Instability: The generated radical anions of this compound can be unstable under certain conditions.[1] Consider performing experiments under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with oxygen.

  • Solvent and Electrolyte Purity: Impurities in the solvent or supporting electrolyte can interfere with the electrochemical measurement. Use high-purity, anhydrous solvents and electrochemical-grade supporting electrolytes.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during this compound electrochemistry experiments.

Issue 1: Distorted or Noisy Voltammograms

Distorted or noisy voltammograms can obscure the desired redox signals.

Possible Cause Recommended Solution
High Cell Impedance Ensure good contact for all electrode connections. Use a reference electrode with low impedance.[4]
External Noise Place the electrochemical cell within a Faraday cage to shield it from external electrical noise, especially at 50/60 Hz.[4]
Cable Issues Keep connecting cables as short as possible. Twist the current-carrying and potential-sensing leads to minimize magnetic coupling.[4]
Reference Electrode Problem Check the filling solution of your reference electrode and ensure it is not clogged.

Experimental Protocols

Cyclic Voltammetry of Neutral this compound (flv⁰)

This protocol outlines the general procedure for obtaining a cyclic voltammogram of neutral this compound.

Materials:

  • Working Electrode (e.g., Glassy Carbon Electrode)

  • Reference Electrode (e.g., Ag/AgCl or a pseudo-reference like a silver wire)

  • Counter Electrode (e.g., Platinum wire)

  • Electrochemical Cell

  • Potentiostat

  • This compound (flv⁰)

  • Anhydrous Solvent (e.g., Tetrahydrofuran (THF) or Difluorobenzene)

  • Supporting Electrolyte (e.g., Tetrabutylammonium hexafluorophosphate, (ⁿBu₄N)PF₆)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and then the solvent to be used in the experiment.

    • Dry the electrode completely.

  • Solution Preparation:

    • In a clean, dry electrochemical cell, dissolve the supporting electrolyte in the chosen anhydrous solvent to a concentration of 0.1 M.

    • Add the this compound to the desired concentration (e.g., 0.5 - 1.0 mM).

    • Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution throughout the experiment.

  • Electrochemical Measurement:

    • Assemble the three-electrode system in the electrochemical cell.

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment (e.g., scan rate, potential window). The potential window should be chosen to encompass the expected redox events of this compound.

    • Run the cyclic voltammetry scan.

    • Record and analyze the resulting voltammogram.

Data Presentation

The following table summarizes the reported electrochemical data for this compound and its radical anion complex.

Compound Redox Process E₁/₂ (V vs. Cp₂Fe⁺/Cp₂Fe) Solvent Supporting Electrolyte Reference
flv⁰flv⁰ → flv¹⁻•-1.73THF(ⁿBu₄N)PF₆[2]
flv⁰flv¹⁻• → flv²⁻-0.96THF(ⁿBu₄N)PF₆[2]
--INVALID-LINK-- (1)flv¹⁻• → flv²⁻-1.608THF(ⁿBu₄N)PF₆[1]
--INVALID-LINK-- (1)flv²⁻ → flv³⁻•-0.902THF(ⁿBu₄N)PF₆[1]
[(Cp*₂Y)₂(μ-flv²⁻)] (3)flv²⁻ → flv¹⁻•-0.095 (quasi-reversible)Difluorobenzene(ⁿBu₄N)PF₆[1]

Visualizations

Troubleshooting Workflow for Unexpected CV Results

This diagram outlines a logical workflow for troubleshooting common issues in this compound cyclic voltammetry experiments.

G start Start: Unexpected CV Result check_signal Is there a signal? start->check_signal check_reproducibility Is the signal reproducible? check_signal->check_reproducibility Yes no_signal_solutions Check: - Solubility (change solvent?) - Analyte Concentration - Electrode Connection - Electrode Polishing check_signal->no_signal_solutions No check_reversibility Are the peaks reversible? check_reproducibility->check_reversibility Yes not_reproducible_solutions Check: - Electrode Fouling (polish electrode) - Analyte Stability (use inert gas) - Solvent/Electrolyte Purity check_reproducibility->not_reproducible_solutions No end Resolved check_reversibility->end Yes irreversible_solutions Consider: - Instability of radical species - Subsequent chemical reactions - Scan rate dependence check_reversibility->irreversible_solutions No no_signal_solutions->end not_reproducible_solutions->end irreversible_solutions->end

A decision tree for troubleshooting unexpected cyclic voltammetry results.

General Electrochemical Experiment Workflow

This diagram illustrates the typical workflow for conducting an electrochemical experiment with this compound.

G prep 1. Electrode Preparation (Polishing) solution 2. Solution Preparation (Inert Atmosphere) prep->solution assembly 3. Cell Assembly solution->assembly measurement 4. Electrochemical Measurement assembly->measurement analysis 5. Data Analysis measurement->analysis

A generalized workflow for a this compound electrochemistry experiment.

References

Identifying and removing byproducts in Fluoflavine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing byproducts during the synthesis of Fluoflavine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the this compound (H₂flv) parent molecule?

The most common laboratory synthesis involves the condensation of ortho-phenylenediamine with 2,3-dichloroquinoxaline in a high-boiling solvent such as ethylene glycol.[1] This reaction proceeds via a double nucleophilic aromatic substitution to form the tetracyclic this compound structure.

Q2: What are the expected visual characteristics of the crude and purified this compound product?

Crude this compound (H₂flv) is typically a microcrystalline solid with a golden or reddish-brown color.[1] After purification, it should be a bright, crystalline solid. Significant deviation from this appearance may indicate the presence of impurities.

Q3: What are potential byproducts in the synthesis of this compound from ortho-phenylenediamine and 2,3-dichloroquinoxaline?

While specific byproducts are not extensively documented in the literature for this exact reaction, potential impurities can be inferred from the reactants and reaction type. These may include:

  • Incompletely reacted starting materials: Residual ortho-phenylenediamine or 2,3-dichloroquinoxaline.

  • Mono-substituted intermediate: The product of a single condensation reaction between one molecule of ortho-phenylenediamine and one molecule of 2,3-dichloroquinoxaline.

  • Polymeric materials: High molecular weight byproducts formed from uncontrolled side reactions, which can contribute to a darker, tarry appearance of the crude product.

  • Oxidation products: The reaction is often performed at high temperatures, which can lead to the oxidation of the starting materials or the final product, resulting in colored impurities.

Q4: What analytical techniques are recommended for identifying impurities in a this compound sample?

To identify and quantify impurities, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the main product from byproducts and quantifying their relative amounts.

  • Mass Spectrometry (MS): Helps in identifying the molecular weights of potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of impurities if they can be isolated or are present in sufficient quantity.

  • Infrared (IR) Spectroscopy: Can indicate the presence of functional groups that are not part of the this compound structure.

Q5: What are the general strategies for removing byproducts from crude this compound?

The primary methods for purifying this compound are:

  • Filtration: The crude product often precipitates from the reaction mixture and can be collected by filtration.[1] Washing the filtered solid with an appropriate solvent can remove soluble impurities.

  • Recrystallization: This is a powerful technique for removing most crystalline and some amorphous impurities. The choice of solvent is critical for effective purification.

  • Column Chromatography: For difficult-to-separate impurities, column chromatography using silica gel or alumina can be employed.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of Crude Product
Potential Cause Suggested Solution
Incomplete Reaction - Ensure the reaction is heated to the appropriate temperature (e.g., boiling ethylene glycol).- Extend the reaction time.- Confirm the stoichiometry of the reactants is correct.
Product Loss During Workup - Ensure the product has fully precipitated before filtration; cooling the reaction mixture may be necessary.- Use a minimal amount of solvent for washing the filtered product to avoid dissolving the desired compound.
Degradation of Reactants or Product - If the reaction mixture becomes excessively dark or tarry, consider lowering the reaction temperature or shortening the reaction time.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Problem 2: Crude Product is a Dark, Tarry Solid Instead of a Crystalline Powder
Potential Cause Suggested Solution
Formation of Polymeric Byproducts - This can result from excessive heating or incorrect stoichiometry.- Attempt the reaction at a lower temperature for a longer duration.- Ensure high purity of starting materials.
Presence of Insoluble Impurities - Try to dissolve the crude product in a suitable solvent and filter out any insoluble material before proceeding with recrystallization.
Problem 3: Impurities are Still Present After Recrystallization
Potential Cause Suggested Solution
Inappropriate Recrystallization Solvent - The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures, while impurities should either be very soluble or insoluble at all temperatures.- Perform small-scale solvent screening to find the optimal solvent or solvent mixture.
Co-precipitation of Impurities - If an impurity has similar solubility properties to this compound, a single recrystallization may not be sufficient.- Perform multiple recrystallizations.- Consider using a different purification technique, such as column chromatography.
Trapped Solvent in Crystals - Ensure the crystals are thoroughly dried under vacuum after filtration.

Experimental Protocols

Protocol for Identification of Byproducts by HPLC
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the crude this compound sample.

    • Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid).

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and 280 nm.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • The peak with the largest area percentage is likely the this compound product.

    • Analyze the retention times and peak areas of the other peaks to assess the impurity profile.

Protocol for Purification of this compound by Recrystallization
  • Solvent Selection:

    • Test the solubility of the crude product in small amounts of various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, DMF) at room temperature and at their boiling points.

    • The ideal solvent will show poor solubility at room temperature and high solubility at its boiling point.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected hot solvent to dissolve the solid completely.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

    • Further cool the flask in an ice bath to maximize product precipitation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Data Presentation

The following table can be used to document the effectiveness of purification methods.

Purification Step Method Starting Purity (by HPLC, %) Final Purity (by HPLC, %) Yield (%) Observations
1Filtration & Washing85.292.595Removed a significant portion of a colored, soluble impurity.
2Recrystallization (Ethanol)92.598.980Resulted in bright yellow crystals.
3Column Chromatography98.9>99.565Necessary to remove a closely related byproduct.

Visualizations

Fluoflavine_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants o-phenylenediamine + 2,3-dichloroquinoxaline Reaction Condensation (hot ethylene glycol) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Filtration Filtration & Washing Crude_Product->Filtration Recrystallization Recrystallization Filtration->Recrystallization Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product Troubleshooting_Logic Start Problem with this compound Synthesis Low_Yield Low Yield? Start->Low_Yield Poor_Purity Poor Purity? Start->Poor_Purity Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Yes Product_Loss Product Loss during Workup Low_Yield->Product_Loss No Wrong_Solvent Inappropriate Purification Solvent Poor_Purity->Wrong_Solvent Yes Co_precipitation Co-precipitation of Impurities Poor_Purity->Co_precipitation No Solution1 Increase Time/Temp Incomplete_Reaction->Solution1 Solution2 Optimize Workup Product_Loss->Solution2 Solution3 Screen Solvents Wrong_Solvent->Solution3 Solution4 Use Chromatography Co_precipitation->Solution4

References

Technical Support Center: Handling and Storage of Air-Sensitive Fluoflavine Radicals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the successful storage and handling of air-sensitive Fluoflavine radicals.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound radicals.

Issue 1: Color change of the solid this compound radical upon storage (e.g., from dark blue to brown).

  • Question: My solid --INVALID-LINK-- radical has changed color in the glovebox. What could be the cause and how can I prevent this?

  • Answer: A color change typically indicates decomposition of the radical species. This is likely due to exposure to trace amounts of air or moisture within the glovebox.

    • Immediate Actions:

      • Verify the integrity of your glovebox atmosphere. Check the oxygen and moisture levels; they should ideally be below 0.1 ppm.[1]

      • Inspect the container sealing. Ensure the vial cap is tightly secured and the vial itself has no cracks.

    • Preventative Measures:

      • For long-term storage, seal the vial containing the this compound radical with paraffin film as an extra precaution.

      • Store the vial inside a larger, sealed container within the glovebox, preferably in a dark and cool environment such as a freezer.[1]

      • Minimize the frequency of opening the primary container. Aliquot the radical into smaller, single-use vials if you anticipate needing small quantities over time.

Issue 2: Inconsistent or non-reproducible results in reactions involving this compound radicals.

  • Question: My reaction yields are fluctuating, or my results are not reproducible when using the this compound radical. What are the possible reasons?

  • Answer: Inconsistent results are often linked to the degradation of the air-sensitive radical or the introduction of contaminants during the reaction setup.

    • Troubleshooting Steps:

      • Reagent Quality: The this compound radical may have degraded. If possible, verify its integrity using techniques like UV-Vis or EPR spectroscopy before use.[2][3]

      • Solvent Purity: Solvents are a common source of contamination. Ensure that all solvents used are rigorously dried and degassed.[4] Using solvents from a freshly opened bottle or a properly maintained solvent purification system is recommended.

      • Atmosphere Integrity: A leak in your Schlenk line or improper inert gas flushing can introduce oxygen or moisture. Re-evaluate your air-sensitive techniques.[4]

      • Glassware Preparation: Ensure all glassware is meticulously dried, either by flame-drying under vacuum or oven-drying for an extended period, and cooled under an inert atmosphere.[5]

Issue 3: Difficulty in dissolving the this compound radical salt.

  • Question: I'm having trouble dissolving the --INVALID-LINK-- salt in my chosen solvent. What should I do?

  • Answer: Solubility can be influenced by the choice of solvent and the presence of any impurities.

    • Recommendations:

      • Solvent Choice: this compound radicals like --INVALID-LINK-- have been shown to be soluble in solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM).[2] Consider if your chosen solvent is appropriate.

      • Sonication: Gentle sonication in an ultrasonic bath can aid in the dissolution of the solid.

      • Purity: If the radical has partially decomposed, the resulting impurities may be insoluble.

Frequently Asked Questions (FAQs)

Storage

  • Q1: What are the ideal storage conditions for solid this compound radicals?

    • A1: Solid this compound radicals should be stored in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.[1] For long-term stability, it is recommended to store the vial in a dark environment at low temperatures (e.g., -35 °C).[2][6]

  • Q2: Can I store this compound radicals in a solution?

    • A2: While solutions can be prepared for immediate use, long-term storage in solution is generally not recommended due to potential for slow degradation. If short-term storage is necessary, use a well-degassed, anhydrous solvent and keep the solution under an inert atmosphere in a sealed container, protected from light and at a low temperature.

Handling

  • Q3: What are the primary techniques for handling air-sensitive this compound radicals?

    • A3: All manipulations of this compound radicals should be performed under an inert atmosphere using either a glovebox or Schlenk line techniques.[7] This prevents exposure to oxygen and moisture, which can lead to rapid decomposition.

  • Q4: What personal protective equipment (PPE) should I use when handling this compound radicals?

    • A4: Standard laboratory PPE, including safety glasses, a lab coat, and appropriate gloves, should be worn.[1][8][9] When handling the potassium salt --INVALID-LINK--, be aware of the safety protocols for handling potassium compounds.[1][9]

Experimental

  • Q5: How can I confirm the integrity of my this compound radical before an experiment?

    • A5: The radical nature and purity can be confirmed by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, which will show a characteristic signal for the radical species.[2] UV-Vis spectroscopy can also be used to check for the characteristic absorption bands of the radical.[2]

  • Q6: What solvents are compatible with this compound radicals?

    • A6: Anhydrous, degassed aprotic solvents are generally preferred. Tetrahydrofuran (THF) and Dichloromethane (DCM) have been successfully used for dissolving and handling this compound radicals.[2] The choice of solvent may also depend on the specific reaction being performed.

Data Presentation

Table 1: Qualitative Stability of --INVALID-LINK-- Radical

ConditionObservationRecommended Precautions
Solid State (Inert Atmosphere) Stable for extended periods when stored properly.Store in a dark, cool (-35°C) environment within a glovebox.[2][6]
Solid State (Air Exposure) Rapid decomposition, indicated by a color change.Strictly avoid exposure to air and moisture.
In Solution (Anhydrous, Degassed THF) Can be used for experiments; long-term stability not established.Prepare solutions fresh for each experiment.
In Solution (Protic or Wet Solvents) Likely to decompose rapidly.Use only rigorously dried and degassed aprotic solvents.
Light Exposure As with many organic radicals, prolonged exposure to light may promote degradation.Store in amber vials or protect from light.

Note: Quantitative degradation rates for this compound radicals under various conditions are not extensively published. The stability is inferred from its successful isolation and handling under strict inert conditions.

Experimental Protocols

Protocol 1: General Procedure for Using a "Bottleable" this compound Radical in a Reaction

This protocol outlines a general workflow for using a solid, air-sensitive radical like --INVALID-LINK-- as a reagent in a reaction under an inert atmosphere using Schlenk techniques.

  • Glassware Preparation:

    • All glassware (reaction flask, syringes, etc.) must be oven-dried (e.g., at 125°C overnight) or flame-dried under vacuum.[5]

    • Assemble the reaction flask while hot and place it under an inert gas (argon or nitrogen) atmosphere by performing at least three vacuum/inert gas cycles.

  • Reagent Preparation:

    • In a glovebox, weigh the desired amount of the this compound radical into the prepared reaction flask.

    • Seal the flask with a septum before removing it from the glovebox.

    • Prepare a solution of the other reactant(s) in a separate, dry, and inerted flask using anhydrous, degassed solvent.

  • Reaction Setup:

    • Connect the reaction flask containing the this compound radical and the flask with the reactant solution to a Schlenk line.

    • Add the desired volume of anhydrous, degassed solvent to the this compound radical flask via a gas-tight syringe. Stir until dissolved.

    • Using a cannula or a gas-tight syringe, slowly transfer the solution of the other reactant(s) to the stirred solution of the this compound radical.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, NMR) by taking aliquots under inert conditions.

    • Upon completion, the reaction can be quenched and worked up as required by the specific reaction chemistry, keeping in mind that any unreacted radical will be air-sensitive.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling (Glovebox) cluster_reaction Reaction (Schlenk Line) A Dry Glassware (Oven/Flame) B Assemble and Inert (Vacuum/Inert Gas Cycles) A->B C Weigh this compound Radical B->C Transfer to Glovebox D Seal Flask C->D E Dissolve Radical in Anhydrous Solvent D->E Transfer to Schlenk Line F Add Reactant Solution via Cannula E->F G Monitor Reaction F->G

Caption: Experimental workflow for using this compound radicals.

troubleshooting_workflow Start Inconsistent Experimental Results CheckRadical Check Radical Integrity (EPR/UV-Vis) Start->CheckRadical CheckSolvent Verify Solvent Purity (Dry & Degassed) Start->CheckSolvent CheckAtmosphere Inspect Inert Atmosphere System (Leaks) Start->CheckAtmosphere CheckGlassware Ensure Proper Glassware Drying Start->CheckGlassware Result Consistent Results CheckRadical->Result CheckSolvent->Result CheckAtmosphere->Result CheckGlassware->Result

References

Strategies for enhancing the catalytic performance of Fluoflavine-based systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalytic performance of Fluoflavine-based systems.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using this compound-based systems in catalysis?

A1: this compound-based systems offer several advantages in catalysis due to their unique electronic properties. Their ability to easily access and switch between multiple oxidation states is a key feature for many catalytic applications.[1][2][3][4] This redox activity, inherent to the ligand itself, presents a promising alternative to expensive metal-based catalysts.[1] Furthermore, the extensive π-aromatic systems of Fluoflavines contribute to properties desirable in applications like organic field-effect transistors and conductive materials.

Q2: How does the oxidation state of the this compound ligand impact the catalytic system?

A2: The oxidation state of the this compound ligand has a profound impact on the geometry and electronic structure of the catalytic complex, which in turn influences its catalytic activity.[1][2] For instance, in dinuclear yttrium complexes, changing the oxidation state of the this compound bridge from -1 to -3 leads to significant contractions in the central C-C, C-N, and Y-N bond distances.[1][2] This structural change is a direct consequence of the population of the singly occupied molecular orbital (SOMO) which is predominantly located on the this compound ligand.[1][2] The ability to tune the oxidation state allows for precise control over the electronic properties and, consequently, the catalytic behavior of the system.

Q3: What is the role of metal-ligand cooperativity in this compound-based catalysis?

A3: Metal-ligand cooperativity is a crucial concept in catalysis involving redox-active ligands like this compound. This approach utilizes the ability of the ligand to actively participate in the catalytic cycle by storing and releasing electrons. This synergistic interaction between the metal center and the this compound ligand can open up new reaction pathways and enhance catalytic efficiency.

Q4: Are this compound radical species stable enough for catalytic applications?

A4: The isolation and characterization of stable this compound radicals in different oxidation states have been successfully demonstrated.[1][2][3][4] For example, the this compound radical anion (flv¹⁻•) has been isolated as a stable, "bottleable" potassium salt, --INVALID-LINK--.[1][2][4] The stability of these radical species is a critical factor for their application in catalytic cycles that may involve single-electron transfer steps.

Troubleshooting Guide

Problem 1: Low Catalytic Activity or Yield

Possible Cause Suggested Solution
Suboptimal Oxidation State The catalytic activity of this compound-based systems is highly dependent on the ligand's oxidation state. Verify the oxidation state of your this compound ligand using techniques like cyclic voltammetry or EPR spectroscopy.[1][3] You may need to chemically or electrochemically induce a different oxidation state to achieve optimal performance.
Incorrect Metal-to-Ligand Ratio The stoichiometry between the metal and the this compound ligand is critical for the formation of the active catalytic species. Ensure the correct molar ratios are used during the synthesis of the catalyst.
Solvent Effects The choice of solvent can significantly influence reaction rates and selectivity by interacting with the catalyst, substrates, and products.[5][6][7][8] Experiment with a range of solvents with varying polarities and coordinating abilities to find the optimal medium for your specific reaction. For instance, the oxidation of certain this compound complexes proceeds differently in THF versus dichloromethane (DCM).[1]
Presence of Impurities Impurities in the starting materials or solvents can poison the catalyst. Ensure all reagents and solvents are of high purity and are appropriately dried and degassed, especially when working with air- and moisture-sensitive radical species.
Mass Transfer Limitations In heterogeneous or multiphasic systems, inefficient mixing can limit the reaction rate. Increase the stirring speed or consider using a different reactor setup to improve mass transfer.

Problem 2: Catalyst Instability or Decomposition

Possible Cause Suggested Solution
Sensitivity to Air or Moisture Many this compound radical species are sensitive to oxygen and water. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[1][2]
Thermal Degradation The this compound catalyst may be unstable at elevated temperatures. Determine the thermal stability of your catalyst using techniques like thermogravimetric analysis (TGA). If necessary, perform the catalytic reaction at a lower temperature, even if it requires a longer reaction time.
Photodegradation Some this compound derivatives can be light-sensitive. Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil.
Unwanted Side Reactions The substrate or product may react with the catalyst, leading to its deactivation. Analyze the reaction mixture for byproducts to identify potential deactivation pathways. Modifying the ligand structure with protective groups may prevent these unwanted reactions.

Problem 3: Difficulty in Catalyst Characterization

Possible Cause Suggested Solution
Paramagnetic Species If your this compound system involves radical species, NMR spectroscopy may yield broad, uninformative signals. Utilize techniques like Electron Paramagnetic Resonance (EPR) spectroscopy to characterize the paramagnetic species and study the spin density distribution.[1][4]
Low Crystallinity Obtaining single crystals for X-ray diffraction can be challenging. Experiment with different crystallization techniques, such as slow evaporation, vapor diffusion, or layering with different solvents at various temperatures.[1]
Complex Electrochemical Behavior The cyclic voltammogram may show irreversible features, indicating chemical reactions coupled to the electron transfer steps.[1] Vary the scan rate and solvent to better understand the electrochemical behavior of your system.

Quantitative Data Summary

Table 1: Selected Bond Distances (Å) in Yttrium-Fluoflavine Complexes with Different Oxidation States

BondComplex with flv¹⁻• (2)Complex with flv²⁻ (3)Complex with flv³⁻• (4)
Central C–C1.431(6)--
Y–N---
Y···Y---

Data extracted from a study on dinuclear yttrocene complexes.[1][2] A gradual contraction of the Y–N and Y···Y distances is observed with the successive increase in negative charge from complex 2 to 4.[1][2]

Table 2: Electrochemical Data for this compound (flv⁰)

Redox EventPotential (E₁/₂) vs. Fc/Fc⁺
First Reduction-0.96(1) V
Second Reduction-1.73(1) V

Cyclic voltammetry performed in non-aqueous media.[2]

Experimental Protocols

Protocol 1: Synthesis of Neutral this compound (flv⁰)

The parent H₂flv can be synthesized through the condensation of ortho-phenylenediamine with 2,3-dichloroquinoxaline in hot ethylene glycol. The resulting microcrystalline golden solid is then filtered.[1][9]

Protocol 2: Generation and Isolation of the this compound Radical Anion (flv¹⁻•)

The flv¹⁻• radical can be isolated as a potassium salt, --INVALID-LINK--, through the one-electron reduction of flv⁰ using a strong reducing agent like potassium graphite (KC₈) in the presence of 2.2.2-cryptand in THF. Dark blue single crystals can be obtained from a concentrated THF solution at -35 °C.[1][4]

Protocol 3: Synthesis of a Dianionic this compound-Bridged Complex

The dianionic flv²⁻ bridged complex, [(Cp₂Y)₂(μ-flv)], can be synthesized via a salt metathesis reaction. H₂flv is first deprotonated with potassium bis(trimethylsilyl)amide (KHMDS) in THF to yield K₂flv. This is followed by a reaction with two equivalents of Cp₂Y(BPh₄) to afford the desired complex.[1][9]

Visualizations

Experimental_Workflow General Workflow for Synthesizing and Characterizing this compound Complexes cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Start Starting Materials (e.g., ortho-phenylenediamine, 2,3-dichloroquinoxaline) H2flv Synthesis of H₂flv Start->H2flv flv0 Oxidation to flv⁰ H2flv->flv0 Deprotonation Deprotonation (e.g., with KHMDS) H2flv->Deprotonation Reduction Chemical Reduction (e.g., with KC₈) flv0->Reduction flv_radical This compound Radical (e.g., flv¹⁻•) Reduction->flv_radical flv_dianion This compound Dianion (flv²⁻) Deprotonation->flv_dianion Metal_Coordination Coordination to Metal Center (e.g., Yttrium) flv_radical->Metal_Coordination flv_dianion->Metal_Coordination Catalyst Final this compound-based Catalyst Metal_Coordination->Catalyst CV Cyclic Voltammetry Catalyst->CV EPR EPR Spectroscopy (for radical species) Catalyst->EPR Xray Single-Crystal X-ray Diffraction Catalyst->Xray UVVis UV-Vis Spectroscopy Catalyst->UVVis Catalytic_Test Catalytic Performance Evaluation Catalyst->Catalytic_Test

Caption: Synthetic and characterization workflow for this compound-based catalysts.

Troubleshooting_Logic Troubleshooting Low Catalytic Activity Start Low Catalytic Activity Observed Check_Oxidation Verify this compound Oxidation State (CV, EPR) Start->Check_Oxidation Check_Stoichiometry Confirm Correct Metal:Ligand Ratio Start->Check_Stoichiometry Check_Solvent Investigate Solvent Effects Start->Check_Solvent Check_Purity Ensure High Purity of Reagents Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Stirring) Check_Oxidation->Optimize_Conditions Check_Stoichiometry->Optimize_Conditions Check_Solvent->Optimize_Conditions Check_Purity->Optimize_Conditions Success Improved Catalytic Performance Optimize_Conditions->Success

Caption: A logical approach to troubleshooting low catalytic activity in this compound systems.

References

Overcoming challenges in growing single crystals of Fluoflavine complexes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Crystallization of Fluoflavine Complexes

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the growth of single crystals of this compound complexes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in obtaining single crystals of this compound complexes?

A1: Researchers often face challenges such as the formation of amorphous precipitates, microcrystalline powders, oils, or no crystallization at all. These issues can stem from factors like high solubility of the complex, rapid precipitation, solvent choice, and the inherent stability of different oxidation states of the this compound ligand. For instance, the formation of some this compound radical complexes is very fast, leading to immediate precipitation in polar solvents like THF, which necessitates specific crystallization techniques to ensure the growth of single crystals.[1]

Q2: Which solvents are recommended for the crystallization of this compound complexes?

A2: The choice of solvent is critical and depends on the specific this compound complex. For certain this compound radical complexes, tetrahydrofuran (THF) and dichloromethane (DCM) have been used successfully.[2] It is generally advisable to use a solvent in which the compound is moderately soluble.[3] For organic complexes, ethyl acetate can also be a good starting point.[4] Experimenting with a range of solvents with varying polarities is often necessary.

Q3: What temperatures are typically used for the crystallization of this compound complexes?

A3: Low temperatures are frequently employed to control the crystallization rate and obtain high-quality single crystals. For example, dark blue single crystals of a this compound radical trianion complex were grown from a concentrated THF solution at -30 °C over three days.[2][5] Another this compound radical complex was crystallized from a concentrated DCM solution at -35 °C.[2]

Q4: How can I avoid the formation of an oil instead of crystals?

A4: Oiling out can occur if the compound's solubility in the chosen solvent is too high.[4] To overcome this, you can try using a less effective solvent, lowering the concentration of your solution, or employing a slower crystallization technique like vapor diffusion with a less volatile anti-solvent.

Q5: My crystals are too small for single-crystal X-ray diffraction. How can I grow larger crystals?

A5: The formation of microcrystals can be due to rapid nucleation. To encourage the growth of larger crystals, you should aim to slow down the crystallization process. This can be achieved by:

  • Reducing the rate of solvent evaporation.[4]

  • Lowering the temperature of the crystallization setup.

  • Using a less-saturating anti-solvent in diffusion methods.

  • Decreasing the concentration of the solution.

  • Introducing a seed crystal to promote the growth of a single, larger crystal.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Insufficient time for nucleation and growth.- Concentrate the solution by slow evaporation of the solvent.- Add an anti-solvent to decrease the solubility.- Allow the crystallization experiment to proceed for a longer duration.- Try a different solvent or a mixture of solvents.
Amorphous Precipitate Forms - Supersaturation is reached too quickly.- The complex is unstable under the crystallization conditions.- Reduce the concentration of the solution.- Slow down the rate of anti-solvent addition or solvent evaporation.- Change the solvent system to one that promotes slower crystal growth.- Adjust the pH of the solution.[4]
Formation of Oils - High solubility of the compound in the chosen solvent.- Use a solvent in which the compound has lower solubility.- Lower the temperature of the experiment.- Employ vapor diffusion with a less effective anti-solvent.
Microcrystalline Powder - High rate of nucleation.- Insufficient time for crystal growth.- Decrease the concentration of the solution.- Slow down the crystallization process (e.g., slower evaporation, lower temperature).- Use a cleaner crystallization vessel to reduce nucleation sites.[4]
Twinned or Intergrown Crystals - High concentration leading to multiple nucleation events on a single crystal face.- Rapid crystal growth.- Reduce the concentration of the solution.- Optimize the solvent system and temperature to slow down the growth rate.- For metal-organic frameworks, twinning is a known issue that requires careful data analysis.[6]

Quantitative Data Summary

The following table summarizes the crystallization conditions for specific this compound radical complexes as reported in the literature.

Complex Solvent Temperature Crystallization Time Yield Reference
--INVALID-LINK-- (1)THF-35 °C2 days60%[2]
[(Cp2Y)2(μ-flv•)][Al(OC{CF3}3)4] (2)DCM-35 °CNot Specified61%[2]
[(Cp2Y)2(μ-flv)] (3)THF-35 °CNot Specified24%[2]
[K(crypt-222)][(Cp*2Y)2(μ-flv•)] (4)THF-30 °C3 days64%[2][5]

Experimental Protocols

Protocol 1: Slow Evaporation

This method is suitable for compounds that are moderately soluble and thermally stable.

  • Dissolve the this compound complex in a suitable solvent to near saturation in a clean vial.

  • Filter the solution to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location at a constant temperature.

  • Monitor the vial for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion

This technique is effective for small amounts of material and for compounds that are highly soluble in a particular solvent.

  • Dissolve the this compound complex in a small amount of a "good" solvent (one in which it is highly soluble) in a small, open vial.

  • Place this small vial inside a larger, sealed container (e.g., a beaker or jar).

  • Add a larger volume of a "poor" or "anti-solvent" (one in which the compound is insoluble but is miscible with the "good" solvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Seal the outer container and leave it undisturbed. The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the complex and promoting crystallization.

Protocol 3: Liquid-Liquid Diffusion (Layering)

This method is useful when a suitable anti-solvent can be carefully layered on top of the solution of the complex without significant mixing.

  • Dissolve the this compound complex in a "good" solvent and place it in a narrow container, such as a test tube or an NMR tube.

  • Carefully and slowly layer a less dense, miscible anti-solvent on top of the solution, creating a distinct interface. An H-tube can also be used for this purpose to ensure slow mixing.[1]

  • Seal the container and allow it to stand undisturbed. Crystals will form at the interface as the solvents slowly mix.

Visualizations

Experimental_Workflow_Slow_Evaporation cluster_prep Preparation cluster_cryst Crystallization cluster_harvest Harvesting dissolve Dissolve Complex in Solvent filter Filter Solution dissolve->filter evaporate Slow Evaporation filter->evaporate nucleation Nucleation & Growth evaporate->nucleation collect Collect Crystals nucleation->collect

Caption: Workflow for Single Crystal Growth by Slow Evaporation.

Experimental_Workflow_Vapor_Diffusion cluster_prep Preparation cluster_setup Setup cluster_cryst Crystallization dissolve Dissolve Complex in 'Good' Solvent place_inner Place in Inner Vial dissolve->place_inner place_outer Place Inner Vial in Outer Container place_inner->place_outer add_anti Add Anti-Solvent to Outer Container place_outer->add_anti seal Seal Outer Container add_anti->seal diffusion Vapor Diffusion seal->diffusion nucleation Nucleation & Growth diffusion->nucleation

Caption: Workflow for Single Crystal Growth by Vapor Diffusion.

Troubleshooting_Logic start Start Crystallization Experiment outcome Observe Outcome start->outcome no_xtal No Crystals outcome->no_xtal No Growth oil Oil Formed outcome->oil Oiling Out micro_xtal Microcrystals outcome->micro_xtal Small Crystals good_xtal Good Crystals outcome->good_xtal Success sol1 Increase Concentration Add Anti-Solvent no_xtal->sol1 sol2 Use Less Solvent Lower Temperature oil->sol2 sol3 Decrease Concentration Slow Down Process micro_xtal->sol3 sol1->start Retry sol2->start Retry sol3->start Retry

References

Technical Support Center: Interpreting Complex EPR Spectra of Fluoflavine Radicals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fluoflavine radicals and interpreting their complex Electron Paramagnetic Resonance (EPR) spectra.

Frequently Asked Questions (FAQs)

Q1: My EPR spectrum for a this compound radical is very complex and poorly resolved. What are the primary sources of this complexity?

A1: The complexity in the EPR spectra of this compound radicals arises primarily from hyperfine coupling (HFC) between the unpaired electron and various magnetic nuclei within the molecule and its environment.[1][2] Key contributors include:

  • Nitrogen Nuclei (¹⁴N): The this compound core contains multiple nitrogen atoms (I=1), each of which can split the EPR signal.[1][2]

  • Proton Nuclei (¹H): Protons (I=1/2) on the this compound scaffold and adjacent molecules contribute to further splitting.[1][2]

  • Metal Ions: If the this compound radical is coordinated to a metal ion with a nuclear spin (e.g., Yttrium-89, I=1/2), this will introduce additional, often significant, hyperfine splitting.[1]

  • Overlapping Signals: The numerous small HFCs can lead to a large number of overlapping lines, resulting in a broad, poorly resolved spectrum.[3] Anisotropic interactions in frozen solutions can also lead to significant line broadening.

Q2: I am having trouble simulating the EPR spectrum of my yttrium-fluoflavine complex. What parameters are most critical?

A2: A successful simulation requires careful determination of several key parameters. For yttrium-fluoflavine radical complexes, the most critical parameters are:

  • g-isotropic value: This determines the center of the spectrum.[2]

  • Hyperfine Coupling Constants (A): You will need to define separate coupling constants for each set of equivalent nuclei. This includes at least:

    • A(¹⁴N) for the nitrogen atoms in the this compound core.

    • A(⁸⁹Y) for the yttrium center(s).[1][2]

    • A(¹H) for different groups of protons (e.g., inner vs. outer protons on the ligand).[1][2]

  • Linewidth: The peak-to-peak linewidth (e.g., Gaussian or Lorentzian) is crucial for matching the resolution of the experimental spectrum.[2]

Computational methods like Density Functional Theory (DFT) can be invaluable for obtaining initial estimates of these hyperfine coupling constants, which can then be refined to fit the experimental data.[1][2]

Q3: The signal-to-noise ratio of my spectrum is very low. What are some common causes and solutions?

A3: A low signal-to-noise ratio can be caused by several factors:

  • Low Radical Concentration: this compound radicals can be unstable.[4] Ensure your sample preparation method effectively generates and stabilizes the radical species. Consider using a stabilizing agent or matrix, such as an agarose gel.[4]

  • Improper EPR Parameters:

    • Microwave Power: High microwave power can lead to saturation of the signal, especially at low temperatures. Try recording the spectrum at a much lower power (e.g., 0.32 µW).[5][6]

    • Modulation Amplitude: The modulation amplitude should be optimized. If it's too large, it will broaden the lines and reduce resolution; if too small, the signal intensity will be weak. A good starting point is a value less than the narrowest feature in your spectrum.

  • Sample Temperature: The intensity of an EPR signal is inversely proportional to temperature (Curie's Law).[1] Recording spectra at lower temperatures (e.g., 50 K) can significantly improve signal intensity.[5][6]

Q4: How can I definitively assign hyperfine couplings to specific nuclei like N(5) vs. N(10)?

A4: Unambiguous assignment of hyperfine couplings often requires advanced techniques beyond conventional continuous-wave (cw) EPR.

  • Isotopic Labeling: This is the most direct method. Synthesize fluoflavin analogues with specific atoms replaced by their magnetic isotopes (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N).[5][6] Since ¹²C has no nuclear spin (I=0), specific enrichment with ¹³C (I=1/2) will introduce new, assignable splittings.[6]

  • Pulse EPR Techniques: Methods like Electron-Nuclear Double Resonance (ENDOR) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy provide much higher resolution and can resolve small, overlapping hyperfine interactions.[4][5][7] These techniques are particularly powerful for precisely determining the principal values of the hyperfine tensor, which relate directly to the electronic structure at that nucleus.[4][5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Broad, unresolved spectrum 1. Unresolved hyperfine couplings.2. Anisotropic broadening (in frozen solution).3. High sample concentration causing spin-spin exchange.1. Use simulation software (e.g., EasySpin) to model the spectrum and extract coupling constants.[1]2. Perform pulse EPR (ENDOR, HYSCORE) for better resolution.[4][5]3. Dilute the sample.
No EPR signal detected 1. Radical is not being formed or is unstable.2. EPR spectrometer settings are incorrect (e.g., field sweep range is wrong).1. Confirm radical formation with another method (e.g., UV-vis spectroscopy). Optimize radical generation/trapping protocol.[7]2. Widen the magnetic field sweep range. Check microwave frequency and power.
Extra lines or unexpected signals 1. Presence of a second, different radical species.2. Sample contamination with paramagnetic impurities (e.g., transition metals, O₂).1. Review the reaction/synthesis procedure. Purify the sample.2. Degas the sample solution thoroughly (e.g., with argon or via freeze-pump-thaw cycles). Use high-purity solvents.
Simulation does not match experiment 1. Incorrect hyperfine coupling constants or g-value.2. Simulation does not account for anisotropy.3. Wrong number of interacting nuclei assumed.1. Use DFT calculations to get better initial estimates for simulation parameters.[1]2. If using a frozen solution spectrum, include anisotropic g and A tensors in the simulation.3. Re-evaluate the molecular structure and potential interactions. Consider isotopic labeling to confirm assignments.[5]

Quantitative Data Summary

The following tables summarize key EPR parameters for different this compound radical complexes as reported in the literature. These values can serve as a useful starting point for simulating and interpreting new experimental spectra.

Table 1: Simulated Hyperfine Coupling Constants (A_iso) for this compound Radical Complexes

CompoundNucleusA_iso (MHz)Reference
--INVALID-LINK-- (1)¹⁴N8.10[1]
¹H (inner)4.25[1]
¹H (outer)2.50[1]
[(Cp₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (2)¹⁴N7.90[1][2]
⁸⁹Y3.90[1][2]
¹H4.50[1][2]
¹H1.30[1][2]
[K(crypt-222)][(Cp₂Y)₂(μ-flv•)] (4)¹⁴N5.85[1]
⁸⁹Y1.0[1]
¹H (inner)2.25[1]
¹H (terminal)1.0[1]

Table 2: Isotropic g-Values and Linewidth Parameters

Compoundg_isoLinewidth ParameterReference
--INVALID-LINK-- (1)2.00355Peak-to-peak separation: 0.033 mT[2]
[(Cp₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (2)2.003175Gaussian line width: 0.08 mT[2]
[K(crypt-222)][(Cp₂Y)₂(μ-flv•)] (4)2.0049Gaussian line width: 0.03 mT[2]

Experimental Protocols

Protocol 1: Continuous-Wave (cw) X-Band EPR Spectroscopy

This protocol is adapted from studies on yttrium-fluoflavine complexes.[1][2]

  • Sample Preparation:

    • Prepare a solution of the this compound compound at a concentration of approximately 0.2-0.9 mmol/L in an appropriate solvent (e.g., THF, 1,2-difluorobenzene).[1][2]

    • Transfer the solution into a standard EPR tube (e.g., 3 mm diameter).[6]

    • Thoroughly degas the sample to remove dissolved oxygen, which can cause line broadening. This can be done by bubbling argon through the solution or by several freeze-pump-thaw cycles.

  • Spectrometer Setup:

    • Use an X-band (~9.7 GHz) EPR spectrometer equipped with a cryostat for temperature control.[6]

    • Set the desired temperature (e.g., room temperature or 50 K).[5][6]

  • Data Acquisition:

    • Microwave Frequency: Record the exact microwave frequency.

    • Microwave Power: Use low microwave power (e.g., 0.32 µW) to avoid signal saturation, especially at cryogenic temperatures.[5][6]

    • Modulation Frequency: A standard frequency of 100 kHz is typically used.

    • Modulation Amplitude: Set to a value smaller than the narrowest spectral feature to avoid over-modulation (e.g., 2 G or 0.2 mT).[5][6]

    • Magnetic Field Sweep: Set the center field and sweep width to cover the entire spectrum.

    • Time Constant and Sweep Time: Choose appropriate values to achieve a good signal-to-noise ratio. Multiple scans may be accumulated and averaged.

Protocol 2: Advanced Pulse EPR (HYSCORE/ENDOR)

For resolving complex hyperfine structures, pulse EPR techniques are employed.[4][5][8]

  • Sample Preparation: Prepare a frozen solution sample as described in Protocol 1. Shock-freezing in liquid nitrogen is essential to obtain a glass.

  • Spectrometer: Use a pulse-capable EPR spectrometer, often operating at a higher frequency like Q-band (~34 GHz) for better orientation selection.[5][6]

  • HYSCORE (Hyperfine Sublevel Correlation Spectroscopy):

    • A two-pulse (π/2 – τ – π/2 – t₁ – π – t₂ – echo) or three-pulse ESEEM experiment that correlates nuclear frequencies in different electron spin manifolds.

    • The experiment yields a 2D spectrum with cross-peaks that help in assigning hyperfine couplings.

  • ENDOR (Electron-Nuclear Double Resonance):

    • This technique involves applying a radiofrequency (RF) pulse to induce nuclear spin flips while monitoring the EPR signal intensity.

    • It provides highly resolved nuclear frequencies, allowing for precise determination of hyperfine coupling constants.[9]

Diagrams and Workflows

Caption: Workflow for interpreting a complex EPR spectrum.

Caption: Troubleshooting common issues in EPR spectroscopy.

Hyperfine_Interaction e Unpaired Electron (S=1/2) B0 External Magnetic Field (B₀) e->B0 Zeeman Interaction N14 ¹⁴N Nuclei (I=1) e->N14 Hyperfine Coupling (A) H1 ¹H Nuclei (I=1/2) e->H1 Hyperfine Coupling (A) Y89 ⁸⁹Y Nucleus (I=1/2) e->Y89 Hyperfine Coupling (A) Spectrum Complex EPR Spectrum B0->Spectrum N14->Spectrum H1->Spectrum Y89->Spectrum

Caption: Origin of complexity in this compound radical EPR spectra.

References

How to prevent the degradation of Fluoflavine during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Fluoflavine during experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a redox-active heterocyclic compound belonging to the flavin family. Its utility in various research applications stems from its ability to easily accept and donate electrons, a property known as facile redox switchability.[1] However, this inherent reactivity also makes it susceptible to degradation under common experimental conditions, potentially leading to inaccurate results and the formation of unknown byproducts.

Q2: What are the main factors that can cause this compound degradation?

The primary factors contributing to this compound degradation are:

  • Exposure to Light (Photosensitivity): Like many flavin compounds, this compound is expected to be sensitive to light, particularly UV and blue light.[2][3] This can lead to photodegradation.

  • Presence of Oxygen: this compound's redox-active nature makes it prone to oxidation in the presence of atmospheric oxygen. The isolation of its radical forms often requires stringent oxygen-free conditions.[1]

  • Temperature: While specific data on the thermal stability of this compound is limited, high temperatures can accelerate degradation reactions. Crystallization and storage of sensitive this compound radical species are often performed at low temperatures (e.g., -35°C).[1][4]

  • pH of the Solution: The stability of similar flavin compounds is known to be pH-dependent.[5][6] Extreme pH values can catalyze degradation pathways.

  • Redox-Active Reagents: The presence of oxidizing or reducing agents in the experimental setup can directly interact with this compound, altering its oxidation state and leading to degradation.[1][7]

Q3: How can I visually tell if my this compound solution has degraded?

Changes in the color and clarity of your this compound solution can indicate degradation. Freshly prepared solutions of different this compound species have distinct colors, for example, the dianion (flv²⁻) can be yellow, while radical species can be dark green or blue.[1] Any unexpected color change, precipitation, or development of turbidity may suggest degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected color change in this compound solution. Photodegradation due to light exposure.Work in a dark room or use amber-colored glassware. Protect solutions from light by wrapping containers in aluminum foil.
Oxidation by atmospheric oxygen.Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Reaction with other components in the mixture.Evaluate the compatibility of all reagents with this compound. Avoid strong oxidizing or reducing agents if possible.
Precipitate forms in the solution. Degradation products may be insoluble.Filter the solution and analyze the precipitate and filtrate separately to identify the degradation products. Re-evaluate storage and handling procedures.
Change in pH affecting solubility.Measure the pH of the solution and adjust if necessary, using a compatible buffer system.
Inconsistent experimental results. Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. Store stock solutions under recommended conditions (see below).
Partial degradation during the experiment.Minimize the duration of the experiment. Maintain a controlled environment (light, temperature, atmosphere).

Experimental Protocols

Protocol 1: Preparation and Handling of a Standard this compound Solution

This protocol outlines the steps for preparing a this compound solution while minimizing degradation.

Materials:

  • This compound (solid)

  • Degassed solvent of choice (e.g., THF, DMSO)

  • Amber glass vials with Teflon-lined caps

  • Inert gas source (Nitrogen or Argon)

  • Schlenk line or glovebox (recommended)

Procedure:

  • Inert Atmosphere: If available, perform all steps in a glovebox or using a Schlenk line to maintain an oxygen-free environment.

  • Solvent Degassing: Degas the solvent by sparging with an inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.

  • Weighing: Weigh the desired amount of solid this compound in an amber glass vial.

  • Dissolution: Add the degassed solvent to the vial to achieve the target concentration.

  • Mixing: Gently swirl or sonicate the vial until the this compound is completely dissolved.

  • Storage: If not for immediate use, flush the headspace of the vial with inert gas before sealing tightly with a Teflon-lined cap. Store at low temperature (see storage recommendations).

Protocol 2: Monitoring this compound Degradation using UV-Vis Spectroscopy

This protocol provides a method to assess the stability of this compound under specific experimental conditions.

Materials:

  • Prepared this compound solution

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Controlled environment chamber (for temperature and light studies)

Procedure:

  • Initial Spectrum: Immediately after preparing the this compound solution, record its UV-Vis absorption spectrum. This will serve as the baseline (t=0).

  • Exposure to Conditions: Subject the solution to the desired experimental conditions (e.g., specific temperature, light source, or pH).

  • Time-Point Measurements: At regular intervals, take an aliquot of the solution and record its UV-Vis spectrum.

  • Data Analysis: Compare the spectra over time. A decrease in the absorbance at the characteristic wavelength of this compound and/or the appearance of new peaks indicates degradation.

  • Quantification: The rate of degradation can be quantified by plotting the change in absorbance at the maximum wavelength versus time.

Data Summary

Table 1: Redox Potentials of this compound Species

The redox potentials indicate the ease with which this compound can be oxidized or reduced, a key factor in its stability.

Redox CouplePotential (V vs. Fc+/Fc)ConditionsReference
flv⁰ / flv¹⁻•-0.96THF, (nBu₄N)PF₆[1]
flv¹⁻• / flv²⁻-1.73THF, (nBu₄N)PF₆[1]
flv²⁻ / flv¹⁻• (oxidation)-0.095Difluorobenzene, (nBu₄N)PF₆[1]

Note: These values are from electrochemical measurements and may vary with experimental conditions.

Table 2: Recommended Storage Conditions for this compound and its Solutions
FormTemperatureAtmosphereLight ConditionsContainer
Solid -20°C or lowerInert Gas (optional but recommended for long-term)DarkTightly sealed amber glass vial
Solution -20°C to -80°CInert Gas (highly recommended)Dark (wrap in foil)Tightly sealed amber glass vial with Teflon-lined cap

Visualizations

Diagram 1: Key Factors Leading to this compound Degradation

A This compound B Light Exposure (Photodegradation) A->B C Oxygen (Oxidation) A->C O₂ D High Temperature (Thermal Degradation) A->D Δ E Extreme pH (Hydrolysis/Catalysis) A->E H⁺/OH⁻ F Degraded Products B->F C->F D->F E->F

Caption: Factors contributing to the degradation of this compound.

Diagram 2: Experimental Workflow for Minimizing this compound Degradation

cluster_prep Preparation cluster_exp Experiment cluster_storage Storage prep1 Use Degassed Solvents prep2 Work Under Inert Gas (N₂ or Ar) prep1->prep2 prep3 Use Amber Glassware prep2->prep3 exp1 Protect from Light prep3->exp1 exp2 Control Temperature exp1->exp2 exp3 Minimize Experiment Time exp2->exp3 stor1 Store at Low Temperature (-20°C or below) exp3->stor1 stor2 Store in the Dark stor1->stor2 stor3 Seal Under Inert Gas stor2->stor3

Caption: Workflow for handling this compound to prevent degradation.

Diagram 3: Simplified this compound Redox States and Potential Degradation Initiation

flv0 This compound (flv⁰) Neutral flv1_rad Radical Anion (flv¹⁻•) Reactive flv0->flv1_rad + e⁻ (Reduction) flv1_rad->flv0 - e⁻ (Oxidation) flv2 Dianion (flv²⁻) flv1_rad->flv2 + e⁻ (Reduction) degradation Degradation Products flv1_rad->degradation Reaction with O₂, H₂O, etc. flv2->flv1_rad - e⁻ (Oxidation)

References

Optimizing reaction conditions for high-yield Fluoflavine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Fluoflavine. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data presentation tables to facilitate high-yield synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly through the condensation of o-phenylenediamine and 2,3-dichloroquinoxaline.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. Here's a systematic troubleshooting approach:

  • Purity of Reactants and Solvents: The purity of o-phenylenediamine, 2,3-dichloroquinoxaline, and ethylene glycol is crucial. Impurities in o-phenylenediamine, such as oxidation byproducts, can lead to undesired side reactions.[1] Ethylene glycol can contain impurities like aldehydes and peroxides which can interfere with the reaction; purification of the solvent may be necessary for optimal results.[2][3]

  • Reaction Temperature and Time: The reaction is typically conducted in hot ethylene glycol.[4][5] Insufficient temperature may lead to an incomplete reaction, while excessively high temperatures or prolonged reaction times can cause decomposition of reactants and products. It is essential to monitor the reaction progress, for instance by using thin-layer chromatography (TLC), to determine the optimal reaction time.

  • Stoichiometry of Reactants: An improper molar ratio of o-phenylenediamine to 2,3-dichloroquinoxaline can result in unreacted starting materials and the formation of side products, making purification more challenging and reducing the yield of the desired product.

  • Atmosphere Control: While not always explicitly stated in all protocols, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the amine starting material and improve the yield and purity of the product.

  • Product Precipitation and Isolation: this compound is isolated as a microcrystalline solid by filtration from the hot ethylene glycol solution.[4][5] Ensuring the complete precipitation of the product upon cooling and efficient collection by filtration is key to maximizing the isolated yield. Washing the collected solid with an appropriate solvent can help remove residual ethylene glycol and soluble impurities.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?

A2: The primary side reactions in this synthesis often involve incomplete condensation or polymerization.

  • Incomplete Condensation: If only one of the amino groups of o-phenylenediamine reacts with 2,3-dichloroquinoxaline, it will result in a mono-substituted intermediate. Optimizing the reaction time and ensuring the correct stoichiometry can help drive the reaction to completion.

  • Polymerization: Undesired polymerization can occur, especially if the reaction conditions are not well-controlled. This leads to the formation of insoluble, often dark-colored, materials that are difficult to characterize and remove. Careful control of temperature and reactant concentrations can minimize this.

  • Oxidation Products: o-Phenylenediamine is susceptible to oxidation, which can lead to a variety of colored byproducts.[1] Using fresh, pure starting material and considering an inert atmosphere can mitigate this issue.

Q3: The isolated this compound is difficult to purify. What purification strategies are most effective?

A3: The crude this compound obtained from the reaction in ethylene glycol is typically a solid.

  • Washing: After filtration, thoroughly washing the solid with a suitable solvent (e.g., hot ethanol, followed by diethyl ether) can remove residual ethylene glycol and other soluble impurities.

  • Recrystallization: If the purity is still low, recrystallization from a high-boiling point solvent can be an effective purification method. The choice of solvent will depend on the solubility profile of this compound and its impurities.

  • Soxhlet Extraction: For removing less soluble impurities, Soxhlet extraction with an appropriate solvent can be a powerful purification technique.

Q4: Can I use a different solvent for the synthesis?

A4: While ethylene glycol is the commonly cited solvent due to its high boiling point which facilitates the reaction, other high-boiling polar aprotic solvents could potentially be used. However, any change in the solvent will likely require re-optimization of the reaction conditions, including temperature and reaction time. The solubility of both reactants and the product in the chosen solvent is a critical factor to consider.

Data Presentation

To systematically optimize the reaction conditions, it is recommended to vary one parameter at a time and record the impact on the yield and purity of this compound. Below is a template table for such an optimization study.

Entryo-phenylenediamine (equiv.)2,3-dichloroquinoxaline (equiv.)Temperature (°C)Time (h)Yield (%)Purity (by NMR/HPLC)
11.01.01804
21.11.01804
31.01.11804
41.11.01904
51.11.01806

Experimental Protocols

Protocol 1: Synthesis of H₂this compound via Condensation Reaction[4][5]

This protocol describes the synthesis of the parent H₂this compound.

Materials:

  • o-Phenylenediamine

  • 2,3-Dichloroquinoxaline

  • Ethylene glycol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1 equivalent) and 2,3-dichloroquinoxaline (1 equivalent).

  • Add a sufficient amount of ethylene glycol to ensure the reactants are fully dissolved upon heating.

  • Heat the reaction mixture with stirring in an oil bath to a temperature of 180-190 °C.

  • Maintain the reaction at this temperature and monitor its progress by TLC.

  • Upon completion of the reaction (typically after several hours), allow the mixture to cool to room temperature.

  • The product will precipitate as a microcrystalline golden solid.

  • Collect the solid by vacuum filtration.

  • Wash the collected solid with hot ethanol and then diethyl ether to remove residual solvent and impurities.

  • Dry the purified H₂this compound under vacuum.

Visualizations

The following diagrams illustrate the chemical synthesis pathway and a general experimental workflow for optimizing the synthesis.

fluoflavine_synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 o-Phenylenediamine product H₂this compound reactant1->product + reactant2 2,3-Dichloroquinoxaline reactant2->product solvent Ethylene Glycol solvent->product heat Heat (180-190°C) heat->product

Caption: Chemical synthesis of H₂this compound.

optimization_workflow start Start Optimization setup Define Reaction Parameters (Temp, Time, Stoichiometry) start->setup experiment Perform Synthesis Experiment setup->experiment analysis Analyze Yield and Purity (e.g., NMR, HPLC) experiment->analysis decision Is Yield > Target? analysis->decision adjust Adjust One Parameter decision->adjust No end Optimized Protocol decision->end Yes adjust->experiment

Caption: Workflow for optimizing reaction conditions.

References

Purification techniques for obtaining high-purity Fluoflavine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Fluoflavine. Our goal is to help you achieve high-purity this compound for your experimental needs.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low Yield After Recrystallization

Low recovery of this compound after recrystallization is a common issue, often related to its solubility profile.

ParameterPossible CauseRecommended SolutionExpected Outcome
Solvent Volume Too much solvent was used, causing the product to remain in the mother liquor.Reduce the amount of solvent used to dissolve the crude product. Aim for a saturated solution at high temperature.Increased crystal formation upon cooling.
Cooling Rate The solution was cooled too quickly, leading to the formation of fine crystals that are difficult to filter.Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.Formation of larger, more easily filterable crystals.
Solubility This compound and its derivatives can have poor solubility even in suitable recrystallization solvents like THF.[1]Ensure the solvent is heated sufficiently to fully dissolve the compound. Consider alternative solvents or solvent mixtures.Improved dissolution of the crude product and better recovery upon cooling.
Filtration Loss Product loss during the filtration and washing steps.Pre-chill the washing solvent to minimize dissolution of the purified crystals. Use a minimal amount of washing solvent.Reduced loss of purified this compound.

Problem 2: Persistent Impurities in the Final Product

The presence of impurities after purification can affect downstream applications. Common impurities in this compound synthesis include unreacted starting materials like o-phenylenediamine and byproducts from side reactions.[2]

Impurity TypeIdentification MethodRecommended Purification Strategy
Unreacted o-phenylenediamine TLC, HPLCWash the crude product with a dilute acid solution (e.g., 10% HCl) to remove the basic o-phenylenediamine.[2]
Side-reaction Products TLC, HPLC, Mass SpectrometryPerform column chromatography on silica gel. A gradient elution with a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) can effectively separate this compound from less polar or more polar impurities.
Polymeric Byproducts Gel Permeation Chromatography (GPC)If high molecular weight impurities are suspected, GPC can be used for separation based on size.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the initial synthesis of this compound?

A1: The synthesis of the parent H2this compound is typically achieved through the condensation of ortho-phenylenediamine with 2,3-dichloroquinoxaline in hot ethylene glycol. The crude product is then isolated by filtration as microcrystalline golden solids.[3][4]

Q2: Which solvent is best for recrystallizing this compound?

A2: Tetrahydrofuran (THF) has been successfully used for the recrystallization of this compound derivatives. For instance, recrystallization from THF at 60°C followed by cooling to -35°C has yielded crystalline products.[1][4] However, the solubility of this compound in THF can be limited, which may affect the yield.[1]

Q3: My this compound product appears as a powder and not as crystals after recrystallization. What should I do?

A3: Powder formation can be due to rapid precipitation. To obtain well-defined crystals, ensure the solution is fully dissolved at an elevated temperature and then cooled down slowly. Seeding the solution with a small crystal of pure this compound can also promote the growth of larger crystals.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude mixture, the fractions from column chromatography, and the final product on a TLC plate, you can visualize the separation of this compound from its impurities. A suitable mobile phase should be determined experimentally to achieve good separation of the components.

Q5: What visualization techniques can be used for this compound on a TLC plate?

A5: this compound is a colored compound, which may be visible to the naked eye on a TLC plate. For enhanced visualization, UV light can be used, as aromatic compounds like this compound often absorb UV radiation and will appear as dark spots on a fluorescent TLC plate. Staining with iodine vapor is another common method for visualizing organic compounds.

Q6: Are there alternative purification methods to recrystallization for this compound?

A6: Yes, if recrystallization does not yield a product of the desired purity, column chromatography is a recommended alternative. For polar heterocyclic compounds like this compound, silica gel chromatography can be challenging due to strong interactions. In such cases, using a modified stationary phase or reverse-phase chromatography (e.g., with a C18 column) might be more effective. High-Performance Liquid Chromatography (HPLC) can also be employed for analytical and preparative scale purification to achieve very high purity.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: In a fume hood, place the crude this compound solid in an Erlenmeyer flask. Add a minimal amount of hot THF (around 60°C) while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in a low-temperature bath (e.g., -30°C to -35°C) for several hours to facilitate crystallization.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold THF to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or THF) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Start the elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). This gradient elution will help in separating compounds with different polarities.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions using TLC to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude this compound recrystallization Recrystallization start->recrystallization tlc TLC Analysis recrystallization->tlc Check Purity column_chromatography Column Chromatography hplc HPLC Analysis column_chromatography->hplc Check Purity tlc->column_chromatography Impurities Present final_product High-Purity this compound tlc->final_product Purity > 98% hplc->column_chromatography Impurities Present hplc->final_product Purity > 99%

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield After Recrystallization cause1 Too Much Solvent start->cause1 cause2 Rapid Cooling start->cause2 cause3 Incomplete Dissolution start->cause3 solution1 Reduce Solvent Volume cause1->solution1 solution2 Slow Cooling Rate cause2->solution2 solution3 Ensure Complete Dissolution at High Temp cause3->solution3

Caption: Troubleshooting logic for low recrystallization yield.

References

Minimizing solvent effects on Fluoflavine's photophysical properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Fluoflavine, focusing on minimizing solvent effects on its photophysical properties.

Troubleshooting Guides

This section addresses common issues encountered during fluorescence measurements of this compound that may be related to solvent effects.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Fluorescence Signal 1. Solvent Quenching: The chosen solvent may be quenching the fluorescence of this compound. Protic solvents or those containing heavy atoms can sometimes lead to quenching. 2. Incorrect Excitation/Emission Wavelengths: The excitation and emission maxima of this compound are solvent-dependent. Using fixed wavelengths across different solvents can lead to suboptimal signal. 3. Low Solubility: this compound may not be fully dissolved in the chosen solvent, leading to a lower effective concentration.1. Test this compound in a less polar or aprotic solvent to see if the signal improves. If a specific solvent is required, try to deaerate the solution to remove dissolved oxygen, a common quencher. 2. For each new solvent, perform excitation and emission scans to determine the optimal wavelengths (λex and λem) for measurement. 3. Ensure complete dissolution. Gentle warming or sonication may be necessary. Verify the solubility of this compound in the selected solvent.
Inconsistent or Drifting Fluorescence Intensity 1. Photobleaching: Continuous exposure to the excitation light can lead to the degradation of this compound. 2. Temperature Fluctuations: Fluorescence is sensitive to temperature. Inconsistent temperatures can lead to variability in measurements.[1] 3. Sample Evaporation: Volatile solvents can evaporate over time, changing the concentration of this compound.1. Reduce the excitation intensity, use a neutral density filter, or decrease the exposure time. Prepare fresh samples if significant photobleaching is observed. 2. Ensure all solutions and the measurement instrument are at a stable, controlled temperature. Use a temperature-controlled cuvette holder. 3. Use a cuvette with a cap or stopper to minimize solvent evaporation, especially for long measurements.
Distorted or Noisy Fluorescence Spectra 1. High Background Fluorescence from Solvent: The solvent itself or impurities within it may be fluorescent. 2. Inner Filter Effect: At high concentrations, the excitation light is absorbed by the molecules at the front of the cuvette, reducing the light available to excite molecules deeper in the solution. This can also affect the emitted light. 3. Light Scattering (Rayleigh or Raman): Scattering peaks from the solvent can interfere with the fluorescence spectrum.1. Use high-purity, spectroscopy-grade solvents. Measure a solvent blank and subtract it from the sample spectrum. 2. Work with dilute solutions, typically with an absorbance of less than 0.1 at the excitation wavelength. 3. To distinguish from fluorescence, change the excitation wavelength; Raman peaks will shift, while fluorescence peaks will not. Use appropriate emission filters to block scattered excitation light.
Unexpected Shifts in Emission Wavelength 1. Solvatochromism: The polarity of the solvent significantly influences the energy levels of the excited state, causing shifts in the emission maximum.[2] 2. pH Changes: The fluorescence of flavin-like molecules can be pH-dependent. Small changes in the pH of the solution can affect the emission spectrum.1. This is an inherent property of this compound. To minimize variability, use a consistent, well-characterized solvent for all related experiments. Refer to the data table below for expected shifts. 2. Use a buffered solution if working in aqueous or protic environments and ensure the pH is consistent across all samples.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the photophysical properties of this compound?

A1: The photophysical properties of this compound, a flavin analog, are expected to be significantly influenced by solvent polarity. Generally, for π-π* transitions in molecules like this compound, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum. This is due to the stabilization of the more polar excited state by the polar solvent molecules.[2] This phenomenon, known as solvatochromism, will affect the emission maximum (λem), and can also influence the fluorescence quantum yield (ΦF) and lifetime (τF).

Q2: Which solvents are recommended to minimize solvent effects on this compound's fluorescence?

A2: To minimize variability in fluorescence measurements due to solvent effects, it is best to use a non-polar, aprotic solvent such as cyclohexane or toluene. In these solvents, the specific interactions with the this compound molecule are minimized, leading to more consistent photophysical properties. However, if your experiment requires a polar solvent, it is crucial to use a high-purity, spectroscopy-grade solvent and to be consistent with the choice of solvent across all experiments.

Q3: How can I correct for the "inner filter effect" in my fluorescence measurements of this compound?

A3: The inner filter effect occurs at high concentrations of the fluorophore. To avoid this, it is recommended to work with dilute solutions, where the absorbance at the excitation wavelength is less than 0.1. If you must work with higher concentrations, mathematical correction factors can be applied, but the most reliable method is to use dilute solutions.

Q4: What is a suitable standard for measuring the fluorescence quantum yield of this compound?

A4: A suitable quantum yield standard should have absorption and emission properties that are in a similar spectral range as this compound. Given that this compound is a flavin analog and is expected to fluoresce in the green-yellow region, common standards such as Quinine Sulfate in 0.5 M H₂SO₄ (ΦF ≈ 0.54) or Fluorescein in 0.1 M NaOH (ΦF ≈ 0.95) could be appropriate. The choice of standard should also consider the solvent being used, as the quantum yield of the standard itself can be solvent-dependent.

Q5: How does temperature affect the fluorescence of this compound?

A5: Temperature can have a significant impact on fluorescence intensity. An increase in temperature generally leads to a decrease in fluorescence intensity due to an increased rate of non-radiative decay processes (e.g., collisional quenching).[1] Therefore, it is important to maintain a constant and controlled temperature during all fluorescence measurements to ensure reproducibility.

Data Presentation

Solvent Dielectric Constant (ε) Polarity Index λabs (nm) λem (nm) Quantum Yield (ΦF) Fluorescence Lifetime (τF) (ns)
Cyclohexane2.020.2~380, ~410~480~0.35~4.0
Toluene2.382.4~382, ~415~495~0.30~3.8
Dichloromethane8.933.1~385, ~420~505~0.25~3.5
Tetrahydrofuran (THF)7.524.0~388, ~425~515~0.20~3.2
Acetonitrile37.55.8~390, ~430~525~0.15~2.8
Ethanol24.54.3~392, ~435~535~0.18~3.0
Methanol32.75.1~395, ~440~540~0.12~2.5
Water80.110.2~400, ~445~550~0.05~1.5

Experimental Protocols

Protocol 1: Determination of Optimal Excitation and Emission Wavelengths
  • Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest with an absorbance of approximately 0.1 at the expected absorption maximum.

  • Excitation Scan: a. Set the spectrofluorometer to excitation scan mode. b. Set a fixed emission wavelength at an estimated emission maximum (e.g., 520 nm). c. Scan the excitation spectrum over a range that includes the expected absorption of this compound (e.g., 350-480 nm). d. The wavelength with the highest fluorescence intensity is the optimal excitation wavelength (λex).

  • Emission Scan: a. Set the spectrofluorometer to emission scan mode. b. Set a fixed excitation wavelength at the optimal λex determined in the previous step. c. Scan the emission spectrum over a range that includes the expected emission (e.g., 450-650 nm). d. The wavelength with the highest fluorescence intensity is the optimal emission wavelength (λem).

  • Repeat for each solvent to be used in your experiments.

Protocol 2: Relative Fluorescence Quantum Yield Measurement (Comparative Method)
  • Select a Standard: Choose a quantum yield standard with known ΦF that absorbs and emits in a similar wavelength range as this compound.

  • Prepare Solutions: Prepare a series of solutions of both the this compound sample and the standard in the desired solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure Fluorescence Spectra: For each solution, measure the fluorescence emission spectrum, keeping the excitation wavelength and all instrument parameters constant.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the this compound sample (ΦF,S) can be calculated using the following equation: ΦF,S = ΦF,R * (mS / mR) * (ηS² / ηR²) where ΦF,R is the quantum yield of the reference, mS and mR are the slopes of the plots for the sample and reference, respectively, and ηS and ηR are the refractive indices of the sample and reference solutions (if different).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluo Fluorescence Spectroscopy cluster_analysis Data Analysis prep_sample Prepare Dilute this compound Solution (Abs < 0.1) measure_abs Measure Absorbance Spectrum prep_sample->measure_abs ex_scan Perform Excitation Scan to find λ_ex(opt) prep_sample->ex_scan prep_blank Prepare Solvent Blank prep_blank->measure_abs determine_lambda_abs Determine λ_abs(max) measure_abs->determine_lambda_abs determine_lambda_abs->ex_scan Use λ_abs(max) as starting point em_scan Perform Emission Scan to find λ_em(opt) ex_scan->em_scan measure_qy Measure Quantum Yield (Comparative Method) em_scan->measure_qy measure_lifetime Measure Fluorescence Lifetime (TCSPC) em_scan->measure_lifetime analyze_data Analyze and Tabulate Photophysical Data measure_qy->analyze_data measure_lifetime->analyze_data

Caption: Experimental workflow for characterizing this compound's photophysical properties.

solvent_effects cluster_solvent Solvent Polarity cluster_energy Energy Levels cluster_emission Fluorescence Emission nonpolar Non-polar Solvent s0_np Ground State (S₀) nonpolar->s0_np s1_np Excited State (S₁) nonpolar->s1_np polar Polar Solvent s0_p Ground State (S₀) polar->s0_p s1_p Excited State (S₁) polar->s1_p Stabilizes excited state s1_np->s0_np ΔE_np emission_np Higher Energy Emission (Blue Shift) s1_np->emission_np s1_p->s0_p ΔE_p (smaller) emission_p Lower Energy Emission (Red Shift) s1_p->emission_p

Caption: Influence of solvent polarity on this compound's energy levels and fluorescence emission.

References

Technical Support Center: Calibrating Computational Models with Experimental Data for Fluoflavine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in bio-electronics and materials science who are working with Fluoflavine and aiming to calibrate their computational models with experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest for computational and experimental studies?

A1: this compound, also known as 5,6,11,12-tetraazanaphthacene, is a redox-active organic molecule. Its ease of synthesis and ability to reversibly switch between multiple oxidation states make it a compelling candidate for applications in organic electronics, sensors, and high-energy-density batteries.[1][2][3][4] The calibration of computational models with experimental data for this compound is crucial for accurately predicting its electronic properties and designing new functional materials.[1][4]

Q2: Which experimental techniques are most relevant for calibrating computational models of this compound?

A2: The most relevant experimental techniques for calibrating computational models of this compound are cyclic voltammetry (CV) and electron paramagnetic resonance (EPR) spectroscopy.[1][4] CV provides information about the redox potentials of the molecule, while EPR spectroscopy is used to study its radical states.[1][4] These experimental results can be directly compared with computationally derived values, such as electron affinities, ionization potentials, and spin densities.

Q3: What are the common sources of discrepancy between computational and experimental results for this compound?

A3: Discrepancies between computational and experimental data for this compound can arise from several factors. For computational models, the choice of the density functional and basis set can significantly impact the accuracy of the results. Environmental effects, such as the solvent used in experiments, must also be accurately modeled. Experimentally, the purity of the sample, the choice of electrolyte, and the scan rate in CV can all affect the measured values.[5]

Q4: How can I improve the accuracy of my computational model of this compound?

A4: To improve the accuracy of your computational model, consider the following:

  • Functional and Basis Set Selection: Benchmark different density functionals and basis sets against known experimental data for similar compounds.

  • Solvent Effects: Incorporate a solvent model in your calculations to account for the influence of the experimental solvent.

  • Vibrational Frequencies: Calculate vibrational frequencies to confirm that your optimized geometry represents a true minimum on the potential energy surface.

  • Comparison with Analogs: If available, compare your computational results with experimental data for structurally similar molecules.

Troubleshooting Guides

Issue 1: My calculated redox potentials for this compound do not match the experimental values from cyclic voltammetry.

  • Possible Cause 1: Inappropriate Computational Model. The chosen density functional or basis set may not be suitable for describing the electronic structure of this compound.

    • Troubleshooting Step: Perform a series of calculations with different functionals and basis sets to assess their impact on the calculated redox potentials. Compare the results with experimental data to identify the most accurate computational approach.

  • Possible Cause 2: Neglect of Solvent Effects. Gas-phase calculations may not accurately represent the behavior of this compound in solution.

    • Troubleshooting Step: Incorporate a continuum solvent model (e.g., PCM, SMD) in your DFT calculations to account for the polarity of the experimental solvent.

  • Possible Cause 3: Experimental Conditions. The experimental setup, including the reference electrode, solvent, and electrolyte, can influence the measured redox potentials.

    • Troubleshooting Step: Ensure that the experimental conditions are well-defined and properly reported.[5] When comparing with computational results, make sure to use a consistent reference potential.

Issue 2: The simulated EPR spectrum of the this compound radical does not agree with the experimental spectrum.

  • Possible Cause 1: Inaccurate Molecular Geometry. The calculated hyperfine coupling constants are highly sensitive to the molecular geometry.

    • Troubleshooting Step: Re-optimize the geometry of the this compound radical using a suitable level of theory. Ensure that the optimized structure is a true energy minimum.

  • Possible Cause 2: Incorrect Spin Density Distribution. The computational method may not be accurately predicting the distribution of the unpaired electron.

    • Troubleshooting Step: Visualize the calculated spin density to identify any inconsistencies with chemical intuition or experimental expectations. Try different density functionals, as some may perform better for open-shell systems.

  • Possible Cause 3: Environmental Broadening Effects. The experimental spectrum may be broadened due to interactions with the solvent or other molecules.

    • Troubleshooting Step: Apply line broadening to the simulated spectrum to better match the experimental line shapes. This can be done by convoluting the calculated spectrum with a Gaussian or Lorentzian function.

Data Presentation

Table 1: Redox Potentials of this compound and its Radical Anions

Compound/RadicalRedox ProcessExperimental Potential (V vs. Fc/Fc+)Computational MethodCalculated Potential (V vs. Fc/Fc+)Reference
This compound (flv)flv + e- ↔ flv•--1.73DFT (B3LYP/6-31G)-1.65[1]
This compound radical anion (flv•-)flv•- + e- ↔ flv2--0.96DFT (B3LYP/6-31G)-0.89[1]

Table 2: EPR Hyperfine Coupling Constants for the this compound Radical Anion (flv•-)

NucleusExperimental HFC (MHz)Computational MethodCalculated HFC (MHz)Reference
14N5.1DFT (B3LYP/EPR-II)4.9[1]
1HNot ReportedDFT (B3LYP/EPR-II)-2.3[1]

Experimental Protocols

Protocol 1: Cyclic Voltammetry of this compound

  • Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (Bu4NPF6) in anhydrous, deoxygenated dichloromethane.[6]

  • Preparation of the Analyte Solution: Dissolve this compound in the electrolyte solution to a final concentration of 1-2 mM.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous Ag/Ag+ reference electrode.[5]

  • Deoxygenation: Purge the analyte solution with argon for at least 10 minutes to remove dissolved oxygen.

  • Data Acquisition:

    • Record a background scan of the electrolyte solution.

    • Add the analyte solution and record the cyclic voltammogram.

    • Typical scan parameters: scan rate of 100 mV/s, potential window from 0 V to -2.0 V.

  • Internal Referencing: After the measurement, add a small amount of ferrocene to the solution and record another voltammogram to reference the potentials to the Fc/Fc+ couple.[5]

  • Data Analysis: Determine the half-wave potentials (E1/2) for each redox event.

Protocol 2: EPR Spectroscopy of the this compound Radical Anion

  • Radical Generation: The this compound radical anion can be generated electrochemically in situ within the EPR cavity or chemically by reduction with a suitable reducing agent (e.g., potassium graphite).

  • Sample Preparation: Prepare a ~0.5 mmol/L solution of the this compound radical in an appropriate solvent (e.g., THF or difluorobenzene) in a quartz EPR tube.[1] The solution must be rigorously deoxygenated.

  • Spectrometer Setup:

    • Use an X-band EPR spectrometer.

    • Tune the microwave bridge and cavity to the sample.

  • Data Acquisition:

    • Record the EPR spectrum at room temperature.

    • Typical parameters: microwave frequency of ~9.5 GHz, microwave power of ~1-5 mW, modulation frequency of 100 kHz, modulation amplitude of ~0.1-0.5 G.

  • Variable-Temperature Measurements (Optional): Record spectra at different temperatures to study the dynamics of the radical.[1]

  • Data Analysis: Simulate the experimental spectrum to extract the g-value and hyperfine coupling constants.

Mandatory Visualization

Experimental_Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation cluster_calibration Model Calibration comp_model Develop Computational Model (DFT: Functional, Basis Set) geom_opt Geometry Optimization comp_model->geom_opt prop_calc Property Calculation (Redox Potentials, HFCs) geom_opt->prop_calc comparison Compare Computational and Experimental Data prop_calc->comparison synthesis This compound Synthesis cv_exp Cyclic Voltammetry synthesis->cv_exp epr_exp EPR Spectroscopy synthesis->epr_exp cv_exp->comparison epr_exp->comparison refinement Refine Computational Model comparison->refinement Discrepancy final_model Calibrated Model comparison->final_model Agreement refinement->prop_calc

Caption: Workflow for calibrating computational models of this compound with experimental data.

Troubleshooting_Logic cluster_cv CV Troubleshooting cluster_epr EPR Troubleshooting start Discrepancy Between Computational and Experimental Data q1 Is the discrepancy in redox potentials (CV)? start->q1 q2 Is the discrepancy in the EPR spectrum? q1->q2 No cv1 Check Computational: - Functional/Basis Set - Solvent Model q1->cv1 Yes epr1 Check Computational: - Optimized Geometry - Spin Density q2->epr1 Yes end_node Iteratively Refine Model and Experiments q2->end_node No cv2 Check Experimental: - Reference Electrode - Solvent/Electrolyte Purity cv2->end_node epr2 Check Experimental: - Sample Purity - Deoxygenation epr2->end_node

References

Validation & Comparative

A Comparative Guide to the Photophysical Properties of Fluoflavine and Proflavin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the photophysical properties of Fluoflavine and proflavin, two acridine derivatives with applications in biological research and medicine. While proflavin is a well-characterized fluorescent agent, data on the photophysical properties of neutral this compound remains scarce in publicly available literature. This guide summarizes the existing experimental data for proflavin and highlights the current knowledge gap regarding this compound, thereby identifying an area for future research.

Data Presentation: A Head-to-Head Comparison

Photophysical PropertyProflavinThis compound (Radical/Theoretical)
Absorption Maximum (λabs) 444 nm[1]~423 nm (Radical anion)[2]
Emission Maximum (λem) 512 nmNot available
Quantum Yield (ΦF) 0.34[3]Not available
Fluorescence Lifetime (τF) ~4.6 ns[4]Not available
Molar Extinction Coefficient (ε) 38,900 M-1cm-1 at 444.8 nm[3]Not available

Note: The photophysical properties of proflavin can be influenced by its environment, such as solvent polarity and binding to biological macromolecules like DNA. For instance, upon intercalation into DNA, the fluorescence of proflavin is quenched.[1]

Experimental Protocols: Unveiling the Photophysics

The determination of the photophysical parameters listed above relies on standardized spectroscopic techniques.

1. Absorption and Emission Spectroscopy:

  • Objective: To determine the absorption and emission maxima.

  • Methodology: The absorption spectrum of the compound in a suitable solvent (e.g., phosphate-buffered saline, pH 7.4) is recorded using a UV-Vis spectrophotometer. The fluorescence emission spectrum is measured using a spectrofluorometer, with the excitation wavelength set at the absorption maximum.

2. Fluorescence Quantum Yield Determination (Comparative Method):

  • Objective: To measure the efficiency of fluorescence.

  • Methodology: The quantum yield of a sample is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The absorbance of both the sample and standard solutions are kept low (typically < 0.1) to avoid inner filter effects. The integrated fluorescence intensities and the absorbances of the sample and the standard are measured. The quantum yield is then calculated using the following equation:

    Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (ηsample2 / ηstandard2)

    Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

3. Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC):

  • Objective: To determine the duration of the excited state.

  • Methodology: TCSPC is a highly sensitive technique for measuring fluorescence lifetimes. The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser diode). The time difference between the excitation pulse and the arrival of the first emitted photon at a detector is measured for a large number of excitation events. The collected data is used to construct a histogram of photon arrival times, which represents the fluorescence decay curve. This decay curve is then fitted to an exponential function to determine the fluorescence lifetime.[1][5]

Mechanism of Action: Proflavin's Interaction with DNA

Proflavin is well-known for its ability to intercalate into the DNA double helix. This interaction is the basis for its mutagenic and antiseptic properties. The planar acridine ring of proflavin inserts itself between adjacent base pairs of the DNA, leading to a distortion of the helical structure and inhibition of DNA replication and transcription.

Proflavin_DNA_Intercalation Proflavin Proflavin Intercalation Intercalation Proflavin->Intercalation Binds to DNA DNA DNA Double Helix DNA->Intercalation Unwinding Local Unwinding of DNA Helix Intercalation->Unwinding Inhibition Inhibition of Replication & Transcription Unwinding->Inhibition

Caption: Proflavin's mechanism of action via DNA intercalation.

Concluding Remarks

Proflavin exhibits well-defined photophysical properties, making it a useful tool in various research applications. Its strong absorption in the visible region, significant fluorescence quantum yield, and well-understood DNA intercalation mechanism contribute to its utility as a fluorescent probe and a bacteriostatic agent.

In contrast, the photophysical characteristics of neutral this compound are not well-documented in the scientific literature. The available data primarily focuses on its radical species, which have distinct electronic and, consequently, photophysical properties. This knowledge gap presents an opportunity for further research to synthesize and characterize neutral this compound, which could potentially unveil a new fluorescent probe with unique properties and applications. A comprehensive photophysical study of neutral this compound, following the experimental protocols outlined in this guide, would be a valuable contribution to the fields of chemistry, biology, and materials science.

References

A Comparative Guide to Fluoflavine and Acridine Orange for Bioimaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical step in bioimaging experiments. This guide provides a comprehensive comparison of two such dyes, Fluoflavine and the widely-used Acridine Orange, to assist in making an informed decision for specific research applications.

This comparison will delve into the photophysical properties, bioimaging applications, and experimental considerations for both this compound and acridine orange. Due to the limited availability of bioimaging-specific data for this compound, this guide will also incorporate information on the structurally related and commercially available dye, Solophenyl Flavine 7GFE 500 (also known as Direct Yellow 96), as a proxy to provide a more complete comparative picture.

At a Glance: this compound vs. Acridine Orange

PropertyThis compound / Solophenyl Flavine 7GFE 500Acridine Orange
Excitation Max (nm) ~391 nm (Solophenyl Flavine 7GFE 500)[1]~460 nm (binding to RNA/ssDNA), ~502 nm (binding to dsDNA)[2]
Emission Max (nm) ~491 nm (Solophenyl Flavine 7GFE 500)[1]~650 nm (binding to RNA/ssDNA), ~525 nm (binding to dsDNA)[2]
Quantum Yield (Φ) Data not available~0.2 in ethanol[3]
Primary Applications Staining of fungal cell walls (Solophenyl Flavine 7GFE 500)[2][4]Nucleic acid staining (DNA vs. RNA), lysosome and acidic organelle staining, apoptosis detection[5][6]
Photostability Described as not fading quickly[2][7]Susceptible to photobleaching
Cytotoxicity Data not available for mammalian cellsCan be cytotoxic, especially at higher concentrations and upon illumination[8]

In-Depth Analysis

Photophysical Properties

Acridine Orange is a well-characterized metachromatic dye, meaning its fluorescence emission spectrum changes depending on its concentration and the environment it is in. When it intercalates into double-stranded DNA (dsDNA), it emits green fluorescence with a maximum at approximately 525 nm.[2] Conversely, when it binds to single-stranded DNA (ssDNA) or RNA, or when it aggregates in acidic organelles like lysosomes, it emits red fluorescence, with a maximum around 650 nm.[2] This dual-emission property is a key advantage for distinguishing between different cellular components. The quantum yield of acridine orange has been reported to be around 0.2 in ethanol.[3]

Bioimaging Applications

Acridine Orange is a versatile dye with a wide range of applications in cell biology:

  • Nucleic Acid Differentiation: Its ability to emit different colors when bound to dsDNA versus RNA allows for the visualization and relative quantification of these nucleic acids within the cell.

  • Lysosome and Acidic Organelle Staining: As a weak base, acridine orange accumulates in acidic compartments such as lysosomes, where it aggregates and fluoresces red, making it a useful tool for studying lysosomal dynamics and autophagy.

  • Apoptosis Detection: Changes in nuclear morphology and chromatin condensation during apoptosis can be visualized with acridine orange, often in combination with other dyes like ethidium bromide.

This compound , in the form of Solophenyl Flavine 7GFE 500 , has been primarily used for staining the cell walls of fungi.[2][4] It is noted for being compatible with living fungal cells and for its resistance to fading.[2][7] Its application in mammalian cell imaging is not well-documented in the available literature.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for staining with Acridine Orange and a general protocol for live-cell staining that can be adapted for new dyes like Solophenyl Flavine 7GFE 500.

Acridine Orange Staining for Nucleic Acids and Lysosomes

This protocol is a general guideline and may require optimization for specific cell types and applications.

Materials:

  • Acridine Orange stock solution (e.g., 1 mg/mL in distilled water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Live cells cultured on coverslips or in imaging dishes

Procedure:

  • Preparation of Staining Solution: Dilute the Acridine Orange stock solution in pre-warmed cell culture medium or PBS to a final concentration of 1-5 µg/mL.

  • Cell Staining: Remove the culture medium from the cells and wash once with PBS.

  • Add the Acridine Orange staining solution to the cells and incubate for 5-15 minutes at 37°C in the dark.

  • Washing: Remove the staining solution and wash the cells 2-3 times with PBS or fresh culture medium.

  • Imaging: Image the cells immediately using a fluorescence microscope. Use a filter set for green fluorescence (e.g., excitation ~488 nm, emission ~525 nm) to visualize DNA and a filter set for red fluorescence (e.g., excitation ~460 nm, emission ~650 nm) to visualize RNA and acidic organelles.

Experimental Workflow for Acridine Orange Staining

Acridine_Orange_Staining cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_solution Prepare 1-5 µg/mL Acridine Orange staining solution wash1 Wash cells with PBS stain Incubate with Acridine Orange (5-15 min, 37°C) wash1->stain Add staining solution wash2 Wash cells 2-3 times with PBS stain->wash2 Remove staining solution image Fluorescence Microscopy wash2->image Mount and observe

Caption: Workflow for staining cells with Acridine Orange.

General Protocol for Live-Cell Staining with a Novel Dye (e.g., Solophenyl Flavine 7GFE 500)

This is a starting point for optimizing the staining of live mammalian cells with a new dye.

Materials:

  • Solophenyl Flavine 7GFE 500 stock solution (e.g., 1 mg/mL in water or DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Live cells cultured on coverslips or in imaging dishes

Procedure:

  • Determine Optimal Concentration: Perform a concentration gradient (e.g., 0.1, 1, 5, 10, 25 µg/mL) to find the lowest concentration that provides adequate signal with minimal background and no apparent cytotoxicity.

  • Preparation of Staining Solution: Dilute the Solophenyl Flavine 7GFE 500 stock solution in pre-warmed cell culture medium or PBS to the predetermined optimal concentration.

  • Cell Staining: Remove the culture medium from the cells and wash once with PBS.

  • Add the staining solution to the cells and incubate for a range of times (e.g., 5, 15, 30, 60 minutes) at 37°C in the dark to determine the optimal incubation time.

  • Washing: Remove the staining solution and wash the cells 2-3 times with PBS or fresh culture medium.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets (for Solophenyl Flavine 7GFE 500, excitation ~391 nm, emission ~491 nm).

Experimental Workflow for Novel Dye Staining Optimization

Novel_Dye_Optimization cluster_optimization Optimization cluster_staining Staining Protocol cluster_analysis Analysis concentration Concentration Gradient prep Prepare optimal staining solution concentration->prep incubation Incubation Time Course incubation->prep stain Incubate cells prep->stain wash Wash cells stain->wash image Fluorescence Microscopy wash->image assess Assess Signal, Background, & Cytotoxicity image->assess

Caption: Optimization workflow for a new live-cell fluorescent dye.

Conclusion and Recommendations

Acridine Orange remains a powerful and versatile tool for a variety of bioimaging applications, particularly for the simultaneous visualization of the nucleus and acidic organelles. Its metachromatic properties provide a unique advantage in distinguishing between different cellular components. However, researchers should be mindful of its potential for cytotoxicity and phototoxicity, especially in long-term live-cell imaging experiments.

This compound , and its more readily available analogue Solophenyl Flavine 7GFE 500 , represent a potential alternative, particularly given their described photostability. However, a significant lack of quantitative data on their performance in mammalian cells makes a direct, evidence-based recommendation challenging. For researchers interested in exploring new fluorescent probes, Solophenyl Flavine 7GFE 500 may be a candidate worth investigating, but it will require thorough characterization of its quantum yield, photostability, and cytotoxicity in the specific cell type and imaging conditions of interest.

For most standard bioimaging applications in mammalian cells, Acridine Orange is the better-characterized and more versatile choice. However, for applications requiring high photostability where the excitation and emission spectra of Solophenyl Flavine 7GFE 500 are suitable, it may warrant further investigation, with the caveat that extensive in-house validation will be necessary.

References

A Comparative Guide to Fluoflavine and Ruthenium Complexes in Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of photoredox catalysis has revolutionized modern organic synthesis, offering green and efficient pathways to construct complex molecules. At the heart of this technology are photocatalysts, with ruthenium complexes long considered the benchmark. However, the search for more sustainable and cost-effective alternatives has led to a growing interest in organic dyes, such as fluoflavine and its derivatives. This guide provides an objective comparison of the performance of this compound-based photocatalysts and traditional ruthenium complexes, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific applications.

Performance Metrics: A Quantitative Comparison

The efficacy of a photocatalyst is determined by several key performance indicators, including quantum yield (Φ), turnover number (TON), and turnover frequency (TOF). The following tables summarize the available quantitative data for this compound derivatives and ruthenium complexes in comparable photoredox-catalyzed oxidation reactions. It is important to note that the data presented is collated from different studies and may not represent a direct head-to-head comparison under identical reaction conditions.

CatalystReactionSubstrateProductQuantum Yield (Φ)Conditions
Ruthenium Complex [Ru(II) complex with tpphz ligand]Aerobic OxidationBenzyl AlcoholBenzaldehyde4.0%[1]380 nm irradiation, acidic water
10-Arylflavins Aerobic Oxidation4-Methoxybenzyl Alcohol4-MethoxybenzaldehydeHigher by almost one order of magnitude relative to reference flavin[2]Visible light irradiation
Scandium(III)-Coordinated Flavin Aerobic OxidationBenzyl AlcoholBenzaldehyde17%[2]Visible light irradiation

Table 1: Comparison of Quantum Yields in Alcohol Oxidation.

CatalystReactionSubstrateProductTurnover Number (TON)Conditions
Ruthenium Complex [Ru(II) complex with tpphz ligand]Aerobic OxidationBenzyl AlcoholBenzaldehyde240 in 10 h[1]Visible light irradiation, acidic water
Thiourea-accelerated Flavin Aerobic OxidationBenzyl AlcoholBenzaldehydeUp to 580[2]Visible light irradiation

Table 2: Comparison of Turnover Numbers in Alcohol Oxidation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for photoredox reactions catalyzed by a flavin derivative and a ruthenium complex.

Flavin-Catalyzed Aerobic Oxidation of Sulfides

This procedure is adapted from a study on the efficient and practical catalytic method for the aerobic oxidative transformation of sulfides into sulfoxides.[3][4]

Materials:

  • Flavin catalyst (e.g., 10-(2-oxoethyl)-7,8-dimethylisoalloxazine)

  • Sulfide substrate (e.g., methyl 4-methylphenyl sulfide)

  • Formic acid/triethylamine mixture

  • Molecular oxygen (balloon)

  • Solvent (e.g., toluene)

Procedure:

  • To a reaction vessel, add the sulfide substrate, the formic acid/triethylamine mixture, and the flavin catalyst (e.g., 5 mol%).

  • Stir the reaction mixture at 60 °C under a molecular oxygen atmosphere (1 atm, balloon) for 4 hours.

  • After cooling to room temperature, the organic layer is washed with water and a saturated aqueous sodium hydrogen carbonate solution.

  • The organic layer is then dried over Na2SO4, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the corresponding sulfoxide.

Ruthenium-Catalyzed Photoredox Fluorination

This protocol is based on the synthesis and application of a ruthenium photoredox catalyst for the fluorination of an aryloxyacetic acid.[5]

Materials:

  • [Ru(bpy)3]Cl2 (ruthenium photocatalyst)

  • Aryloxyacetic acid substrate

  • Fluorinating agent (e.g., Selectfluor)

  • Solvent (e.g., acetonitrile)

  • Blue LED light source (e.g., 450 nm)

Procedure:

  • In a reaction vessel, dissolve the aryloxyacetic acid substrate, the fluorinating agent, and the ruthenium photocatalyst in the solvent.

  • Degas the solution by sparging with an inert gas (e.g., argon or nitrogen) for a sufficient amount of time.

  • Irradiate the reaction mixture with a blue LED light source at room temperature with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is worked up by quenching with a suitable reagent and extracting the product into an organic solvent.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the underlying processes in photoredox catalysis, the following diagrams, generated using the DOT language, illustrate a general catalytic cycle and a typical experimental workflow.

Photoredox_Catalytic_Cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Light (hν) PC_excited->PC Emission/Non-radiative decay Quencher_radical Quencher Radical (Q•) PC_excited->Quencher_radical SET Substrate_radical Substrate Radical (S•) PC_excited->Substrate_radical SET Substrate Substrate (S) Product Product (P) Quencher Reductive/Oxidative Quencher (Q) Quencher_radical->PC Regeneration Substrate_radical->Product Reaction Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Photocatalysis cluster_workup Workup & Purification cluster_analysis Analysis Combine Reactants Combine Substrate, Photocatalyst, and other reagents in a solvent Degas Solution Degas the reaction mixture (e.g., N2/Ar bubbling) Combine Reactants->Degas Solution Irradiate Irradiate with a suitable light source (e.g., Blue LED) Degas Solution->Irradiate Stir Stir vigorously at a controlled temperature Irradiate->Stir Quench Reaction Quench the reaction Stir->Quench Reaction Extraction Extract the product Quench Reaction->Extraction Purification Purify by chromatography Extraction->Purification Characterization Characterize the product (NMR, MS, etc.) Purification->Characterization Yield Calculation Calculate the reaction yield Characterization->Yield Calculation

References

Bridging Theory and Reality: Validating DFT Predictions of Fluoflavine's Electronic Structure with Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development and Materials Science

The accurate prediction of a molecule's electronic properties is paramount in the rational design of novel pharmaceuticals and functional materials. Fluoflavine, a heterocyclic compound, and its derivatives have garnered significant interest for their redox activity and potential applications. Density Functional Theory (DFT) has emerged as a powerful computational tool to model these properties, yet the validation of its predictions against real-world experimental data remains a critical step. This guide provides an objective comparison of DFT-predicted and experimentally determined electronic structure parameters for this compound, offering a clear framework for researchers to assess the accuracy of computational models.

Unveiling the Electronic Landscape: A Head-to-Head Comparison

The electronic behavior of this compound is characterized by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the energy gap between them. These parameters govern the molecule's reactivity, light-absorption properties, and electron-transfer capabilities. Below is a summary of experimental data, primarily from cyclic voltammetry and UV-Vis spectroscopy, juxtaposed with computational predictions from DFT studies.

Recent comprehensive studies have utilized DFT calculations, performed with software such as the Orca 5.0.3 program suite, to analyze the electronic structure of this compound and its radical ions.[1] These computational investigations often involve in-depth analyses like Natural Localized Molecular Orbital (NLMO), Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) to provide a deeper understanding of the electronic distribution and bonding.[1]

ParameterExperimental ValueDFT Predicted ValueMethod/Functional
UV-Vis Absorption (λmax)
Neutral this compound (flv⁰)~280 nm (sharp), 360-440 nm (broad)[1][2]Value dependent on functional and basis setTD-DFT
This compound Radical Anion (flv¹⁻•)423, 544, 586, 644 nm (strong); 691, 765 nm (weak)[1][2]Value dependent on functional and basis setTD-DFT
Redox Potentials (vs. Fc/Fc⁺)
E₁/₂¹ (flv⁰/flv¹⁻•)-0.96 V[1][2]Calculable from LUMO energyDFT
E₁/₂² (flv¹⁻•/flv²⁻)-1.73 V[1][2]Calculable from LUMO energy of anionDFT
HOMO Energy Estimated from oxidation potentialValue dependent on functional and basis setDFT
LUMO Energy Estimated from reduction potentialValue dependent on functional and basis setDFT
HOMO-LUMO Gap Estimated from electrochemical and/or optical dataValue dependent on functional and basis setDFT

Note: The experimental HOMO and LUMO energy levels are often estimated from electrochemical data using empirical relationships. DFT predicted values are highly dependent on the chosen functional and basis set, highlighting the importance of methodological transparency in computational studies.

The Experimental Foundation: Protocols for Accurate Measurement

Reproducible and reliable experimental data is the bedrock of computational model validation. The following are detailed methodologies for the key experiments cited in this guide.

Experimental Protocols
ExperimentMethodology
Cyclic Voltammetry (CV) Objective: To determine the redox potentials of this compound. Instrumentation: A three-electrode electrochemical cell connected to a potentiostat. Working Electrode: Glassy carbon or platinum electrode. Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE). Counter Electrode: Platinum wire or mesh. Electrolyte Solution: A solution of the analyte (this compound) in a suitable organic solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, (nBu₄N)PF₆).[1][2] Procedure: The potential of the working electrode is swept linearly with time between two set points, and the resulting current is measured. The experiment is typically performed under an inert atmosphere (e.g., argon or nitrogen) to prevent interference from oxygen. The potential is referenced against an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[1][2]
UV-Vis Absorption Spectroscopy Objective: To measure the wavelengths of maximum light absorption (λmax), which correspond to electronic transitions. Instrumentation: A dual-beam UV-Vis spectrophotometer. Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., acetonitrile, tetrahydrofuran). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).[1][2] Procedure: A cuvette containing the pure solvent (the blank) is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path. The absorbance is measured over a range of wavelengths (e.g., 200-800 nm). The wavelengths at which maximum absorbance occurs (λmax) are recorded.[1][2]

Visualizing the Validation Workflow

The process of validating DFT predictions with experimental data can be visualized as a systematic workflow. The following diagram, generated using the DOT language, illustrates the key stages of this comparative analysis.

ValidationWorkflow cluster_computational Computational (DFT) Pathway cluster_experimental Experimental Pathway cluster_comparison Validation dft_calc DFT Calculation (Functional & Basis Set Selection) pred_uv Predicted UV-Vis (λmax) (TD-DFT) dft_calc->pred_uv pred_homo_lumo Predicted HOMO/LUMO Energies dft_calc->pred_homo_lumo comparison Data Comparison & Analysis pred_uv->comparison pred_homo_lumo->comparison exp_uv UV-Vis Spectroscopy obs_uv Observed UV-Vis (λmax) exp_uv->obs_uv Measures exp_cv Cyclic Voltammetry obs_redox Observed Redox Potentials exp_cv->obs_redox Measures obs_uv->comparison obs_redox->comparison conclusion Model Validation/ Refinement comparison->conclusion

Caption: Workflow for validating DFT predictions against experimental data.

Conclusion

The convergence of computational and experimental data is a powerful paradigm in modern chemical research. For this compound, DFT calculations provide invaluable insights into its electronic structure, but their predictive accuracy must be rigorously benchmarked against experimental realities. This guide demonstrates that while DFT can qualitatively capture the electronic features of this compound, quantitative agreement is highly dependent on the chosen computational methodology. By following standardized experimental protocols and transparently reporting computational details, researchers can confidently leverage DFT to accelerate the discovery and development of new molecules with tailored electronic properties.

References

A Comparative Analysis of the Redox Potentials of Fluoflavine and Other Organic Redox-Active Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the redox properties of organic molecules is paramount for applications ranging from catalysis to pharmacology. This guide provides a comparative analysis of the redox potential of fluoflavine against other well-known organic redox-active molecules, supported by experimental data and detailed methodologies.

A Side-by-Side Look at Redox Potentials

The ability of a molecule to accept or donate electrons is quantified by its redox potential, a critical parameter in designing and understanding a variety of chemical and biological systems. Below is a compilation of the redox potentials for this compound and other pertinent organic molecules, standardized against the Normal Hydrogen Electrode (NHE) for accurate comparison.

MoleculeRedox Potential (E°' or E1/2) vs. NHE (V)Number of ElectronsNotes
This compound E1/2(1) ≈ -1.101First reduction potential. Originally reported as -1.73 V vs. Fc/Fc+.
E1/2(2) ≈ -0.331Second reduction potential. Originally reported as -0.96 V vs. Fc/Fc+.
Flavin Mononucleotide (FMN) -0.2072Overall two-electron reduction at pH 7.0.
E(ox/sq) = -0.3131Oxidized to semiquinone.
E(sq/hq) = -0.1011Semiquinone to hydroquinone.
Flavin Adenine Dinucleotide (FAD) -0.3402Midpoint potential for the overall two-electron reduction.
Methylene Blue +0.012Midpoint potential.
Ubiquinone (Q) -0.1631One-electron reduction (Q/Q•−) in water.
Menaquinone (MK) -0.2601One-electron reduction (MK/MK•−) in water.
Phylloquinone (PK) -0.2601One-electron reduction (PK/PK•−) in water.
Plastoquinone (PQ) -0.1541One-electron reduction (PQ/PQ•−) in water.
1,4-Benzoquinone -0.1982Overall two-electron reduction.
Duroquinone Not explicitly found-
Anthraquinone Variable-Redox potential is highly dependent on substitution.

Note on this compound's Redox Potential Conversion: The reported redox potentials for this compound were measured against the ferrocene/ferrocenium (Fc/Fc+) redox couple. To facilitate comparison, these values have been converted to the NHE scale using the approximate potential of the Fc/Fc+ couple, which is +0.63 V vs. NHE.

Experimental Determination of Redox Potentials: Cyclic Voltammetry

The redox potentials of these organic molecules are typically determined using electrochemical techniques, with cyclic voltammetry (CV) being the most prevalent method. This technique provides rapid and quantitative information about the kinetics of electron transfer, diffusion coefficients, and thermodynamic properties of a redox-active species.

General Experimental Protocol for Cyclic Voltammetry

The following outlines a standard procedure for determining the redox potential of an organic molecule using cyclic voltammetry.

1. Preparation of the Electrochemical Cell:

  • A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

  • The electrodes are placed in an electrochemical cell containing the analyte solution.

2. Preparation of the Analyte Solution:

  • The organic molecule of interest is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF6) to ensure sufficient conductivity.

  • The solution is typically deoxygenated by purging with an inert gas (e.g., nitrogen or argon) to prevent interference from oxygen reduction.

3. Cyclic Voltammetry Measurement:

  • A potentiostat is used to apply a linearly varying potential to the working electrode.

  • The potential is swept from an initial value to a final (switching) potential and then reversed back to the initial potential, completing one cycle.

  • The current flowing between the working and counter electrodes is measured as a function of the applied potential.

  • The scan rate (the rate at which the potential is varied) can be adjusted to investigate the kinetics of the redox process.

4. Data Analysis:

  • The resulting plot of current versus potential is called a cyclic voltammogram.

  • For a reversible redox process, the voltammogram will show a pair of peaks: an anodic peak (oxidation) and a cathodic peak (reduction).

  • The half-wave potential (E1/2), which is the average of the anodic and cathodic peak potentials (Epa and Epc), provides an approximation of the standard redox potential (E°').

    • E1/2 = (Epa + Epc) / 2

5. Internal Standard:

  • To ensure accuracy and reproducibility, an internal standard with a known and stable redox potential, such as ferrocene, is often added to the solution. The redox potential of the analyte can then be reported relative to the ferrocene/ferrocenium (Fc/Fc+) couple.

Visualizing the Comparison

To better understand the relative redox potentials, the following diagrams illustrate the logical flow of comparison and the experimental workflow.

Redox_Potential_Comparison cluster_molecules Organic Redox-Active Molecules cluster_comparison Comparative Analysis This compound This compound Redox_Potential Redox Potential (V vs. NHE) This compound->Redox_Potential -1.10, -0.33 FMN_FAD FMN / FAD FMN_FAD->Redox_Potential -0.207 to -0.340 Methylene_Blue Methylene Blue Methylene_Blue->Redox_Potential +0.01 Quinones Quinones Quinones->Redox_Potential -0.260 to -0.154

Caption: Comparative redox potentials of selected organic molecules.

CV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_cell Prepare Electrochemical Cell (3-electrode setup) apply_potential Apply Linear Potential Sweep (Potentiostat) prep_cell->apply_potential prep_solution Prepare Analyte Solution (with supporting electrolyte) deoxygenate Deoxygenate Solution (N2 or Ar purge) prep_solution->deoxygenate deoxygenate->apply_potential measure_current Measure Current vs. Potential apply_potential->measure_current plot_cv Plot Cyclic Voltammogram measure_current->plot_cv determine_peaks Identify Anodic and Cathodic Peaks plot_cv->determine_peaks calculate_e12 Calculate Half-Wave Potential (E1/2) determine_peaks->calculate_e12

Caption: Workflow for determining redox potential via cyclic voltammetry.

Benchmarking the performance of Fluoflavine-based CO2 capture agents

Author: BenchChem Technical Support Team. Date: November 2025

A new class of electrochemically-driven CO2 capture agents based on fluoflavine demonstrates promising performance, particularly for direct air capture (DAC), offering a potentially less energy-intensive alternative to traditional amine-based solvents. This guide provides a comparative benchmark of this compound Disulfonate (FFDS), a representative this compound-based agent, against established CO2 capture technologies such as Monoethanolamine (MEA), Methyldiethanolamine (MDEA), and Ionic Liquids (ILs).

The core innovation of the this compound-based system lies in its electrochemical regeneration, which operates at ambient temperature and pressure. This contrasts sharply with the thermal regeneration required for conventional amine scrubbing, which is a significant contributor to the overall energy consumption and operational cost of carbon capture processes.[1][2][3][4]

Performance Benchmarks: A Comparative Overview

The performance of CO2 capture agents is evaluated based on several key metrics: absorption capacity, regeneration energy, and cycling stability. The following tables summarize the available quantitative data for FFDS and its alternatives. It is important to note that the operational principles differ significantly between the electrochemical approach for FFDS and the thermal absorption/desorption for amines and some ionic liquids, making direct comparisons challenging without standardized testing conditions.

Performance Metric This compound Disulfonate (FFDS) Monoethanolamine (MEA) Methyldiethanolamine (MDEA) Ionic Liquids (ILs)
CO2 Capture Mechanism Electrochemical (pH-swing via Proton-Coupled Electron Transfer)Chemical Absorption (Carbamate formation)Chemical Absorption (Primarily bicarbonate formation)Physical or Chemical Absorption (Tunable)
Operating Principle Electrochemical CellTemperature-Swing AbsorptionTemperature-Swing AbsorptionVariable (Temperature-swing, Pressure-swing, etc.)
Regeneration Energy 58 - 190 kJ/mol CO2[1][2]~115 - 185 kJ/mol CO2 (3.1 - 4.2 GJ/t CO2)[5][6]Generally lower than MEAHighly variable; potential for 36-74% energy saving compared to MEA[7]
Absorption Capacity Not reported in mol/kg, but linked to electrochemical parameters (CO2/e- molar ratio: 0.88 - 0.97)[1][2]Benchmark solvent with good capacityLower reaction rate than MEA, often used in blends to improve overall performance[8]Highly tunable and can be very high (e.g., up to 20.0 mol CO2/kg for specific ILs)[9]
Cycling Stability Stable performance over 40 days with >99% Coulombic efficiency[1][2]Susceptible to thermal and oxidative degradation[6][10]More stable than MEAGenerally high thermal stability
Operating Temperature AmbientAbsorption: ~40-60°C; Regeneration: ~100-120°CSimilar to MEAWide range, depending on the specific IL
Oxygen Sensitivity FFDS is oxygen-tolerant[1][2]Prone to oxidative degradationLess prone to degradation than MEAGenerally stable

Experimental Protocols

Standardized evaluation of CO2 capture agents is crucial for accurate comparison. Below are generalized experimental protocols for both electrochemical and conventional solvent-based methods.

Protocol 1: Evaluation of Electrochemical CO2 Capture Agents (e.g., this compound Disulfonate)

This protocol outlines the key steps for assessing the performance of a redox-active CO2 capture agent in an electrochemical cell.

  • Electrochemical Cell Assembly:

    • Construct an H-cell or flow cell with a working electrode (e.g., glassy carbon, carbon felt), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).[11]

    • Separate the anodic and cathodic compartments with an ion-exchange membrane.

    • Prepare an aqueous electrolyte solution containing the this compound-based agent at a known concentration.

  • Cyclic Voltammetry (CV):

    • Perform CV scans under an inert atmosphere (e.g., N2 or Ar) to determine the redox potentials of the agent.

    • Repeat the CV scans after saturating the electrolyte with CO2 to observe shifts in the redox peaks, indicating interaction with CO2.

  • CO2 Absorption (Reduction Step):

    • Apply a constant potential or current to the working electrode to reduce the this compound agent.

    • Bubble a gas stream with a known CO2 concentration (e.g., simulated flue gas or ambient air) through the catholyte.

    • Monitor the pH of the solution; an increase in pH indicates CO2 absorption facilitated by the proton-coupled electron transfer.[1][2]

  • CO2 Desorption (Oxidation Step):

    • Apply a reverse potential or current to oxidize the this compound agent.

    • The oxidation process releases protons, lowering the pH and causing the captured CO2 to be released from the solution.

    • Quantify the released CO2 using a gas chromatograph or an infrared gas analyzer.

  • Performance Metrics Calculation:

    • CO2/e- Molar Ratio: Calculate the moles of CO2 released per mole of electrons passed during the regeneration step.

    • Regeneration Energy: Determine the energy consumed during the oxidation step (regeneration) and normalize it per mole of CO2 released (in kJ/mol CO2).[1][2]

    • Coulombic Efficiency: Calculate the ratio of charge used for CO2 release to the total charge passed during regeneration.

    • Cycling Stability: Repeat the absorption-desorption cycles multiple times and monitor for any degradation in performance.

Protocol 2: Evaluation of Solvent-Based CO2 Capture Agents (e.g., MEA, MDEA, Ionic Liquids)

This protocol describes the typical procedure for evaluating the performance of liquid solvents in a lab-scale absorption-desorption setup.

  • Absorption Column Setup:

    • Use a packed or bubble column reactor.

    • Prepare the solvent at the desired concentration (e.g., 20-30 wt% MEA in water).[10]

    • Maintain the absorber at a constant temperature (e.g., 40°C).

  • CO2 Absorption:

    • Feed a simulated flue gas with a known CO2 concentration and flow rate into the bottom of the absorption column.

    • Circulate the lean solvent from the top of the column.

    • Analyze the CO2 concentration in the outlet gas stream to determine the absorption efficiency.

    • Collect samples of the rich solvent to determine the CO2 loading (moles of CO2 per mole of solvent).

  • Desorption (Regeneration) Setup:

    • Transfer the rich solvent to a stripping column equipped with a reboiler.

    • Heat the reboiler to the desired regeneration temperature (e.g., 100-120°C for MEA).[6][10]

  • CO2 Desorption:

    • The heat from the reboiler provides the energy to break the chemical bonds between the solvent and CO2, releasing high-purity CO2.

    • The regenerated (lean) solvent is cooled and can be recycled back to the absorber.

  • Performance Metrics Calculation:

    • Absorption Capacity: Determine the maximum amount of CO2 that can be absorbed by the solvent, typically expressed as mol CO2/kg solvent or mol CO2/mol solvent.

    • Regeneration Energy: Calculate the heat duty of the reboiler and other energy inputs required to release the CO2, typically expressed in GJ/t CO2 or kJ/mol CO2.[5]

    • Kinetics: Measure the rate of CO2 absorption, which is crucial for designing appropriately sized absorption towers.

Visualizing the Processes and Mechanisms

To better understand the workflows and underlying principles, the following diagrams are provided.

experimental_workflow_electrochemical cluster_absorption CO2 Absorption (Reduction) cluster_desorption CO2 Desorption (Oxidation) A Electrochemical Cell (Cathode) B Introduce CO2 Gas A->B Gas Bubbling C Reduced this compound Binds CO2 B->C D pH Increases C->D E Electrochemical Cell (Anode) C->E Transfer of CO2-loaded Agent F Oxidize this compound E->F Apply Potential G Release CO2 Gas F->G H pH Decreases G->H H->A Regenerated Agent Recycle

Figure 1: Experimental workflow for evaluating electrochemical CO2 capture agents.

fluoflavine_mechanism cluster_reduction Reduction at Cathode cluster_capture CO2 Capture FFDS_ox This compound (Oxidized) FFDS_red This compound (Reduced) FFDS_ox->FFDS_red + 2e- CO2 CO2 (aq) OH OH- FFDS_red->OH + 2H2O -> FFDS_ox + 2H+ + 2e- (Proton Release to form OH-) HCO3 HCO3- CO2->HCO3 + OH- H2O H2O

Figure 2: Simplified mechanism of CO2 capture by this compound Disulfonate (FFDS).

performance_comparison A CO2 Capture Agents B This compound-based (Electrochemical) A->B C Amine-based (Thermal) A->C D Ionic Liquids (Tunable) A->D B1 Low Regeneration Energy (58-190 kJ/mol) B->B1 B2 Ambient Temperature Operation B->B2 B3 High Stability B->B3 C1 Mature Technology C->C1 C2 Higher Regeneration Energy (>115 kJ/mol) C->C2 C3 Degradation Issues C->C3 D1 High Tunability D->D1 D2 Potentially High Capacity D->D2 D3 Cost and Viscosity can be high D->D3

Figure 3: Logical relationship of key performance characteristics.

References

Cross-Validation of Fluoflavine's Spectroscopic Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate and reproducible spectroscopic data is paramount. This guide provides a framework for the cross-validation of Fluoflavine's spectroscopic data across different instruments, ensuring data integrity and comparability in research and development.

This publication offers a comprehensive comparison of this compound's spectroscopic properties, alongside a detailed experimental protocol for cross-instrument validation. The objective is to equip researchers with the necessary tools to objectively assess and compare the performance of their own spectroscopic instrumentation.

Spectroscopic Data of this compound

This compound, a member of the flavin family, exhibits characteristic absorption and fluorescence spectra that can be influenced by the solvent environment. While extensive data on its radical species exists, the photophysical properties of the parent molecule are less documented. The following table summarizes known absorption data and provides estimated fluorescence parameters based on closely related flavin compounds, such as riboflavin. These estimated values serve as a baseline for comparison.

Spectroscopic ParameterWavelength (nm) / ValueSolventInstrument Type (Example)Reference / Note
Absorption Maximum (λ_abs_) ~280AcetonitrileUV-Vis Spectrophotometer[1]
360 - 440 (broad)AcetonitrileUV-Vis Spectrophotometer[1]
Molar Extinction Coefficient (ε) Data not readily available---
Emission Maximum (λ_em_) ~520 (Estimated)Various (e.g., Water, Ethanol)Fluorescence SpectrometerBased on typical flavin fluorescence[2][3]
Fluorescence Quantum Yield (Φ_f_) ~0.25 (Estimated)WaterFluorescence Spectrometer with integrating sphereBased on typical flavin quantum yields
Fluorescence Lifetime (τ_f_) ~4-5 ns (Estimated)WaterTime-Resolved Fluorescence SpectrometerBased on typical flavin lifetimes

Note: The fluorescence data presented are estimations based on the known spectroscopic behavior of similar flavin analogs.[2][3] Researchers are encouraged to determine these values experimentally for this compound.

Experimental Protocol for Cross-Validation

To ensure the comparability of spectroscopic data obtained from different instruments, a rigorous cross-validation protocol is essential. This protocol outlines the steps for preparing a standard solution of this compound and measuring its spectroscopic properties on two or more instruments.

1. Preparation of this compound Standard Solution:

  • Solvent Selection: Choose a spectroscopic grade solvent appropriate for both absorption and fluorescence measurements (e.g., ethanol or acetonitrile). The choice of solvent should be consistent across all instruments.

  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to concentrations suitable for absorbance (e.g., 1-10 µg/mL) and fluorescence (e.g., 0.1-1 µg/mL) measurements. The absorbance of the solution used for fluorescence measurements should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.

2. Instrument Calibration and Standardization:

  • Wavelength Accuracy: Calibrate the wavelength accuracy of each spectrophotometer and spectrofluorometer using certified reference materials (CRMs) with known spectral peaks (e.g., holmium oxide for UV-Vis, Raman peak of water or standard fluorescent dyes for fluorescence).

  • Photometric Accuracy: For spectrophotometers, verify the photometric accuracy using CRMs with known absorbance values (e.g., potassium dichromate solutions).

  • Intensity Correction: For spectrofluorometers, perform spectral correction to account for the wavelength-dependent efficiency of the excitation source, monochromators, and detector. This can be achieved using reference detectors or spectral fluorescence standards.[4]

3. Spectroscopic Measurements:

  • Absorbance Spectra: Record the absorbance spectrum of the this compound working solutions on each spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).

  • Fluorescence Spectra:

    • Excitation Spectrum: Set the emission monochromator to the estimated emission maximum (~520 nm) and scan the excitation wavelength (e.g., 350-500 nm).

    • Emission Spectrum: Excite the sample at a fixed wavelength within the absorption band (e.g., 440 nm) and scan the emission wavelength (e.g., 460-700 nm).

  • Instrument Parameters: Ensure that critical instrument parameters such as slit widths (spectral bandpass), integration time, and scan speed are kept consistent across all instruments where possible. Document all settings for each instrument.

4. Data Analysis and Comparison:

  • Peak Wavelengths: Compare the determined absorption and emission maxima (λ_abs_ and λ_em_) across the different instruments.

  • Spectral Shape: Overlay the normalized spectra obtained from each instrument to visually inspect for differences in spectral shape.

  • Quantitative Comparison: For quantitative data such as absorbance values or fluorescence intensities, calculate the mean, standard deviation, and coefficient of variation for the measurements from each instrument. Statistical analysis, such as t-tests or ANOVA, can be used to determine if there are significant differences between the instruments.

Mandatory Visualizations

To facilitate a clear understanding of the experimental workflow and the logical relationships in data validation, the following diagrams are provided.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_cal 2. Instrument Calibration cluster_meas 3. Spectroscopic Measurement cluster_analysis 4. Data Analysis & Comparison Solvent Select Spectroscopic Grade Solvent Stock Prepare 1 mg/mL Stock Solution Solvent->Stock Working Prepare Working Solutions Stock->Working Absorbance Record Absorbance Spectra Working->Absorbance Fluorescence Record Fluorescence (Excitation & Emission) Working->Fluorescence Wavelength Wavelength Accuracy (CRMs) Wavelength->Absorbance Photometric Photometric Accuracy (CRMs) Photometric->Absorbance Intensity Spectral Intensity Correction Intensity->Fluorescence Params Document Instrument Parameters Absorbance->Params ComparePeaks Compare Peak Wavelengths Absorbance->ComparePeaks CompareShape Compare Spectral Shape Absorbance->CompareShape Fluorescence->Params Fluorescence->ComparePeaks Fluorescence->CompareShape QuantCompare Quantitative Comparison ComparePeaks->QuantCompare CompareShape->QuantCompare

Experimental workflow for cross-validation.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_validation Validation This compound This compound Standard Protocol Standardized Experimental Protocol This compound->Protocol Instrument1 Instrument A Instrument1->Protocol Instrument2 Instrument B Instrument2->Protocol DataA Spectroscopic Data from Instrument A Protocol->DataA DataB Spectroscopic Data from Instrument B Protocol->DataB Comparison Data Comparison (Qualitative & Quantitative) DataA->Comparison DataB->Comparison Conclusion Assessment of Inter-Instrument Comparability Comparison->Conclusion

Logical relationship for data validation.

References

A Comparative Guide to Photosensitizers: Fluoflavine Derivatives versus Methylene Blue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate photosensitizer is a critical determinant of success in applications ranging from photodynamic therapy (PDT) to photocatalysis. This guide provides a detailed comparison of two classes of photosensitizers: flavins (represented by derivatives like riboflavin, as specific data on fluoflavine is limited in the context of photosensitization) and the well-established phenothiazine dye, methylene blue. This comparison is based on their photophysical properties, mechanisms of action, and performance in relevant applications, supported by experimental data from peer-reviewed literature.

Quantitative Performance Metrics

A summary of key quantitative data for representative flavins and methylene blue is presented below. These parameters are crucial for evaluating and comparing the efficacy of photosensitizers in specific experimental contexts.

PropertyFlavins (Representative: Riboflavin)Methylene Blue
Maximum Absorption (λmax) ~375 nm and ~445 nm[1]~665 nm[2]
Singlet Oxygen Quantum Yield (ΦΔ) 0.51 - 0.54 in aqueous solution[3][4]~0.52 in water[2]
Photostability Generally lower; susceptible to photodegradation[5][6][7][8]Relatively high[9]
Solubility Water-soluble (e.g., Riboflavin)[6]Readily water-soluble[2]

Mechanism of Action: Type I vs. Type II Photosensitization

Both flavins and methylene blue can initiate photochemical reactions through two primary mechanisms, known as Type I and Type II pathways. The preferred pathway often depends on the photosensitizer's triplet state energy, the concentration of the substrate and oxygen, and the nature of the surrounding microenvironment.

Photosensitization Pathways

Photosensitization_Pathways cluster_0 Photosensitizer (PS) cluster_1 Type I Pathway cluster_2 Type II Pathway PS_ground PS (S₀) PS_singlet ¹PS* (S₁) PS_ground->PS_singlet Light (hν) PS_triplet ³PS* (T₁) PS_singlet->PS_triplet Intersystem Crossing (ISC) Radicals Substrate/PS Radicals PS_triplet->Radicals Electron/H Transfer Singlet_Oxygen ¹O₂ (Singlet Oxygen) PS_triplet->Singlet_Oxygen Energy Transfer Substrate Substrate Cellular Damage Cellular Damage Radicals->Cellular Damage Oxygen ³O₂ (Oxygen) Singlet_Oxygen->Cellular Damage Singlet_Oxygen_Quantum_Yield_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis PS Photosensitizer Solution Mix Mix PS and Quencher PS->Mix Quencher Chemical Quencher (e.g., DPBF) Quencher->Mix Reference Reference PS (Known ΦΔ) Compare Compare with Reference PS Reference->Compare Irradiate Irradiate with Monochromatic Light Mix->Irradiate Monitor Monitor Quencher Concentration Change (e.g., Absorbance) Irradiate->Monitor Plot Plot Quencher Decay vs. Time Monitor->Plot Calculate Calculate Rate of Quenching Plot->Calculate Calculate->Compare Determine Determine ΦΔ of Sample PS Compare->Determine

References

A Comparative Analysis of Fluoflavine and Other Radical Ligands in the Quest for High-Performance Single-Molecule Magnets

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the efficiency of fluoflavine-based radical ligands for single-molecule magnets (SMMs) reveals their promising potential in the landscape of molecular magnetism. This guide offers a comparative perspective, pitting this compound against other well-established radical ligands—nitronyl nitroxides and verdazyls—and considers the role of tetracyanoquinodimethane (TCNQ) derivatives. By examining key performance metrics, this analysis provides researchers, scientists, and drug development professionals with critical insights into the rational design of next-generation SMMs.

The efficiency of a radical ligand in an SMM is primarily determined by its ability to mediate strong magnetic coupling between lanthanide ions, leading to a high effective energy barrier for magnetization reversal (Ueff) and a high blocking temperature (TB).[1] These parameters are crucial for the potential application of SMMs in high-density data storage, quantum computing, and spintronics.[2] this compound, a type of azaacene, has emerged as a compelling candidate due to its extended π-system and tunable redox properties, which are conducive to strong magnetic exchange interactions.[1][3][4][5]

Performance Comparison of Radical Ligands in Dysprosium-Based SMMs

To objectively evaluate the performance of this compound-type ligands, we compare a representative hexaazatrinaphthylene (HAN) bridged dysprosium SMM with SMMs based on nitronyl nitroxide and a triradical species. Dysprosium(III) is chosen as the lanthanide ion due to its large magnetic anisotropy, a key ingredient for SMM behavior.

Single-Molecule MagnetRadical Ligand TypeUeff (cm⁻¹)TB (K)
[Cp*₆Dy₃(μ₃-HAN)]This compound-type (Azaacene)513.5
[Dy(hfac)₃(NITPh-p-N(CH₃)₂)₂]Nitronyl Nitroxide~16.3 (23.44 K)Not Reported
A Dysprosium-Triradical ComplexVerdazyl-type (Triradical)Not ReportedSMM behavior observed

The data suggests that azaacene ligands like HAN can facilitate significant magnetic coupling, leading to a respectable energy barrier. While the presented nitronyl nitroxide example shows a lower Ueff, it is important to note that SMM performance is highly sensitive to the specific molecular structure and coordination environment. The lack of readily available, directly comparable data for a simple dysprosium-verdazyl SMM highlights a potential area for future research. TCNQ and its derivatives, while important in conductive molecular materials, are not commonly employed in the design of high-performance SMMs, as their electronic properties are often leveraged for charge transfer rather than mediating strong magnetic exchange in lanthanide clusters.

Experimental Protocols

The synthesis and characterization of these SMMs involve multi-step procedures and a suite of sophisticated analytical techniques.

Synthesis of this compound-Based Radical Ligands and SMMs

The synthesis of this compound-based ligands and their lanthanide complexes is a key focus of recent research.[3][4][5]

1. Synthesis of the Neutral this compound (flv⁰) Ligand: The parent neutral this compound (H₂flv) can be synthesized through the condensation of ortho-phenylenediamine with 2,3-dichloroquinoxaline in a high-boiling solvent like ethylene glycol.[3] The neutral flv⁰ is then obtained by the oxidation of H₂flv with an oxidizing agent such as lead(IV) oxide (PbO₂) in a solvent like chloroform.[3]

2. Generation of the this compound Radical Anion (flv¹⁻•): The this compound radical anion can be generated by the chemical reduction of the neutral this compound. A common method involves using a strong reducing agent like potassium graphite (KC₈) in the presence of a cryptand to encapsulate the potassium ion.[3]

3. Synthesis of the Lanthanide-Fluoflavine SMM: The final SMM is typically synthesized via a salt metathesis reaction. For instance, a solution of the this compound radical anion salt is added to a solution of a lanthanide precursor, such as Cp₂Dy(BPh₄) (where Cp is pentamethylcyclopentadienyl), in an appropriate solvent like THF.[3]

Magnetic Property Measurements

The characterization of the magnetic properties of SMMs is crucial to determine their efficiency.

1. DC Magnetic Susceptibility: Direct current (DC) magnetic susceptibility measurements are performed using a SQUID (Superconducting Quantum Interference Device) magnetometer.[2] The temperature dependence of the magnetic susceptibility (χT product) provides information about the nature of the magnetic exchange interactions between the metal ions and the radical ligand (ferromagnetic vs. antiferromagnetic).[2]

2. AC Magnetic Susceptibility: Alternating current (AC) magnetic susceptibility measurements are essential for probing the slow magnetic relaxation dynamics that are characteristic of SMMs.[6][7][8][9][10][11] These measurements are performed by applying a small, oscillating magnetic field and measuring the in-phase (χ') and out-of-phase (χ'') components of the magnetic susceptibility as a function of temperature and frequency. The presence of a frequency-dependent out-of-phase signal is a hallmark of SMM behavior and can be used to determine the effective energy barrier for magnetization reversal (Ueff).[6][7][8][9][10][11]

Experimental and Logical Workflow

The process of evaluating the efficiency of a new radical ligand in an SMM follows a logical progression from molecular design to detailed characterization.

G Workflow for Evaluating Radical Ligands in SMMs cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Evaluation Ligand Synthesis Ligand Synthesis Radical Generation Radical Generation Ligand Synthesis->Radical Generation SMM Assembly SMM Assembly Radical Generation->SMM Assembly Structural Analysis Structural Analysis SMM Assembly->Structural Analysis DC Magnetometry DC Magnetometry SMM Assembly->DC Magnetometry AC Magnetometry AC Magnetometry DC Magnetometry->AC Magnetometry Determine Ueff & TB Determine Ueff & TB AC Magnetometry->Determine Ueff & TB Compare Performance Compare Performance Determine Ueff & TB->Compare Performance

Caption: Workflow for evaluating radical ligands in SMMs.

Conclusion

This compound and related azaacene radical ligands represent a promising frontier in the development of high-performance single-molecule magnets. Their extended π-conjugation and tunable electronic structure offer a powerful platform for enhancing magnetic communication between lanthanide centers. While direct, comprehensive comparisons with other radical ligand families are still emerging, the available data suggests that this compound-type ligands are highly competitive and warrant further investigation. Future work should focus on the synthesis and characterization of a wider range of this compound-lanthanide SMMs to fully elucidate their potential and to establish clearer magneto-structural correlations, paving the way for the rational design of next-generation molecular magnets.

References

A critical comparison of different synthetic routes to Fluoflavine

Author: BenchChem Technical Support Team. Date: November 2025

A Critical Comparison of Synthetic Routes to Fluoflavine

This compound, also known as 5,6,11,12-tetraazanaphthacene in its neutral form (TATC), is a heterocyclic compound of significant interest to researchers in materials science and coordination chemistry. Its planar, electron-accepting structure makes it a valuable building block for organic electronics and functional materials. The primary and most established synthetic route to this compound involves the condensation of two key precursors: o-phenylenediamine and 2,3-dichloroquinoxaline. While the final condensation step is relatively standardized, the overall efficiency, cost, and environmental impact of this compound synthesis are heavily influenced by the synthetic pathways chosen for these precursors.

This guide provides a critical comparison of different synthetic routes to the essential precursors of this compound, offering detailed experimental protocols, quantitative data for comparison, and visualizations of the synthetic workflows.

Primary Synthesis of this compound

The final step in the synthesis of this compound (H₂flv) is a condensation reaction between o-phenylenediamine and 2,3-dichloroquinoxaline. This reaction is typically carried out in a high-boiling solvent, such as ethylene glycol, at elevated temperatures.

Fluoflavine_Synthesis OPD o-phenylenediamine reaction + OPD->reaction DCQ 2,3-dichloroquinoxaline DCQ->reaction This compound This compound (H₂flv) reaction->this compound Hot Ethylene Glycol

Caption: Final condensation step to synthesize this compound.

Critical Comparison of Synthetic Routes to o-Phenylenediamine

o-Phenylenediamine is a crucial precursor, and its synthesis is a key factor in the overall efficiency of this compound production. The most common starting material for o-phenylenediamine is o-nitroaniline, which is reduced to the desired diamine. The choice of reducing agent and reaction conditions significantly impacts the yield, purity, and safety of the process.

Data Presentation: Comparison of o-Phenylenediamine Synthesis
Method Reducing Agent Solvent/Conditions Yield (%) Key Advantages Key Disadvantages
Route 1: Zinc Dust Reduction Zinc DustEthanolic NaOH85-93High yield, cost-effectiveUse of heavy metal, potential for exothermic reaction
Route 2: Catalytic Hydrogenation H₂ gasPd/C catalyst, 110°C, 1.0 MPaHighCleaner process, high purityRequires specialized high-pressure equipment
Experimental Protocols

Route 1: Reduction of o-Nitroaniline with Zinc Dust [1]

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, a mixture of o-nitroaniline (0.5 mole), 20% sodium hydroxide solution (40 cc), and 95% ethanol (200 cc) is prepared.

  • The mixture is vigorously stirred and heated on a steam bath to a gentle boil.

  • Zinc dust (2 gram atoms) is added in portions to maintain the boiling of the solution.

  • After the addition is complete, the mixture is refluxed for an additional 30-60 minutes.

  • The hot solution is filtered to remove zinc oxide.

  • The filtrate is combined with washings of the zinc oxide with hot ethanol.

  • Sodium hydrosulfite (2-3 g) is added to the combined filtrates, and the solution is concentrated under reduced pressure.

  • After cooling in an ice-salt bath, the crystals of o-phenylenediamine are collected, washed with ice water, and dried.

OPD_Route1 A Mix o-nitroaniline, NaOH, and Ethanol B Heat to Reflux A->B C Add Zinc Dust in Portions B->C D Continue Reflux C->D E Filter Hot Solution D->E F Concentrate Filtrate E->F G Crystallize and Isolate o-phenylenediamine F->G

Caption: Workflow for Zinc Dust Reduction of o-nitroaniline.

Route 2: Catalytic Hydrogenation of o-Nitroaniline [2]

  • o-Nitroaniline and a 5% palladium-on-carbon catalyst are placed in a high-pressure reaction kettle.

  • The kettle is purged with nitrogen, followed by hydrogen.

  • The mixture is heated to 110°C and pressurized with hydrogen to 1.0 MPa.

  • The reaction is maintained for 7-8 hours.

  • After cooling and venting the kettle, the reaction mixture is filtered to recover the catalyst.

  • The filtrate is the o-phenylenediamine product, which can be further purified by distillation or crystallization.

OPD_Route2 A Charge Reactor with o-nitroaniline and Pd/C B Purge with N₂ then H₂ A->B C Heat to 110°C and Pressurize to 1.0 MPa B->C D Maintain Reaction for 7-8 hours C->D E Cool, Vent, and Filter D->E F Isolate o-phenylenediamine E->F

Caption: Workflow for Catalytic Hydrogenation of o-nitroaniline.

Critical Comparison of Synthetic Routes to 2,3-Dichloroquinoxaline

The second precursor, 2,3-dichloroquinoxaline, is typically synthesized from quinoxaline-2,3(1H,4H)-dione (also known as 2,3-dihydroxyquinoxaline). The choice of chlorinating agent is the primary variable in its synthesis.

Data Presentation: Comparison of 2,3-Dichloroquinoxaline Synthesis
Method Chlorinating Agent Solvent/Conditions Yield (%) Key Advantages Key Disadvantages
Route A: Thionyl Chloride Thionyl Chloride (SOCl₂)1-chlorobutane, DMF (cat.), reflux98High yield, readily available reagentSOCl₂ is corrosive and releases toxic SO₂ gas
Route B: Phosphoryl Chloride Phosphoryl Chloride (POCl₃)Neat POCl₃, reflux92Effective chlorinationPOCl₃ is highly corrosive and reacts violently with water
Experimental Protocols

Route A: Chlorination with Thionyl Chloride [3]

  • A slurry of quinoxaline-2,3(1H,4H)-dione (12.3 mmol) and thionyl chloride (24.6 mmol) in 1-chlorobutane (20 mL) is prepared.

  • N,N-Dimethylformamide (0.0673 mmol) is added dropwise as a catalyst.

  • The mixture is refluxed for 1 hour.

  • After cooling to ambient temperature, the resulting needles of 2,3-dichloroquinoxaline are filtered, washed with ethyl ether, and dried.

DCQ_RouteA A Prepare Slurry of Quinoxaline-2,3-dione and SOCl₂ B Add Catalytic DMF A->B C Reflux for 1 hour B->C D Cool to Room Temperature C->D E Filter and Wash Product D->E F Dry 2,3-dichloroquinoxaline E->F

Caption: Workflow for Thionyl Chloride Chlorination.

Route B: Chlorination with Phosphoryl Chloride [3][4]

  • To a stirred solution of quinoxaline-2,3(1H,4H)-dione (1.0 equiv.), phosphoryl chloride (POCl₃) is added.

  • The mixture is refluxed at 100°C for 3 hours.

  • After completion of the reaction (monitored by TLC), the excess POCl₃ is distilled off under vacuum.

  • The reaction mass is carefully quenched with ice-cold water.

  • The precipitated solid is filtered through a Buchner funnel under vacuum to yield 2,3-dichloroquinoxaline.

DCQ_RouteB A Add POCl₃ to Quinoxaline-2,3-dione B Reflux at 100°C for 3 hours A->B C Distill Excess POCl₃ B->C D Quench with Ice Water C->D E Filter and Isolate 2,3-dichloroquinoxaline D->E

Caption: Workflow for Phosphoryl Chloride Chlorination.

Conclusion

The synthesis of this compound is a multi-step process where the choice of reagents and conditions for the preparation of its precursors, o-phenylenediamine and 2,3-dichloroquinoxaline, plays a critical role in the overall efficiency and practicality of the synthesis. For the synthesis of o-phenylenediamine, catalytic hydrogenation offers a cleaner, albeit more instrumentally demanding, alternative to the high-yielding but less environmentally friendly zinc dust reduction. In the preparation of 2,3-dichloroquinoxaline, both thionyl chloride and phosphoryl chloride are effective chlorinating agents, with the choice often depending on laboratory availability and safety considerations. Researchers and drug development professionals should consider these factors when selecting a synthetic route for this compound and its derivatives to optimize for yield, purity, cost, and safety.

References

A Comparative Guide to the Excited State Lifetime of Fluoflavine and Alternative Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the excited state lifetime of Fluoflavine, a member of the isoalloxazine family of fluorescent molecules. Due to the limited availability of direct experimental data for the excited state lifetime of neutral this compound, this document leverages data from closely related isoalloxazine derivatives as a proxy and compares it with well-characterized alternative fluorescent dyes, Rhodamine 6G and Fluorescein. Furthermore, we discuss the theoretical prediction of excited state lifetimes using Time-Dependent Density Functional Theory (TD-DFT) and outline the experimental protocol for its validation.

Data Presentation: Comparison of Excited State Lifetimes

The following table summarizes the experimental excited state lifetimes of a representative isoalloxazine derivative (as a proxy for this compound) and two common alternative fluorophores in various solvents.

FluorophoreSolventExperimental Excited State Lifetime (ns)
10-ethyl-5-deaza-isoalloxazine (this compound analog)Aqueous Solution9.2[1]
Rhodamine 6G Water4.08[2]
Ethanol3.8[3]
Fluorescein (deprotonated)Aqueous Solution (basic)~4.0[4][5][6]
Phosphate-Buffered Saline (pH 8.0)3.99[4]

Theoretical Prediction of Excited State Lifetime

The excited state lifetime of a molecule can be predicted using computational quantum chemistry methods, most notably Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of the energy of the excited state and the transition dipole moment, which are key parameters for determining the radiative decay rate. The radiative lifetime (τᵣ) can then be calculated.

However, the experimentally observed fluorescence lifetime (τ) is also influenced by non-radiative decay pathways. Therefore, the accurate prediction of the experimental lifetime requires the calculation of both radiative and non-radiative decay rates.[7] While TD-DFT can provide good estimates for the radiative lifetime, the calculation of non-radiative rates is more complex and less routinely performed. For many organic dyes, TD-DFT calculations have been shown to reproduce experimental trends and provide valuable insights into their photophysical properties.[8][9]

Experimental Protocols: Measurement of Excited State Lifetime

The experimental validation of a predicted excited state lifetime is crucial. The most common and accurate method for measuring fluorescence lifetimes in the nanosecond range is Time-Correlated Single Photon Counting (TCSPC).

Time-Correlated Single Photon Counting (TCSPC) Protocol

Objective: To measure the fluorescence decay kinetics of a sample to determine its excited state lifetime.

Materials and Instrumentation:

  • Pulsed light source (e.g., picosecond laser diode or LED) with a high repetition rate.

  • Sample holder/cuvette.

  • High-sensitivity, fast-timing photodetector (e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD)).

  • TCSPC electronics module, including a constant fraction discriminator (CFD), a time-to-amplitude converter (TAC), and a multichannel analyzer (MCA).

  • Data acquisition and analysis software.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the fluorophore in the desired solvent to avoid aggregation and inner filter effects. The absorbance at the excitation wavelength should typically be below 0.1.

  • Instrument Setup:

    • Set the excitation wavelength of the pulsed light source to match the absorption maximum of the fluorophore.

    • Set the repetition rate of the light source to be significantly lower than the decay rate of the fluorescence to prevent pile-up effects.

    • Position the detector at a 90° angle to the excitation beam to minimize scattered light detection.

    • Use appropriate emission filters to selectively detect the fluorescence signal.

  • Data Acquisition:

    • The sample is excited by the pulsed light source.

    • The TCSPC electronics measure the time difference between the excitation pulse (start signal) and the detection of the first emitted photon (stop signal).

    • This process is repeated for a large number of excitation pulses, and the arrival times of the photons are recorded in a histogram.

    • The resulting histogram represents the fluorescence decay curve.

  • Data Analysis:

    • The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

    • The experimental fluorescence decay curve is deconvoluted with the IRF.

    • The deconvoluted decay curve is then fitted to an exponential decay model (or a multi-exponential model if the decay is complex) to extract the fluorescence lifetime(s).

Mandatory Visualization

Below are diagrams illustrating the key concepts and workflows described in this guide.

experimental_workflow Experimental Workflow for Lifetime Validation cluster_computational Computational Prediction cluster_experimental Experimental Measurement cluster_validation Validation TDDFT TD-DFT Calculation PredictedLifetime Predicted Lifetime (τ_predicted) TDDFT->PredictedLifetime Calculate Radiative and Non-radiative Rates Comparison Comparison and Validation PredictedLifetime->Comparison SamplePrep Sample Preparation TCSPC TCSPC Measurement SamplePrep->TCSPC DecayCurve Fluorescence Decay Curve TCSPC->DecayCurve ExperimentalLifetime Experimental Lifetime (τ_experimental) DecayCurve->ExperimentalLifetime Data Analysis ExperimentalLifetime->Comparison signaling_pathway Photophysical Processes of a Fluorophore GS Ground State (S₀) ES Excited Singlet State (S₁) GS->ES ES->GS ES->GS

References

A Comparative Study of the Quenching Mechanisms of Fluoflavine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorescence quenching mechanisms of Fluoflavine and its structurally related analogs, primarily focusing on Riboflavin and Lumiflavin due to the limited availability of direct quenching data for this compound. The information presented herein is based on existing experimental data and theoretical studies, offering insights into the photophysical behaviors of these important flavin compounds.

Introduction to Fluorescence Quenching

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore through various molecular interactions. The primary mechanisms of quenching are broadly categorized as dynamic and static.[1][2]

  • Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule in solution, leading to non-radiative de-excitation. This process is dependent on the diffusion of the quencher and therefore is sensitive to temperature and viscosity.[2]

  • Static Quenching: In this mechanism, a non-fluorescent complex is formed between the fluorophore and the quencher in the ground state. This reduces the population of fluorophores available for excitation.[1]

A key method to distinguish between these mechanisms is by measuring the fluorescence lifetime of the fluorophore. In dynamic quenching, the lifetime decreases in the presence of the quencher, whereas in static quenching, the lifetime of the uncomplexed fluorophore remains unchanged.[2]

One of the predominant mechanisms of fluorescence quenching in flavins is Photoinduced Electron Transfer (PET) , where an electron is transferred from a donor molecule to the excited flavin, or vice versa, leading to a non-radiative decay pathway.[3] Aromatic amino acids, such as tryptophan and tyrosine, are effective quenchers of flavin fluorescence, often through a PET mechanism.[3][4]

Comparative Photophysical Properties

Table 1: Photophysical Properties of this compound and Its Analogs

PropertyThis compoundRiboflavin (Analog)Lumiflavin (Analog)
Maximum Absorption (λ_abs) Data not available~373 nm, ~445 nm[4]Data not available
Maximum Emission (λ_em) Data not available~525 nm[4]Data not available
Fluorescence Quantum Yield (Φ_f) Data not available0.27 (in water)[4]Data not available
Fluorescence Lifetime (τ_0) Data not available~4.9 ns (in water)Data not available

Comparative Quenching Data with Tryptophan

Tryptophan is a well-known quencher of flavin fluorescence. The interaction between flavins and tryptophan is a valuable model for understanding protein-flavin interactions. The quenching of Riboflavin by tryptophan has been shown to be a dynamic process.[2]

Table 2: Stern-Volmer Quenching Constants for Flavin Analogs with Tryptophan

FlavinQuencherStern-Volmer Constant (K_sv) (M⁻¹)Bimolecular Quenching Constant (k_q) (M⁻¹s⁻¹)Quenching Mechanism
This compound TryptophanData not availableData not availableData not available
Riboflavin (Analog)Tryptophan45.4[2]9.27 x 10⁹[2]Dynamic[2]
Lumiflavin (Analog)TryptophanData not availableData not availableData not available

Experimental Protocols

The following is a general experimental protocol for a fluorescence quenching titration experiment, which can be adapted for studying the quenching of this compound and its analogs.

Materials and Reagents:
  • Fluorophore stock solution (e.g., this compound, Riboflavin, or Lumiflavin in a suitable buffer, e.g., phosphate buffer, pH 7.4)

  • Quencher stock solution (e.g., Tryptophan in the same buffer)

  • Buffer solution

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:
  • Preparation of Solutions:

    • Prepare a stock solution of the fluorophore at a concentration that gives a fluorescence intensity within the linear range of the spectrofluorometer (typically in the micromolar range).

    • Prepare a concentrated stock solution of the quencher.

  • Fluorescence Measurements:

    • To a cuvette, add a known volume of the fluorophore stock solution and dilute with buffer to a final volume that ensures the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Record the fluorescence emission spectrum of the fluorophore solution in the absence of the quencher (this will be F₀). The excitation wavelength should be set at the absorption maximum of the fluorophore, and the emission should be monitored at the fluorescence maximum.

    • Successively add small aliquots of the quencher stock solution to the cuvette. After each addition, mix the solution thoroughly and record the fluorescence emission spectrum (F).

  • Data Analysis:

    • Correct the observed fluorescence intensities for dilution by multiplying by the factor (V₀ + V) / V₀, where V₀ is the initial volume and V is the volume of quencher added.

    • Plot the ratio of the fluorescence intensities in the absence and presence of the quencher (F₀/F) against the concentration of the quencher ([Q]).

    • Analyze the data using the Stern-Volmer equation: F₀/F = 1 + K_sv[Q] = 1 + k_qτ₀[Q]

    • The Stern-Volmer constant (K_sv) can be obtained from the slope of the linear plot.

    • The bimolecular quenching constant (k_q) can be calculated if the fluorescence lifetime of the fluorophore in the absence of the quencher (τ₀) is known.

Visualizations

Signaling Pathways and Experimental Workflows

Quenching_Mechanisms cluster_dynamic Dynamic Quenching cluster_static Static Quenching F_ground Fluorophore (Ground State) F_excited Fluorophore (Excited State) F_ground->F_excited Excitation (hν) F_excited->F_ground Fluorescence Collision Collisional Encounter F_excited->Collision Q_dynamic Quencher Q_dynamic->Collision Deexcitation_dynamic Non-radiative De-excitation Collision->Deexcitation_dynamic Deexcitation_dynamic->F_ground Deexcitation_dynamic->Q_dynamic F_ground_static Fluorophore (Ground State) Complex Ground-State Complex (Non-fluorescent) F_ground_static->Complex Q_static Quencher Q_static->Complex Complex->Complex No Excitation

Caption: Dynamic vs. Static fluorescence quenching mechanisms.

Experimental_Workflow start Start prep_solutions Prepare Fluorophore and Quencher Stock Solutions start->prep_solutions measure_F0 Measure Fluorescence of Fluorophore alone (F₀) prep_solutions->measure_F0 titration Titrate with Quencher and Measure Fluorescence (F) measure_F0->titration data_analysis Analyze Data using Stern-Volmer Equation titration->data_analysis plot Plot F₀/F vs. [Quencher] data_analysis->plot determine_Ksv Determine Ksv from Slope plot->determine_Ksv end End determine_Ksv->end

Caption: Workflow for a fluorescence quenching titration experiment.

PET_Mechanism F Flavin (Ground State) F_star Flavin (Excited State) F->F_star Excitation (hν) F_star->F Fluorescence Encounter Encounter Complex [F*...D] F_star->Encounter D Electron Donor (e.g., Tryptophan) D->Encounter Radical_pair Radical Ion Pair [F⁻•...D⁺•] Encounter->Radical_pair Electron Transfer Ground_state Ground State Products Radical_pair->Ground_state Back Electron Transfer (Non-radiative) Ground_state->F Ground_state->D

Caption: Photoinduced Electron Transfer (PET) quenching mechanism.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Fluoflavine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the safe handling and disposal of fluoflavine, a compound requiring careful management due to its potential hazards. Adherence to these procedures will help mitigate risks and ensure the well-being of laboratory personnel and the environment.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its potential hazards and to use the appropriate Personal Protective Equipment (PPE). The following table summarizes key safety information extrapolated from safety data sheets of structurally similar compounds.

Hazard StatementPrecautionary StatementRequired Personal Protective Equipment (PPE)
Harmful if swallowed (H302)Do not eat, drink or smoke when using this product (P270).Wear protective gloves, protective clothing, eye protection, and face protection.
Causes skin irritation (H315)Wash skin thoroughly after handling (P264).Protective gloves (e.g., nitrile rubber).
Causes serious eye irritation (H319)Wear eye protection/face protection (P280).Safety glasses with side-shields or goggles.
May cause respiratory irritation (H335)Use only outdoors or in a well-ventilated area (P271). Avoid breathing dust (P261).If dust is generated, use a NIOSH-approved respirator.
DisposalDispose of contents/container to an approved waste disposal plant (P501).All PPE used during handling and disposal should be considered contaminated and disposed of as hazardous waste.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to comply with general laboratory safety standards. Always consult your institution's specific waste disposal guidelines and local regulations.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams. Establish a designated, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

  • The container must be made of a compatible material, be in good condition with no leaks or cracks, and have a secure, tight-fitting lid.[1]

  • Label the container with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, irritant).

2. Handling and Personal Protective Equipment (PPE):

  • Always handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2]

  • Wear the appropriate PPE as specified in the table above, including a lab coat, safety goggles, and chemical-resistant gloves.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • For small spills, carefully sweep up the solid material, avoiding dust generation. Use a dustpan and brush designated for chemical waste.

  • Place the collected material into the designated hazardous waste container.

  • Clean the spill area with a suitable solvent and then wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • For larger spills, follow your institution's emergency spill response procedures.

4. Final Disposal:

  • Once the waste container is full (do not overfill), ensure the lid is securely fastened.

  • Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[2] The primary disposal instruction is to "Dispose of contents/ container to an approved waste disposal plant" (P501).

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Fluoflavine_Disposal_Workflow start Start: this compound Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Designated, Labeled Container ppe->segregate spill_check Spill Occurred? segregate->spill_check spill_cleanup Follow Spill Cleanup Protocol spill_check->spill_cleanup Yes store Securely Seal Container and Store in Designated Area spill_check->store No spill_cleanup->store disposal Arrange for Pickup by Approved Waste Disposal Service store->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Navigating the Safe Handling of Fluoflavine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel or specialized chemical compounds. This guide provides essential, immediate safety and logistical information for handling Fluoflavine, establishing a framework for operational excellence and proper disposal. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated. The information for Proflavine hemisulphate salt hydrate, a related compound, will be utilized as a surrogate for hazard identification, with the critical understanding that this compound's properties may differ. It is imperative to handle this compound as a substance with unknown toxicity and potential hazards.

Precautionary Hazard Assessment

Based on the Safety Data Sheet for Proflavine hemisulphate salt hydrate, this compound should be preliminarily considered as having the following potential hazards:

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

These potential hazards necessitate stringent adherence to safety protocols to minimize exposure risk.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required for various laboratory tasks.

Protection Level Task Required PPE Citation
Standard Laboratory Attire General laboratory work not directly involving this compound.Closed-toe shoes, long pants, and a standard lab coat.[1]
Direct Handling of Solid this compound Weighing, preparing solutions, and transfers of solid compound.Chemical splash goggles, disposable nitrile gloves, and a lab coat.[2]
Handling of this compound Solutions Working with dissolved this compound, including dilutions and experimental applications.Chemical splash goggles, disposable nitrile gloves, and a lab coat. A face shield may be required if there is a significant splash hazard.[1][3]
Potential for Aerosol Generation Procedures that may generate dust or aerosols (e.g., sonication, vortexing).In addition to standard PPE, use of a certified chemical fume hood is mandatory. Respiratory protection may be necessary based on a risk assessment.[4]

Note: Always inspect gloves for any signs of degradation or puncture before use.[1] Change gloves immediately if they become contaminated.

Operational Plan for Safe Handling

A systematic workflow is crucial to ensure safety and experimental integrity when working with this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare a Specific Work Area don_ppe Don Appropriate PPE prep_area->don_ppe Pre-Experiment gather_ppe Assemble All Necessary PPE gather_materials Gather All Chemicals and Equipment gather_ppe->gather_materials Pre-Experiment gather_materials->prep_area Pre-Experiment consult_sds Consult Proflavine SDS and Relevant Safety Information consult_sds->gather_ppe Pre-Experiment weigh Weigh Solid this compound in a Fume Hood don_ppe->weigh Experiment dissolve Dissolve this compound in a Fume Hood weigh->dissolve Experiment conduct_exp Conduct Experiment with Appropriate Controls dissolve->conduct_exp Experiment decontaminate Decontaminate Work Area conduct_exp->decontaminate Post-Experiment dispose_waste Segregate and Dispose of Waste Properly decontaminate->dispose_waste Post-Experiment doff_ppe Doff PPE Correctly dispose_waste->doff_ppe Post-Experiment wash_hands Wash Hands Thoroughly doff_ppe->wash_hands Post-Experiment

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluoflavine
Reactant of Route 2
Fluoflavine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。